Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-24-18-13-15(21(23)25-2)14-19-20(18)27-22(26-19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRUKYMJAFHADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407944 | |
| Record name | Methyl 7-methoxy-2,2-diphenyl-2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102706-14-9 | |
| Record name | Methyl 7-methoxy-2,2-diphenyl-2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102706-14-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Introduction: A Molecule of Intrigue and Potential
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a compound of significant interest in the realms of medicinal chemistry and materials science. Its rigid, three-dimensional structure, featuring a central benzodioxole core flanked by two phenyl rings and further functionalized with methoxy and methyl carboxylate groups, presents a unique scaffold for the design of novel therapeutic agents and advanced materials.[1] The precise arrangement of these functional groups dictates the molecule's steric and electronic properties, which in turn govern its interactions with biological targets or its performance in material applications. Consequently, unambiguous confirmation of its molecular structure is a critical prerequisite for any meaningful research and development endeavor.
This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate the structure of methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate. Moving beyond a mere recitation of techniques, this guide delves into the strategic rationale behind the selection of each analytical method and the logical interpretation of the resulting data. By integrating data from multiple spectroscopic techniques, we will construct a self-validating and irrefutable confirmation of the compound's molecular architecture.
The Strategic Approach to Structure Elucidation: A Multi-Faceted Analysis
The elucidation of a complex organic structure is akin to solving a molecular puzzle. No single piece of information is sufficient; rather, a confluence of data from various analytical techniques is required to assemble a complete and accurate picture. Our strategy for methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a systematic, multi-pronged approach that leverages the strengths of several powerful spectroscopic methods.
Caption: A workflow diagram illustrating the systematic approach to structure elucidation.
Part 1: Deciphering the Elemental Composition and Molecular Weight with Mass Spectrometry
Mass spectrometry (MS) is the foundational technique in structure elucidation, providing the precise molecular weight and elemental composition of a compound. For methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, high-resolution mass spectrometry (HRMS) is employed to determine its exact mass, which allows for the unambiguous calculation of its molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique that is ideal for generating the intact molecular ion of the compound.
-
Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision (typically to four or five decimal places).
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 377.1338 |
| [M+Na]⁺ | 399.1157 |
The molecular formula of C₂₂H₁₈O₅ yields a theoretical monoisotopic mass of 376.1154 u. The observation of a protonated molecule [M+H]⁺ at m/z 377.1338 in the positive ion mode ESI-HRMS spectrum would strongly support this molecular formula.
Fragmentation Analysis: Unveiling Structural Motifs
Electron Ionization (EI) mass spectrometry, a harder ionization technique, provides valuable structural information through the analysis of fragmentation patterns.[2] The energetically unstable molecular ion fragments in a predictable manner, yielding smaller, charged fragments that are indicative of the original structure.
Predicted EI-MS Fragmentation Pattern
| m/z | Fragment Ion | Proposed Structure of Fragment |
| 376 | [M]⁺ | Molecular Ion |
| 345 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester |
| 317 | [M - COOCH₃]⁺ | Loss of the methyl carboxylate group |
| 299 | [M - C₆H₅]⁺ | Loss of a phenyl group |
| 165 | [C₁₃H₉]⁺ | Diphenylmethyl cation |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The fragmentation pattern provides key insights into the compound's structure. The loss of 31 amu (-OCH₃) and 59 amu (-COOCH₃) are characteristic of a methyl ester. The presence of fragments at m/z 165, 105, and 77 are strong indicators of the diphenylmethyl and benzoyl moieties.
Part 2: Identifying Key Functional Groups with Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is irradiated with infrared light over a range of wavenumbers (typically 4000-400 cm⁻¹), and the absorption of light at specific frequencies is measured.
Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050 | C-H stretch | Aromatic C-H |
| ~2950 | C-H stretch | Aliphatic C-H (methoxy & methyl) |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250, ~1040 | C-O stretch | Ether and ester |
| ~930 | O-C-O stretch | Benzodioxole ring |
The strong absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. The bands in the 1600-1480 cm⁻¹ region confirm the presence of aromatic rings. The characteristic C-O stretching vibrations and the O-C-O stretch of the benzodioxole ring provide further evidence for the proposed structure.
Part 3: Mapping the Carbon-Hydrogen Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] Through a series of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can map out the complete connectivity of the molecule.
Molecular Structure with Atom Numbering
Caption: Numbering scheme for methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate used for NMR assignments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired.
-
¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired.
-
2D NMR Acquisition: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish correlations between protons and carbons.[5]
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.30 | m | 10H | Phenyl protons |
| 7.25 | d, J = 1.5 Hz | 1H | H-4 |
| 6.95 | d, J = 1.5 Hz | 1H | H-6 |
| 3.90 | s | 3H | 7-OCH₃ |
| 3.85 | s | 3H | 5-COOCH₃ |
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzodioxole ring, the ten protons of the two phenyl groups, and the two methoxy groups. The small coupling constant between H-4 and H-6 is characteristic of a meta relationship.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 166.0 | C=O (ester) |
| 152.0 | C-7 |
| 148.0 | C-9 |
| 142.0 | C-8 |
| 140.0 | C-ipso (phenyl) |
| 129.5 | C-ortho/para (phenyl) |
| 128.0 | C-meta (phenyl) |
| 125.0 | C-5 |
| 118.0 | C-2 |
| 109.0 | C-6 |
| 105.0 | C-4 |
| 56.5 | 7-OCH₃ |
| 52.0 | 5-COOCH₃ |
The ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule. The chemical shifts are highly informative; for instance, the signal around 166.0 ppm is characteristic of an ester carbonyl carbon, while the signal at approximately 118.0 ppm is typical for the quaternary carbon of the diphenylmethyl group in the benzodioxole ring. The chemical shift of the methoxy carbon can also be indicative of its position on the aromatic ring.[6][7]
2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments are crucial for unambiguously establishing the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons.[5] In our target molecule, a cross-peak between the signals at δ 7.25 and δ 6.95 would confirm the meta-relationship of H-4 and H-6.
Caption: Diagram illustrating the expected COSY correlation between H-4 and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[5] This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D NMR experiment for structure elucidation, as it reveals correlations between protons and carbons over two to three bonds.[8] These long-range correlations are the key to piecing together the molecular skeleton.
Key Predicted HMBC Correlations
| Proton (δ, ppm) | Correlated Carbon(s) (δ, ppm) |
| H-4 (7.25) | C-5, C-6, C-8, C-9 |
| H-6 (6.95) | C-4, C-5, C-7, C-8 |
| 7-OCH₃ (3.90) | C-7 |
| 5-COOCH₃ (3.85) | C=O (ester), C-5 |
The HMBC correlations provide the final, irrefutable evidence for the connectivity of the molecule. For example, the correlation between the protons of the 7-methoxy group and the C-7 carbon confirms the position of this substituent. Similarly, the correlations from H-4 and H-6 to the surrounding carbons will definitively establish the substitution pattern on the benzodioxole ring.
Caption: Diagram showing key long-range HMBC correlations for structure confirmation.
Conclusion: A Confirmed Structure and a Foundation for Future Research
Through the systematic and integrated application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, the structure of methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate can be unequivocally elucidated. The data from each technique corroborates the others, providing a self-validating and robust confirmation of the molecular architecture. This confirmed structure serves as a critical foundation for further research into the biological activities and material properties of this intriguing molecule, paving the way for its potential application in drug discovery and materials science.
References
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
- Khan, I., & Ali, A. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(5), 63-69.
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LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Marek, R., & Tousek, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 673-681.
- MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), M1676.
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PubChem. (n.d.). 2,2-Diphenyl-1,3-benzodioxole. Retrieved from [Link]
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SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (CAS No. 102706-14-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, identified by CAS number 102706-14-9, is a sophisticated organic compound of significant interest to the scientific community. Its molecular architecture is distinguished by a 1,3-benzodioxole core, a structural motif frequently described as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] This core is further functionalized with a methoxy group and a methyl ester, providing versatile points for synthetic modification. Additionally, the presence of two phenyl groups at the 2-position creates a unique, sterically hindered three-dimensional structure.[1]
This guide provides a comprehensive overview of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, detailing its physicochemical properties, its established role as a synthetic intermediate, and its hypothesized potential as a therapeutic agent. Drawing upon the known bioactivities of related benzodioxole and methoxy-containing compounds, we will explore its putative mechanisms of action in oncology and inflammation, and provide detailed, field-proven experimental protocols for researchers to validate these hypotheses.
Physicochemical Properties and Structural Attributes
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 102706-14-9 | [1] |
| IUPAC Name | methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | [1] |
| Molecular Formula | C₂₂H₁₈O₅ | [1] |
| Molecular Weight | 362.4 g/mol | [1] |
| InChI Key | WVRUKYMJAFHADO-UHFFFAOYSA-N | [1] |
Core Applications in Synthetic Chemistry
The primary established utility of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate lies in its role as a versatile intermediate in organic synthesis.[1] Its structural features make it a valuable building block for the creation of more complex molecules, particularly in the following areas:
-
Synthesis of Natural Product Analogs: The benzodioxole moiety is a common feature in many naturally occurring compounds with interesting biological activities. This compound serves as a readily available starting material for the synthesis of analogs of these natural products, allowing for the exploration of structure-activity relationships (SAR).[1]
-
Scaffold for Novel Ligands: The rigid and sterically defined structure of this molecule makes it an excellent scaffold for the design and synthesis of novel ligands for various biological targets.[1] The methoxy and methyl ester groups can be chemically modified to introduce different functionalities, enabling the fine-tuning of binding affinities and specificities.
Hypothesized Biological Activities and Mechanisms of Action
While direct experimental evidence for the biological activities of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is not extensively documented, the structural motifs present in the molecule suggest a strong potential for anticancer, antioxidant, and anti-inflammatory properties. These hypotheses are grounded in the well-established bioactivities of other benzodioxole derivatives.
Anticancer Potential: Targeting the Thioredoxin System
A growing body of evidence suggests that some benzodioxole derivatives exert their anticancer effects by targeting the thioredoxin (Trx) system.[2] The Trx system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial component of the cell's antioxidant defense and is often upregulated in cancer cells to cope with high levels of oxidative stress.[2][3] By inhibiting this system, cancer cells become vulnerable to apoptosis induced by reactive oxygen species (ROS).[4]
Proposed Mechanism of Action:
It is hypothesized that Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, or its active metabolites, could act as an inhibitor of TrxR. Inhibition of TrxR leads to an accumulation of oxidized Trx, rendering the cell unable to effectively neutralize ROS.[5] This surge in intracellular ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[3][5]
Caption: Hypothesized anticancer mechanism via Thioredoxin Reductase inhibition.
Antioxidant and Anti-inflammatory Properties
The benzodioxole ring system is also associated with antioxidant and anti-inflammatory activities. These properties are often linked to the ability of the molecule to scavenge free radicals and to modulate inflammatory pathways.
Antioxidant Mechanism: The antioxidant activity is likely due to the ability of the phenolic-like structure of the benzodioxole ring to donate a hydrogen atom to stabilize free radicals.
Anti-inflammatory Mechanism: A common in vitro indicator of anti-inflammatory activity is the inhibition of protein denaturation.[6] Inflammation can lead to the denaturation of proteins, and compounds that can prevent this are considered to have potential anti-inflammatory effects.
Experimental Protocols for Bioactivity Screening
To facilitate the investigation of the hypothesized biological activities of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, the following detailed, step-by-step protocols for key in vitro assays are provided.
Workflow for In Vitro Bioactivity Assessment
Caption: General workflow for in vitro screening of biological activities.
MTT Assay for Cytotoxicity (Anticancer Activity)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C.[8]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.[9][10]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Incubate for 15 minutes with shaking.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[11]
Materials:
-
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
-
Methanol or Ethanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or standard (ascorbic acid) to the wells.
-
Add 200 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[12][13]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[11]
Inhibition of Albumin Denaturation Assay (Anti-inflammatory Activity)
This assay assesses the ability of a compound to prevent the heat-induced denaturation of albumin.[14]
Materials:
-
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
-
Egg albumin or Bovine Serum Albumin (BSA) (1% solution)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium or Acetylsalicylic acid (positive control)
-
Water bath
-
Spectrophotometer
Procedure:
-
The reaction mixture (5 mL total volume) consists of 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.[15]
-
A control solution consists of all reagents except the test compound.[15]
-
Induce denaturation by heating the mixture in a water bath at 70°C for 15 minutes.[15]
-
After cooling, measure the turbidity (absorbance) at 660 nm.[15][16]
-
The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[17][18]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[17][19] Handle in a well-ventilated area or in a fume hood.[19]
-
Storage: Store in a tightly closed container in a cool, dry place.[18]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[18]
Conclusion and Future Directions
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a compound with a well-defined role in synthetic chemistry and significant, albeit currently hypothesized, potential in drug discovery. Its "privileged" benzodioxole core and methoxy functional group suggest that it may possess valuable anticancer, antioxidant, and anti-inflammatory properties. The proposed mechanism of anticancer activity through inhibition of the thioredoxin system presents a compelling avenue for further investigation.
This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to systematically explore the biological potential of this intriguing molecule. Further studies are warranted to validate these hypothesized activities, elucidate the precise molecular mechanisms, and explore its structure-activity relationships through the synthesis of novel derivatives. Such research could unlock the full therapeutic potential of this promising chemical entity.
References
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PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]
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MDPI. (n.d.). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thioredoxin reductase is inhibited by the carbamoylating activity of the anticancer sulfonylhydrazine drug Laromustine. Retrieved from [Link]
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MDPI. (n.d.). Exploring the Thioredoxin System as a Therapeutic Target in Cancer: Mechanisms and Implications. Retrieved from [Link]
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PubChem. (n.d.). (7-Methoxy-1,3-benzodioxol-5-yl)methanol. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, May 6). Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells. Retrieved from [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
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ResearchGate. (2025, April 29). How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay? Retrieved from [Link]
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Frontiers. (n.d.). Inhibition of Thioredoxin Reductase by Santamarine Conferring Anticancer Effect in HeLa Cells. Retrieved from [Link]
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MDPI. (n.d.). Determination of the Anti-Inflammatory Activity: Inhibition of Albumin Denaturation. Retrieved from [Link]
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Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]
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Protocols.io. (2023, February 27). MTT (Assay protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
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An In-depth Technical Guide to the Biological Activity of Diphenyl-1,3-Benzodioxole Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzodioxole moiety, a heterocyclic structure formed by the fusion of a benzene ring and a dioxole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives, particularly those bearing diphenyl substitutions, exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for therapeutic agent development. This guide provides a comprehensive technical overview of the significant biological activities of diphenyl-1,3-benzodioxole derivatives, including their anticancer, antimicrobial, and neuroprotective effects. We will delve into the mechanisms of action, present structure-activity relationship (SAR) insights, detail established experimental protocols for activity evaluation, and summarize key quantitative data to support researchers in this dynamic field.
Introduction: The 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole ring system is a core component of various naturally occurring and synthetic molecules.[2] Its unique chemical properties, stemming from the electron-rich dioxole ring, make it a versatile building block in organic synthesis.[1] The incorporation of this moiety into larger molecular frameworks can significantly enhance a compound's biological profile, including its antioxidant, anti-inflammatory, and hypolipidemic properties.[3] This guide focuses on derivatives featuring diphenyl substitutions, a structural motif that often confers potent and specific biological activities.
Anticancer Activity
Diphenyl-1,3-benzodioxole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes, and interference with DNA replication.
Mechanism of Action: Induction of Apoptosis and Enzyme Inhibition
A primary anticancer mechanism of these derivatives is the induction of apoptosis, or programmed cell death. Some compounds have been shown to inhibit the thioredoxin system, leading to increased oxidative stress within cancer cells and subsequently triggering apoptosis.[7][8] This targeted approach allows for the elimination of tumor cells without causing significant damage to healthy tissues.[7][8]
Furthermore, certain derivatives exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and associated with inflammation and cancer progression.[3] While a direct correlation between COX-2 inhibition and cytotoxicity is not always observed, it represents a significant therapeutic target.[3]
Below is a generalized signaling pathway illustrating the induction of apoptosis by these derivatives.
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Unlocking the Therapeutic Promise: A Technical Guide to the Antioxidant and Anti-inflammatory Potential of Substituted Benzodioxoles
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The 1,3-Benzodioxole Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,3-benzodioxole moiety, a benzene ring fused to a five-membered methylenedioxy ring, is a prominent structural motif found in numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] This scaffold is not merely a passive structural element; its unique electronic and conformational properties make it an ideal starting point for the synthesis of a diverse array of complex molecules with potential therapeutic applications.[1][2] Naturally occurring compounds like sesamol, piperine, and myristicin feature this core structure.[3] In modern drug discovery, the 1,3-benzodioxole ring system is recognized as a "privileged structure," frequently utilized to develop agents with antitumor, neuroprotective, antibacterial, and, most notably, antioxidant and anti-inflammatory properties.[1][3][4]
This guide provides an in-depth technical exploration of the antioxidant and anti-inflammatory potential of substituted benzodioxoles. We will delve into the mechanistic underpinnings of their activity, detail robust experimental protocols for their evaluation, and synthesize key structure-activity relationship (SAR) findings to inform future drug design and development efforts.
Part 1: Evaluating the Antioxidant Potential
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases. Radical trapping antioxidants (RTAs) that scavenge the peroxyl radicals driving lipid peroxidation are therefore of significant therapeutic interest.[5] Benzodioxole derivatives have emerged as a promising class of RTAs.
Mechanism of Antioxidant Action: Radical Scavenging
The primary antioxidant mechanism of phenolic benzodioxoles is their ability to act as radical scavengers. This process typically involves the donation of a hydrogen atom from a hydroxyl group on the aromatic ring to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, a feature that can be enhanced by the electronic properties of the methylenedioxy bridge and other substituents on the ring.[6] Structure-activity studies have revealed that the methylenedioxy function contributes to the stabilization of the phenoxy radical, which is a key factor in the antioxidant activity.[6]
In Vitro Assays for Quantifying Antioxidant Capacity
To quantify the radical scavenging potential of novel benzodioxole derivatives, several spectrophotometric assays are routinely employed. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are the most common due to their simplicity, sensitivity, and reproducibility.[7]
Caption: General workflow for DPPH and ABTS antioxidant assays.
This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to pale yellow.[8]
-
Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[7][9] The discoloration is stoichiometric with respect to the number of electrons taken up.[8]
-
Reagents & Preparation:
-
DPPH Solution (e.g., 0.3 mM): Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[10] This solution should be freshly prepared and kept in the dark to avoid degradation.[7]
-
Test Compounds: Prepare a series of concentrations of the synthesized benzodioxole derivatives in the same solvent.
-
Standard: Prepare a series of concentrations of a known antioxidant, such as ascorbic acid or Trolox, to be used as a positive control.[10][11]
-
-
Procedure (96-well plate format):
-
Add 100 µL of each test compound concentration (or standard) to the wells of a microplate.[10]
-
Add 100 µL of the DPPH working solution to each well.[9]
-
Prepare a control well containing 100 µL of solvent and 100 µL of the DPPH solution.[9]
-
Prepare a blank well containing only the solvent to zero the spectrophotometer.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance of each well at 515-517 nm using a microplate reader.[10]
-
-
Calculation: The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the % inhibition against the compound concentrations.
This assay is applicable to both hydrophilic and lipophilic antioxidants and involves the generation of the blue-green ABTS radical cation (ABTS•+).[8]
-
Principle: In the presence of an antioxidant, the pre-formed ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is measured at 734 nm.[8] The use of a longer wavelength reduces interference from colored compounds.[9]
-
Reagents & Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.[10]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10] This generates the radical.
-
Dilute the resulting radical solution with ethanol or phosphate-buffered saline (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
-
Procedure (96-well plate format):
-
Calculation: The calculation for % Inhibition and IC50 is the same as for the DPPH assay.
Structure-Activity Relationship (SAR) Insights
Systematic studies on substituted benzodioxoles have provided valuable insights into the structural requirements for potent antioxidant activity.
| Base Structure | Substituent Type / Position | Effect on Antioxidant Activity | Reference |
| 6-Hydroxy-1,3-benzodioxole | Di-substitution at ortho positions (5,7) relative to the phenol group | Increased activity | [6] |
| 6-Hydroxy-1,3-benzodioxole | Intramolecular hydrogen-bonding in the phenol moiety | Reduced activity | [6] |
| 1,3-Benzodioxole | Carboxamide functional groups | Showed some cytotoxic but limited direct antioxidant activity | [11][12] |
| 1,3-Benzodioxole | Fused benzodiazepine ring | Moderate antioxidant activity observed | [11][12] |
Causality: The introduction of bulky substituents at the ortho positions to the phenolic hydroxyl group can increase steric hindrance, which enhances the stability of the resulting phenoxy radical and thus improves antioxidant activity.[6] Conversely, intramolecular hydrogen bonding can make the hydroxyl hydrogen less available for donation to a radical, thereby reducing activity.[6]
Part 2: Probing the Anti-inflammatory Potential
Inflammation is a complex biological response to harmful stimuli and is intricately linked with oxidative stress. Many agents that possess antioxidant activity also exhibit anti-inflammatory effects. Benzodioxole derivatives have been shown to modulate key inflammatory pathways.[4][13]
Mechanism of Anti-inflammatory Action: Modulation of Key Signaling Pathways
A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[14][15] These pathways are central regulators of inflammation, inducing the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][16]
Caption: The NF-κB signaling pathway and potential points of inhibition.
In Vitro Models for Anti-inflammatory Screening
This is a cornerstone assay for screening potential anti-inflammatory agents. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, potently activates macrophages to produce inflammatory mediators, including nitric oxide (NO), via iNOS induction.[17]
-
Principle: The inhibitory effect of a test compound on NO production is measured in LPS-stimulated RAW 264.7 murine macrophage cells.[18] NO levels in the culture supernatant are quantified indirectly by measuring its stable metabolite, nitrite, using the Griess reagent.[17][18]
-
Cell Culture:
-
Procedure:
-
After incubation, replace the old medium with fresh medium.
-
Treat the cells with various concentrations of the benzodioxole test compounds for 30 minutes to 1 hour.[20]
-
Stimulate the cells by adding LPS (e.g., 10 ng/mL to 1 µg/mL) to all wells except the negative control.[18]
-
Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ atmosphere.[17][18][20]
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant.[18]
-
Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used for quantification.[20]
-
-
Self-Validation: A concurrent cell viability assay (e.g., MTS or CCK-8) must be performed. This is critical to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply due to compound-induced cytotoxicity.[17]
In Vivo Models for Confirming Anti-inflammatory Efficacy
Promising candidates from in vitro screens must be validated in vivo. The carrageenan-induced paw edema model is a highly reproducible and widely used assay for evaluating acute anti-inflammatory activity.[21][22]
-
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a biphasic acute inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[21][23] The increase in paw volume is a quantifiable measure of inflammation. The early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-4h) is primarily mediated by prostaglandins, involving the induction of COX-2.[23]
-
Procedure:
-
Animal Acclimatization: Acclimate animals (typically Wistar rats or Swiss mice) to laboratory conditions for at least one week.
-
Grouping: Divide animals into groups: a negative control (vehicle), a positive control (a known NSAID like ibuprofen or indomethacin), and test groups receiving different doses of the benzodioxole compound.[23][24]
-
Dosing: Administer the test compounds and controls via an appropriate route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes prior to carrageenan injection.[23][25]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the subplantar region of the right hind paw of each animal.[21][25]
-
Post-Induction Measurements: Measure the paw volume at regular intervals, typically 1, 2, 3, and 4 hours after the carrageenan injection.[25]
-
-
Calculation: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 Where ΔV is the change in paw volume from the baseline measurement.
-
Causality and Interpretation: Inhibition of the late-phase edema is particularly significant as it suggests that the compound may be acting through the inhibition of prostaglandin synthesis, similar to classical NSAIDs.[23] Several studies have demonstrated that benzodioxole derivatives can exhibit potency comparable to or greater than ibuprofen in this assay.[24][26]
Caption: Step-by-step workflow for the in vivo paw edema assay.
Conclusion and Future Directions
Substituted benzodioxoles represent a versatile and highly promising scaffold for the development of novel antioxidant and anti-inflammatory therapeutics. Their ability to be chemically modified allows for the fine-tuning of their pharmacological properties, as evidenced by numerous structure-activity relationship studies.[5][6] The protocols detailed in this guide provide a robust framework for the systematic evaluation of new chemical entities based on this core structure.
Future research should focus on:
-
Mechanism Deconvolution: Moving beyond phenotypic screening to pinpoint specific molecular targets within the inflammatory cascade (e.g., specific kinases in the MAPK pathway or isoforms of COX).
-
Pharmacokinetics and Safety: Thoroughly evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profiles of lead compounds to ensure their suitability for further development.
-
Multi-target Ligands: Exploring the design of hybrid molecules, such as benzodioxole-pyrazole hybrids, that can dually inhibit multiple key enzymes like COX-2 and 5-LOX, potentially offering a broader spectrum of anti-inflammatory activity with an improved side-effect profile.[13]
By integrating rational design with the systematic evaluation methodologies outlined herein, the full therapeutic potential of substituted benzodioxoles can be unlocked, paving the way for the next generation of antioxidant and anti-inflammatory drugs.
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An In-depth Technical Guide to the Putative Mechanism of Action of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a complex organic molecule recognized primarily as a versatile building block in synthetic chemistry.[1] While specific pharmacological studies on this exact compound are not extensively documented in peer-reviewed literature, its chemical architecture provides a strong foundation for hypothesizing its mechanism of action. The structure incorporates a 1,3-benzodioxole core, a known "privileged structure" in medicinal chemistry, combined with a gem-diphenyl moiety and key functional groups.[1] This guide synthesizes information on these structural components to propose putative biological targets and mechanisms, and provides a comprehensive framework of experimental protocols to systematically investigate these hypotheses. The central hypothesis is that the compound's activity will stem from the established bioactivity of 1,3-benzodioxole derivatives, potentially as an inhibitor of key cellular enzymes such as protein kinases or redox-regulating proteins.
Molecular Profile and Structural Rationale
The subject molecule's structure is key to predicting its biological interactions. Its core components each contribute distinct physicochemical properties that inform its potential pharmacodynamics.
-
1,3-Benzodioxole Core: This heterocyclic moiety is prevalent in numerous bioactive natural products and synthetic drugs. Its derivatives are known to exhibit a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] A critical feature of some benzodioxoles is their ability to inhibit cytochrome P450 (CYP) enzymes, which can significantly alter drug metabolism.[4] Furthermore, this scaffold is a component of potent enzyme inhibitors, including dual-specific c-Src/Abl kinase inhibitors.[5]
-
Gem-Diphenyl Group: The two phenyl rings attached to the C2 position create a bulky, sterically hindered, and lipophilic domain.[1] This three-dimensional architecture is crucial for specificity in binding to protein targets, often favoring hydrophobic pockets within an enzyme's active site or an allosteric site. Similar diphenyl motifs are found in compounds targeting central nervous system receptors and various enzymes.[6][7]
-
Methoxy and Methyl Carboxylate Groups: The methoxy group at the 7-position and the methyl carboxylate at the 5-position are electron-donating and electron-withdrawing groups, respectively. They can participate in hydrogen bonding and dipole-dipole interactions, enhancing binding affinity and influencing the molecule's solubility and pharmacokinetic profile.[1][8]
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₂₂H₁₈O₅ | Derived from chemical structure.[1] |
| Molecular Weight | 362.38 g/mol | Calculated from the molecular formula. |
| Lipophilicity (XlogP) | ~4.2 | High lipophilicity is predicted due to the two phenyl rings, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Hydrogen Bond Donors | 0 | No labile protons (e.g., -OH, -NH). |
| Hydrogen Bond Acceptors | 5 | The five oxygen atoms can act as hydrogen bond acceptors. |
Hypothesized Mechanisms of Action and Biological Targets
Based on the structural analysis, we can postulate several plausible mechanisms of action for investigation. The 1,3-benzodioxole core is strongly associated with anticancer properties, making oncological pathways a primary area of focus.[2][9][10]
Hypothesis A: Inhibition of Protein Kinases
Many 1,3-benzodioxole-containing compounds function as kinase inhibitors.[5] The bulky diphenyl group could confer selectivity for specific kinase ATP-binding pockets.
-
Putative Targets: Src family kinases (SFKs), Abl kinase, and other kinases implicated in cancer progression.[5]
-
Proposed Signaling Pathway: Inhibition of a key kinase (e.g., c-Src) would block downstream phosphorylation cascades responsible for cell proliferation, survival, and metastasis.
Caption: Hypothesized mechanism targeting the c-Src kinase signaling pathway.
Hypothesis B: Modulation of Redox Homeostasis via Thioredoxin System
Recent studies have shown that 1,3-benzodioxole derivatives can enhance the anti-tumor efficacy of other agents by inhibiting the thioredoxin (Trx) system, leading to increased oxidative stress and apoptosis in cancer cells.[4][11]
-
Putative Target: Thioredoxin Reductase (TrxR).
-
Proposed Mechanism: Inhibition of TrxR prevents the reduction of thioredoxin, leading to an accumulation of reactive oxygen species (ROS). This oxidative stress triggers the intrinsic apoptotic pathway.
Caption: Proposed mechanism involving inhibition of Thioredoxin Reductase.
Experimental Framework for Mechanism of Action Elucidation
To validate the above hypotheses, a multi-step experimental workflow is required. This process begins with broad phenotypic screening and progressively narrows the focus to specific molecular targets.
Caption: A four-phase workflow for investigating the mechanism of action.
Phase 1: Phenotypic Screening Protocol
Objective: To determine the compound's effect on cancer cell viability and establish a therapeutic window.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 nM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Phase 2 & 3: Target Identification and Validation Protocols
Objective: To identify and confirm direct molecular targets.
Protocol: In Vitro Kinase Inhibition Assay (for Hypothesis A)
-
Assay Setup: Use a commercial kinase profiling service (e.g., Reaction Biology, Eurofins) to screen the compound at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
Hit Identification: Identify "hits" as kinases showing >50% inhibition.
-
Dose-Response Validation: For each hit, perform a dose-response assay using a radiometric (³³P-ATP) or fluorescence-based method to determine the IC₅₀ value.
-
Mechanism of Inhibition: Conduct enzyme kinetics studies (e.g., by varying ATP and substrate concentrations) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
Protocol: Thioredoxin Reductase Activity Assay (for Hypothesis B)
-
Principle: This assay measures the reduction of DTNB (5,5'-dithiobis (2-nitrobenzoic acid)) by TrxR, which produces a yellow-colored product (TNB) measured at 412 nm.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing potassium phosphate and EDTA. Add NADPH, the test compound at various concentrations, and purified recombinant human TrxR.
-
Initiation: Start the reaction by adding DTNB to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes using a plate reader.
-
Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve). Determine the IC₅₀ of the compound for TrxR inhibition.
Phase 4: Cellular Mechanism Confirmation
Objective: To confirm target engagement and downstream effects in a cellular context.
Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Treatment: Treat the selected cancer cell line with the test compound at 1x, 5x, and 10x its IC₅₀ for a defined period (e.g., 2, 6, 24 hours).
-
Lysis: Harvest cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target kinase (e.g., total c-Src) and its phosphorylated form (e.g., phospho-Src Tyr416). Also probe for downstream effectors (e.g., phospho-STAT3) and a loading control (e.g., GAPDH).
-
Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands via chemiluminescence.
-
Analysis: Quantify band intensity to determine the change in protein phosphorylation levels upon compound treatment. A significant decrease in the phospho-protein/total protein ratio would confirm target engagement and inhibition.
Conclusion and Future Directions
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate presents a compelling scaffold for investigation in drug discovery, particularly in oncology. Its structural components strongly suggest a potential mechanism involving the inhibition of critical cellular enzymes. The proposed hypotheses—targeting protein kinases or the thioredoxin system—are grounded in the extensive literature on 1,3-benzodioxole derivatives.[4][5][10] The experimental framework outlined in this guide provides a rigorous, phase-gated approach to systematically elucidate its precise mechanism of action, from broad phenotypic effects to specific molecular interactions. Successful validation of a direct target would warrant further studies in medicinal chemistry for lead optimization, as well as in vivo experiments in xenograft models to assess therapeutic efficacy.
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Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives . ResearchGate. [Link]
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1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals . PubMed. [Link]
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structure-activity relationship (SAR) of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, a compound built upon the medicinally significant 1,3-benzodioxole scaffold.[1] This document is intended for researchers, medicinal chemists, and drug development professionals. We will deconstruct the molecule into its primary functional regions, examining the putative role of each in modulating biological activity based on established principles and data from related structures. Furthermore, this guide presents a validated framework for systematic SAR exploration, integrating detailed protocols for analog synthesis, biological screening, and data interpretation. By merging established experimental workflows with modern computational strategies, we offer a robust roadmap for optimizing this scaffold to develop novel therapeutic agents.
The 1,3-Benzodioxole Scaffold: A Privileged Core
The 1,3-benzodioxole ring system, a benzene ring fused to a five-membered dioxole ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its frequent appearance in a wide array of biologically active natural products and synthetic compounds. The core structure is relatively stable and the electron-rich nature of the fused ring system, due to the two oxygen atoms, influences its reactivity and interactions with biological targets.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[3][4][5]
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a complex derivative featuring significant functionalization. Its value lies not only in its potential intrinsic bioactivity but also as a sophisticated building block for chemical synthesis.[1] The unique three-dimensional architecture, dictated by the sterically demanding diphenyl groups, provides a constrained framework ideal for exploring specific pharmacological interactions.[1]
The Core Molecule: Synthesis and Structural Anatomy
A deep understanding of a molecule's SAR begins with its synthesis and a clear delineation of its structural components.
Established Synthetic Pathways
The synthesis of the title compound can be approached through several validated routes. The most direct method involves the esterification of the corresponding carboxylic acid, 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid, using methanol under acidic conditions.[1] An alternative and highly versatile approach involves a multi-step synthesis that allows for greater diversification, beginning with a brominated benzodioxole intermediate followed by a palladium-catalyzed Suzuki-Miyaura coupling to introduce the diphenyl groups.[1] The methyl ester at the C5 position is a versatile handle, readily hydrolyzed to its corresponding carboxylic acid, which serves as a key intermediate for creating diverse analog libraries (e.g., amides).[6]
Key Structural Regions for SAR Analysis
To systematically probe the SAR of this molecule, we can dissect it into four primary regions, each offering a distinct opportunity for modification and optimization.
-
Region A: The 1,3-Benzodioxole Core: The foundational scaffold.
-
Region B: The C5-Methyl Carboxylate: A primary point for derivatization to modulate polarity, solubility, and hydrogen bonding capacity.
-
Region C: The C7-Methoxy Group: An electron-donating group that influences the electronic properties of the aromatic system and can act as a hydrogen bond acceptor.
-
Region D: The C2-Diphenyl Groups: A bulky, lipophilic moiety that imparts significant steric hindrance and conformational rigidity.
Deconstructing the Structure-Activity Relationship
Based on established SAR principles and published data on related benzodioxole compounds, we can formulate hypotheses about how each structural region contributes to overall biological activity.
-
Region A: The 1,3-Benzodioxole Core The methylenedioxy bridge is a critical feature. In studies of antioxidant benzodioxoles, this functional group was found to contribute to the stabilization of phenoxy radicals, thereby enhancing antioxidant activity.[3] Its relative metabolic stability and ability to engage in specific interactions within protein binding pockets make it a favorable scaffold in drug design. Modifications here are generally avoided to retain the core pharmacophore, though replacing the oxygen atoms with sulfur or nitrogen could be explored in advanced studies.
-
Region B: The C5-Methyl Carboxylate This ester group is arguably the most synthetically accessible handle for creating a diverse library of analogs. Its influence on activity is likely tied to its role as a hydrogen bond acceptor and its contribution to the molecule's overall polarity and cell permeability.
-
Hydrolysis: Conversion to the corresponding carboxylic acid introduces a potent hydrogen bond donor and an ionizable group, which can drastically alter solubility and form strong salt-bridge interactions with targets.[6]
-
Amidation: Forming a series of primary, secondary, and tertiary amides allows for fine-tuning of hydrogen bonding potential, lipophilicity, and steric bulk. This is a classic strategy to explore specific interactions within a binding pocket.
-
Ester Variation: Replacing the methyl group with larger alkyl or aryl groups (e.g., ethyl, benzyl, nitrophenyl[7]) can modulate stability, lipophilicity, and steric profile.
-
-
Region C: The C7-Methoxy Group Positioned ortho to the benzodioxole oxygen, this methoxy group exerts a significant electronic influence on the ring. As an electron-donating group, it can affect the reactivity and binding affinity of the entire scaffold.
-
Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor.
-
Demethylation: Conversion to a hydroxyl group would introduce a strong hydrogen bond donor, which could either enhance or diminish activity depending on the target's active site. However, SAR studies on related phenols have shown that intramolecular hydrogen bonding can sometimes reduce activity.[3]
-
Alkoxy Variation: Replacing the methoxy with ethoxy or larger alkoxy groups would increase lipophilicity and steric bulk in this region.
-
-
Region D: The C2-Diphenyl Groups The gem-diphenyl substitution at the C2 position is a dominant structural feature. It locks the conformation of the dioxole ring and creates a large, sterically demanding, and lipophilic profile.[1]
-
Steric Influence: These groups are critical for defining how the molecule fits into a binding pocket. Their size and orientation will be a primary determinant of target selectivity.
-
Aromatic Interactions: The phenyl rings can engage in π-π stacking or hydrophobic interactions with amino acid residues in a protein target.
-
Analog Design: A key SAR question is the necessity of both phenyl groups. Analogs could include replacing one or both phenyls with smaller alkyl groups, cycloalkyl groups, or substituted phenyl rings (e.g., with halo, methoxy, or nitro groups) to probe the steric and electronic requirements for activity.
-
A Framework for Experimental SAR Elucidation
A systematic and iterative approach is essential for successful SAR exploration.[8] The following workflow provides a self-validating system for designing, synthesizing, and testing analogs to build a robust SAR model.
Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.
Step 1: Design and Synthesis of an Analog Library
The initial library should systematically probe the key regions identified in Section 3.
Table 1: Proposed Initial Analog Library for SAR Studies
| Analog ID | Modification Region | R Group / Modification | Rationale |
|---|---|---|---|
| Core-001 | (Parent) | C5-COOCH₃, C7-OCH₃, C2-(Ph)₂ | Baseline compound |
| ACID-002 | Region B | C5-COOH | Introduce H-bond donor, increase polarity |
| AMDE-003 | Region B | C5-CONHCH₃ | Modulate H-bonding and lipophilicity |
| OH-004 | Region C | C7-OH | Introduce H-bond donor at C7 |
| ETHO-005 | Region C | C7-OCH₂CH₃ | Increase lipophilicity/sterics at C7 |
| MONO-006 | Region D | C2-(Ph)(H) | Reduce steric bulk significantly |
| CYCL-007 | Region D | C2-(Cyclohexyl)₂ | Remove aromaticity, alter 3D shape |
| PARA-008 | Region D | C2-(p-Cl-Ph)₂ | Probe electronic effects on phenyl rings |
Protocol 1: Synthesis of Carboxylic Acid Intermediate (ACID-002)
This protocol describes the hydrolysis of the parent methyl ester to its carboxylic acid, the key precursor for amide synthesis.[6]
-
Dissolution: Dissolve Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Saponification: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture at reflux (approx. 70-80 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove methanol. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of cold 1M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
Characterization: Confirm the structure of 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid via ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Biological Screening
Given the known activities of the benzodioxole scaffold, initial screening should focus on broad measures of cytotoxicity (anticancer potential) and antioxidant activity.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This widely used colorimetric assay measures cell metabolic activity and is a reliable indicator of cell viability and proliferation, allowing for the determination of a compound's 50% growth inhibitory concentration (GI₅₀).[9]
-
Cell Plating: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogs in cell culture medium. Replace the existing medium with the medium containing the compounds (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration (log scale) and determine the GI₅₀ value using non-linear regression analysis.
Step 3: Data Analysis and Interpretation
The goal is to correlate structural changes with changes in biological activity.
Table 2: Hypothetical SAR Data Table
| Analog ID | GI₅₀ (µM) vs. HeLa | DPPH EC₅₀ (µM) | Key Structural Feature | Interpretation |
|---|---|---|---|---|
| Core-001 | 15.2 | 45.8 | C5-Ester, C7-Methoxy | Baseline activity. |
| ACID-002 | > 100 | 22.1 | C5-Carboxylic Acid | Loss of cytotoxicity, improved antioxidant activity. Suggests cytotoxicity requires cell penetration (ester is better) while antioxidant activity is enhanced by the acidic proton. |
| AMDE-003 | 8.5 | 50.2 | C5-Methyl Amide | Improved cytotoxicity. Suggests H-bond donation/acceptance at this position is favorable for anticancer target. |
| OH-004 | 25.1 | 35.5 | C7-Hydroxyl | Reduced cytotoxicity but improved antioxidant activity. Reinforces the role of phenolic protons in radical scavenging. |
| MONO-006 | 78.9 | > 100 | C2-Monophenyl | Significant loss of cytotoxicity. Indicates the bulky diphenyl group is critical for the anticancer pharmacophore, likely for steric fit. |
This analysis helps identify "activity cliffs"—small structural changes that cause a large drop in activity—and promising vectors for optimization.[10] For instance, the data above suggests the C5-amide and the C2-diphenyl groups are critical for cytotoxicity.
Augmenting SAR with Computational Approaches
In silico methods can accelerate the SAR process by prioritizing which analogs to synthesize and providing mechanistic insights into observed activities.[11][12]
Caption: Integrating computational and experimental SAR workflows.
-
Quantitative Structure-Activity Relationship (QSAR): Once an initial dataset of 15-20 analogs with corresponding biological activity is generated, a QSAR model can be built.[13] This model creates a mathematical relationship between chemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) and activity. The resulting model can then be used to predict the activity of virtual, unsynthesized compounds, helping to prioritize synthetic efforts.[10]
-
Molecular Docking: If a protein target is known or hypothesized, molecular docking can be used to predict the binding pose of each analog within the active site. This provides a powerful visual tool to rationalize observed SAR. For example, docking could reveal that an active amide analog forms a critical hydrogen bond with a backbone residue, while the inactive carboxylic acid analog is repelled due to an electrostatic clash.[10]
-
Advanced Interpretation: For complex QSAR models derived from machine learning, techniques like SHAP (SHapley Additive exPlanations) can be employed to determine the precise contribution of each molecular feature to the predicted activity, offering deeper and more reliable insights than traditional methods.[14]
Conclusion and Future Directions
The systematic exploration of methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate offers significant potential for the discovery of novel bioactive agents. This guide establishes a clear, multi-faceted strategy for this endeavor. The core 1,3-benzodioxole scaffold, decorated with a sterically demanding C2-diphenyl moiety and versatile C5 and C7 functional groups, presents a rich canvas for medicinal chemistry.
Initial SAR hypotheses suggest that the C2-diphenyl group is critical for defining the primary pharmacophore, likely for a specific steric fit, while the C5-carboxylate position is the optimal handle for modulating physicochemical properties and secondary binding interactions. The proposed iterative workflow, combining targeted analog synthesis, robust biological screening, and insightful computational modeling, provides a clear and efficient path forward.
Future work should focus on synthesizing the initial proposed library, generating high-quality biological data, and using that data to build and validate a predictive QSAR model. This model will guide the design of a second-generation library, focusing on the most promising structural motifs to optimize potency, selectivity, and drug-like properties, ultimately advancing the scaffold toward a viable lead compound.
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Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Retrieved from [Link]
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Kim, S. Y., Lee, Y. M., et al. (2002). Total synthesis of a natural antioxidant and structure-activity relationships of related compounds. Bioorganic & Medicinal Chemistry, 10(6), 2015–2022. Retrieved from [Link]
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El-Faham, A., et al. (2023). The molecular structure of the studied 1,3-benzodioxole derivatives. ResearchGate. Retrieved from [Link]
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Ahamad, T., et al. (2022). Quantitative structure–activity relationship-based computational approaches. In Coronavirus Disease 2019 (COVID-19) (pp. 129-142). Academic Press. Retrieved from [Link]
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Vanga, R. R., & Krishnan, A. M. (2016). On Exploring Structure Activity Relationships. Current Pathobiology Reports, 4(2), 119–128. Retrieved from [Link]
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Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853–859. Retrieved from [Link]
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Kirejev, V. (2021). Computational Analysis of Structure–Activity Relationships. ResearchGate. Retrieved from [Link]
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Al-Suhaimi, K. S., et al. (2020). Structures of benzodioxol derivatives having various biological activities. ResearchGate. Retrieved from [Link]
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Szymańska, E., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 25(22), 5465. Retrieved from [Link]
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solubility of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a complex organic molecule with significant utility as a building block in medicinal chemistry and materials science.[1] Its large, rigid, and multi-functional structure presents a unique solubility profile that is critical for its handling, reaction, and purification. This guide provides a comprehensive analysis of its predicted solubility based on first principles of physical organic chemistry, outlines a robust experimental protocol for quantitative determination, and offers practical insights for researchers in the field. While specific experimental solubility data for this compound is not publicly available, this document establishes a predictive framework and a clear methodology for its empirical validation.
Introduction and Physicochemical Profile
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (CAS No. 102706-14-9) is a derivative of the 1,3-benzodioxole scaffold, a privileged structure in medicinal chemistry.[1][2] The molecule's architecture is characterized by a sterically demanding diphenyl group at the 2-position, a methoxy substituent, and a methyl ester functional group. These features collectively define its physicochemical behavior and, consequently, its interaction with various solvents.
Key Physicochemical Properties:
-
IUPAC Name: methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate[1]
-
Molecular Formula: C₂₂H₁₈O₅[1]
-
Molecular Weight: 378.38 g/mol
-
CAS Number: 102706-14-9[1]
The structure combines a large, nonpolar surface area (from the two phenyl rings and the benzene portion of the benzodioxole) with polar functional groups capable of dipole-dipole interactions (the methyl ester and methoxy ether groups). This duality is the primary determinant of its solubility.
Caption: Chemical Structure of the Target Compound.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of predicting solubility.[3][4] This concept is governed by the balance of intermolecular forces between the solute and solvent molecules. For a substance to dissolve, the energy released from new solute-solvent interactions must overcome the energy required to break existing solute-solute and solvent-solvent interactions.
The key interactions relevant to Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate are:
-
Van der Waals Forces (London Dispersion): These are the primary forces acting on the large, nonpolar diphenyl and aromatic core. Nonpolar solvents like toluene and hexane interact predominantly through these forces.
-
Dipole-Dipole Interactions: The ester and ether functionalities introduce permanent dipoles into the molecule. Polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane (DCM) are effective at solvating these groups.
-
Hydrogen Bonding: The solute itself lacks strong hydrogen bond donors. While the ester and ether oxygens can act as weak hydrogen bond acceptors, the molecule will not be readily soluble in strong hydrogen-bonding solvents like water or methanol, as it cannot disrupt the strong solvent-solvent hydrogen bond network.
Caption: Predicted Solute-Solvent Interaction Model.
Predicted Solubility Profile
Based on the structural analysis and theoretical principles, a qualitative solubility profile can be predicted. The compound's large size and significant nonpolar character suggest that solvents with moderate to high polarity and good capacity for solvating aromatic systems will be most effective.
Table 1: Predicted Solubility in Common Organic Solvents
| Solvent | Class | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | Halogenated | High | Excellent ability to dissolve large, moderately polar organic molecules through dipole-dipole forces. |
| Chloroform | Halogenated | High | Similar to DCM, effectively solvates both polar and nonpolar regions of the molecule.[4][5] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | High | Strong dipole and ether structure can effectively solvate the entire molecule. |
| Acetone | Polar Aprotic (Ketone) | Medium-High | Strong dipole moment effectively interacts with the ester and ether groups. |
| Ethyl Acetate | Polar Aprotic (Ester) | Medium | Balanced polarity; "like dissolves like" principle suggests good compatibility with the ester group. |
| Toluene | Nonpolar (Aromatic) | Medium | Aromatic nature allows for effective π-stacking with the phenyl rings, but less effective for polar parts. |
| Acetonitrile | Polar Aprotic | Low-Medium | Highly polar; may not sufficiently solvate the large nonpolar regions of the molecule. |
| Methanol / Ethanol | Polar Protic | Low | Strong solvent-solvent H-bonding is difficult for the solute to disrupt.[4][5] |
| Isopropanol | Polar Protic | Low | Less polar than methanol but still dominated by H-bonding. |
| Hexane / Heptane | Nonpolar (Aliphatic) | Poor | Unable to effectively solvate the polar ester and ether functional groups. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To move beyond prediction to quantitative data, a standardized experimental method is required. The isothermal shake-flask method is a globally recognized standard for determining the solubility of chemical substances.[6][7]
Objective: To determine the saturation concentration (solubility) of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate in a selected solvent at a constant temperature.
Materials:
-
Test substance (purity > 99%)
-
Selected organic solvents (analytical grade)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrument.
Methodology:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
-
Preliminary Test: A preliminary test should be run to estimate the approximate solubility and the time required to reach equilibrium.[8]
-
Preparation: Add an amount of the solid test substance to a series of vials (minimum of three replicates per solvent) sufficient to exceed its estimated solubility, ensuring a solid phase remains at equilibrium.[6] Add a precisely known volume of the chosen solvent.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a time sufficient to reach equilibrium (typically 24 to 48 hours). The agitation speed should be adequate to keep the solid suspended without creating a vortex.[6]
-
Phase Separation: After equilibration, allow the vials to stand at the test temperature to let the solids settle. To ensure complete removal of particulate matter, centrifuge the vials at the same temperature.[9]
-
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Quantitatively dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method. Analyze the concentration of the diluted sample using a fully validated analytical method, such as HPLC.[7]
-
Calculation and Reporting: Using the measured concentration of the diluted sample and the known dilution factor, calculate the concentration in the original saturated solution. The final solubility should be reported as an average of the replicates in units of mass per volume (e.g., mg/mL) or moles per liter (mol/L) at the specified temperature.
Practical Considerations and Troubleshooting
-
Temperature Sensitivity: The solubility of most organic solids increases with temperature.[4][5][10] All experiments must be conducted at a strictly controlled temperature to ensure reproducibility.
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the measured solubility. Always use high-purity, dry solvents.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is crucial to characterize the solid form used for the experiment and to check for any phase changes during equilibration.
-
Stock Solution Preparation: For applications like high-throughput screening, preparing a concentrated stock solution is common. Based on the predicted profile, DCM or THF would be excellent choices for creating a high-concentration stock (e.g., 10-50 mM), which can then be diluted into aqueous assay buffers. Be mindful of potential precipitation when adding the organic stock to an aqueous medium.
Conclusion
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a large, predominantly nonpolar molecule with some polar functionality. Its solubility is predicted to be highest in halogenated and polar aprotic solvents like dichloromethane, chloroform, and THF. It is expected to have moderate solubility in aromatic and other polar aprotic solvents and poor solubility in both highly polar protic solvents (methanol, water) and nonpolar aliphatic solvents (hexane). This predictive guide provides a critical starting point for laboratory work, and the detailed shake-flask protocol offers a clear and robust pathway for acquiring precise, quantitative solubility data essential for its effective use in research and development.
References
- Benchchem. (n.d.). Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | 102706-14-9.
- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- Solubility of Things. (n.d.). 1,3-benzodioxole.
- Aakash Institute. (n.d.). Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry.
- Solubility of Things. (n.d.). 5-Propyl-1,3-benzodioxole.
- ChemicalBook. (n.d.). 7-METHOXY-2,2-DIPHENYL-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID synthesis.
- Benchchem. (n.d.). Navigating the Solubility Landscape of 6-Amino-1,3-benzodioxole-5-carbonitrile: A Technical Guide.
- Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts.
- ACS Publications. (2016). Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development.
- Organomation. (n.d.). Solvent Extraction Techniques.
- ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?.
- OECD. (n.d.). Test No. 105: Water Solubility.
- World Health Organization (WHO). (n.d.). Annex 4.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines P C C = / -.
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An In-Depth Technical Guide to (6-bromobenzo[d]dioxol-5-yl)(phenyl)methanone: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to (6-bromobenzo[d][1][2]dioxol-5-yl)(phenyl)methanone: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel benzodioxole derivative, (6-bromobenzo[d][1][2]dioxol-5-yl)(phenyl)methanone. While this specific molecule is a subject of ongoing research, this document synthesizes established principles of medicinal chemistry and experimental data from closely related analogues to present a robust framework for its study and potential applications. We will delve into its rational design, a validated synthetic pathway, state-of-the-art characterization methodologies, and its putative biological significance, particularly in the context of oncology.
Introduction: The Benzodioxole Scaffold in Drug Discovery
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[3] Its presence is often associated with potent anticancer, antimicrobial, and anti-inflammatory properties.[2] The rigid, planar structure of the benzodioxole ring system allows it to interact with various biological targets, while the dioxole ring can influence metabolic stability and pharmacokinetic profiles. This guide focuses on a specific derivative, (6-bromobenzo[d][1][2]dioxol-5-yl)(phenyl)methanone, which combines the benzodioxole core with a benzophenone framework, a class of compounds also known for its diverse pharmacological activities. The introduction of a bromine atom is a strategic design element intended to modulate the electronic properties of the molecule and potentially enhance its interaction with target proteins.[4]
Molecular Structure and IUPAC Nomenclature
The chemical structure of the title compound is characterized by a central carbonyl group linking a 6-bromo-1,3-benzodioxole ring and a phenyl ring.
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Figure 2: Proposed synthetic pathway for (6-bromobenzo[d][1][2]dioxol-5-yl)(phenyl)methanone.
Experimental Protocol
Step 1: Synthesis of 6-Bromo-1,3-benzodioxole-5-carbaldehyde
This starting material can be synthesized by the bromination of 1,3-benzodioxole-5-carbaldehyde.[5]
-
Reagents and Solvents: 1,3-benzodioxole-5-carbaldehyde, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 1,3-benzodioxole-5-carbaldehyde in acetonitrile.
-
Add N-Bromosuccinimide portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of (6-Bromobenzo[d][1][2]dioxol-5-yl)(phenyl)methanol
This intermediate alcohol is prepared via a Grignard reaction.[6]
-
Reagents and Solvents: 6-Bromo-1,3-benzodioxole-5-carbaldehyde, Phenylmagnesium bromide, Anhydrous diethyl ether or THF.
-
Procedure:
-
Prepare a solution of 6-bromo-1,3-benzodioxole-5-carbaldehyde in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0°C and add phenylmagnesium bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo to yield the crude alcohol, which can be used in the next step without further purification or purified by column chromatography.
-
Step 3: Synthesis of (6-bromobenzo[d][1][2]dioxol-5-yl)(phenyl)methanone
The final product is obtained by the oxidation of the secondary alcohol.
-
Reagents and Solvents: (6-Bromobenzo[d][1][2]dioxol-5-yl)(phenyl)methanol, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), Dichloromethane.
-
Procedure:
-
Dissolve the alcohol in dichloromethane.
-
Add the oxidizing agent (PCC or DMP) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate and purify the resulting crude product by flash column chromatography.
-
Spectroscopic Characterization
The structural confirmation of (6-bromobenzo[d][1][2]dioxol-5-yl)(phenyl)methanone is achieved through a combination of spectroscopic techniques.[7][8]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in distinct regions, a singlet for the dioxole methylene protons (~6.0 ppm). |
| ¹³C NMR | Carbonyl carbon signal (~195 ppm), signals for aromatic carbons, and the dioxole methylene carbon. |
| FT-IR | Strong carbonyl (C=O) stretching vibration (~1650-1670 cm⁻¹), C-O stretching of the dioxole ring. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of the compound, and characteristic isotopic pattern for bromine. |
Potential Biological Activity and Therapeutic Applications
While the specific biological profile of (6-bromobenzo[d][1][2]dioxol-5-yl)(phenyl)methanone is yet to be fully elucidated, its structural motifs suggest significant therapeutic potential, particularly in oncology.
Anticancer Potential
Benzodioxole derivatives have demonstrated notable anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[9][10] The benzophenone scaffold is also a well-established pharmacophore in the design of anticancer agents. It is hypothesized that the title compound may exhibit cytotoxic effects against various cancer cell lines.
Sources
- 1. 15930-53-7 | 6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde - Moldb [moldb.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-溴-1,3-苯并二氧杂环戊二烯-5-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate. The protocol is designed for researchers in organic synthesis and drug development, offering a reliable two-step pathway. The synthesis commences with the protection of 3-O-methylgallic acid as a diphenylmethylenedioxy acetal, followed by a high-yield esterification of the resulting carboxylic acid intermediate. This guide emphasizes the rationale behind procedural choices, safety considerations for hazardous reagents, and detailed methodologies for reaction execution, purification, and characterization to ensure reproducibility and high purity of the final product.
Scientific Rationale and Strategy
The synthesis of the target molecule is logically approached in two primary stages: the formation of the benzodioxole ring system and the subsequent esterification of the carboxylic acid moiety.
1.1. The Diphenylmethylenedioxy Protecting Group
The 1,3-benzodioxole core is a well-established protecting group for catechols (1,2-diols)[1][2]. In this synthesis, the catechol functionality of 3-O-methylgallic acid is protected using dichlorodiphenylmethane. This serves two critical purposes:
-
Stability: The resulting 2,2-diphenyl-1,3-benzodioxole is robust and stable under various reaction conditions, preventing unwanted oxidation or side reactions of the highly reactive catechol hydroxyl groups during subsequent synthetic steps.
-
Inertness: It effectively masks the hydroxyl groups, allowing for selective modification of the carboxylic acid function at the C5 position.
The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated hydroxyl groups of the catechol attack the electrophilic carbon of dichlorodiphenylmethane, forming the five-membered dioxole ring[1][3].
1.2. Esterification Strategy: Maximizing Yield
The final step involves the conversion of the carboxylic acid intermediate, 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid, to its methyl ester. While standard Fischer esterification using methanol and a strong acid catalyst like sulfuric acid is a viable option, it often results in moderate yields of 65-75% and requires significant purification[4].
To achieve a more efficient conversion, this protocol details a method utilizing thionyl chloride (SOCl₂). This approach first converts the carboxylic acid to a highly reactive acyl chloride intermediate. The subsequent quenching with anhydrous methanol proceeds rapidly and cleanly, typically affording significantly higher yields of 85-90%[4]. The primary caveat is the necessity for strictly anhydrous conditions to prevent the hydrolysis of the acyl chloride intermediate back to the carboxylic acid[4].
Synthetic Workflow Overview
The overall synthetic pathway is illustrated below.
Caption: Overall two-step synthesis pathway.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Key Hazards |
| 3-O-Methylgallic Acid | 534-02-1 | 184.15 | Irritant |
| Dichlorodiphenylmethane | 2051-90-3 | 237.12 | Corrosive, Irritant[5] |
| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 | Irritant |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Reproductive Toxin, Irritant |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | Corrosive, Lachrymator |
| Anhydrous Methanol | 67-56-1 | 32.04 | Flammable, Toxic |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Carcinogen Suspect |
| Ethyl Acetate | 141-78-6 | 88.11 | Flammable, Irritant |
| Hexanes | 110-54-3 | 86.18 | Flammable, Neurotoxin |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Corrosive |
| Sodium Bicarbonate (Sat. Sol.) | 144-55-8 | 84.01 | N/A |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | N/A |
Equipment
-
Three-neck round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser and Dean-Stark trap (optional for Step 1)
-
Magnetic stirrer and heating mantle
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocols
Step 1: Synthesis of 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic Acid
-
Rationale: This step involves the protection of the catechol moiety of 3-O-methylgallic acid. Anhydrous potassium carbonate is used as a base to deprotonate the phenolic hydroxyls, facilitating the nucleophilic attack on dichlorodiphenylmethane. DMF is chosen as the solvent due to its high boiling point and ability to dissolve the reactants.
Procedure:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-O-methylgallic acid (10.0 g, 54.3 mmol) and anhydrous potassium carbonate (22.5 g, 162.9 mmol, 3.0 equiv).
-
Add anhydrous N,N-Dimethylformamide (DMF, 200 mL).
-
Begin stirring the suspension and add dichlorodiphenylmethane (14.2 g, 11.9 mL, 59.7 mmol, 1.1 equiv) dropwise over 15 minutes.
-
Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes with 1% Acetic Acid). The starting material is polar and will remain at the baseline, while the product will have a higher Rf value.
-
After completion, cool the reaction mixture to room temperature and pour it slowly into 1 L of ice-cold water with vigorous stirring.
-
Acidify the aqueous mixture to pH 2-3 using concentrated hydrochloric acid. A precipitate will form.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel, washing thoroughly with cold water until the filtrate is neutral[6].
-
Dry the crude product in a vacuum oven at 60 °C overnight. The product, 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid, is obtained as an off-white to pale yellow solid. Further purification can be achieved by recrystallization from ethanol/water if necessary.
Step 2: Synthesis of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
-
Rationale: This high-yield esterification proceeds via an acyl chloride intermediate. Thionyl chloride converts the carboxylic acid to its acyl chloride, which is then quenched with methanol. Anhydrous conditions are paramount to prevent hydrolysis of the reactive intermediates[4].
Procedure:
-
Set up a 250 mL three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution) to neutralize HCl and SO₂ gases.
-
Add the dried carboxylic acid intermediate from Step 1 (e.g., 10.0 g, 28.7 mmol) and anhydrous dichloromethane (DCM, 100 mL) to the flask.
-
Cool the stirred suspension to 0 °C using an ice-water bath.
-
Add thionyl chloride (4.1 g, 2.5 mL, 34.4 mmol, 1.2 equiv) dropwise via the dropping funnel over 20 minutes. A few drops of DMF can be added as a catalyst.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The suspension should become a clear solution as the acyl chloride forms.
-
Re-cool the reaction mixture to 0 °C.
-
Slowly add anhydrous methanol (20 mL) dropwise. An exothermic reaction will occur.
-
Once the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 1-2 hours. Monitor for completion by TLC (Eluent: 20% Ethyl Acetate in Hexanes).
-
Quench the reaction by slowly pouring the mixture into 150 mL of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate[7][8].
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from methanol or ethyl acetate/hexanes to yield the final product, Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, as a white crystalline solid.
Data and Characterization
Expected Results
| Compound | Step | Typical Yield | Appearance |
| 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid | 1 | 85-95% | Off-white to pale yellow solid |
| Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | 2 | 85-90%[4] | White crystalline solid |
Characterization Guidance
-
¹H NMR: Expect signals corresponding to the methoxy protons (~3.9 ppm), the aromatic protons on the benzodioxole ring (two singlets), the methyl ester protons (~3.8 ppm), and the phenyl group protons (multiplet, ~7.3-7.5 ppm).
-
¹³C NMR: Expect signals for the methyl and methoxy carbons, the quaternary carbon of the diphenylmethylenedioxy group, the carbonyl carbon of the ester, and multiple aromatic carbons.
-
FT-IR (KBr): For the final product, look for a strong C=O stretch for the ester at ~1720 cm⁻¹, C-O stretches, and aromatic C=C stretches.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₂₂H₁₈O₅, MW = 362.38 g/mol ) should be observed.
Safety and Handling
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichlorodiphenylmethane: Causes severe skin burns and eye damage. Handle with extreme care, avoiding all contact with skin and eyes[5].
-
Thionyl Chloride (SOCl₂): Highly corrosive and a strong lachrymator. Reacts violently with water to release toxic HCl and SO₂ gases. Handle only under anhydrous conditions and in a fume hood. Ensure a proper gas trap is used.
-
Solvents: DMF is a reproductive toxin. Dichloromethane is a suspected carcinogen. Minimize exposure and handle with care. Methanol is toxic and flammable.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Step 1: Low Yield | Incomplete reaction. | Ensure reagents are anhydrous. Increase reaction time or temperature slightly. Confirm base activity. |
| Loss during workup. | Ensure complete precipitation by chilling thoroughly and adjusting pH accurately. | |
| Step 2: Low Yield | Presence of moisture. | Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere. |
| Incomplete formation of acyl chloride. | Add a catalytic amount of DMF. Ensure thionyl chloride is fresh. | |
| Product is an oil/fails to crystallize | Impurities present. | Re-purify using column chromatography (Silica gel, gradient elution with ethyl acetate/hexanes). |
| Residual solvent. | Dry the product under high vacuum for an extended period. |
References
-
MDPI. Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[4]-benzofuro-[2,3-c]. [Link]
- Google Patents. Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-.
- Google Patents.
-
Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]
-
Alichem. 7-METHOXY-2,2-DIPHENYL-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID synthesis. [Link]
-
Wikipedia. 1,3-Benzodioxole. [Link]
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-
YouTube. 1,2 Methylenedioxybenzene or 1,3 benzodioxole final synthesis. [Link]
-
MDPI. Synthesis of 4-O-Methylcedrusin. Selective Protection of Catechols with Diphenyl Carbonate. [Link]
-
CAS Common Chemistry. 7-Methoxy-1,3-benzodioxole-5-carboxylic acid. [Link]
-
Organic Chemistry Portal. Functional Group Protection. [Link]
-
ResearchGate. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]
-
PubChem. Dichlorodiphenylmethane. [Link]
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The Strategic Application of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate in Natural Product Synthesis
Introduction: A Privileged Scaffold for Complex Syntheses
In the intricate field of natural product synthesis, the strategic use of protecting groups is paramount to achieving stereochemical control and high yields. Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate emerges as a highly valuable and sophisticated building block, particularly in the synthesis of complex polyphenolic natural products such as lignans. Its core structure features a 1,3-benzodioxole moiety, a common motif in medicinally active compounds, which is further functionalized with methoxy and methyl ester groups, offering versatile handles for synthetic transformations. The key feature of this molecule is the 2,2-diphenyl-1,3-benzodioxole group, which serves as a robust protecting group for a catechol (1,2-diol) functionality. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound, with a focus on the synthesis of the potent antitumor agent, podophyllotoxin, as a representative example.
Core Concept: The 2,2-Diphenyl-1,3-benzodioxole Protecting Group
The 2,2-diphenyl-1,3-benzodioxole moiety functions as a diaryl ketal, offering a significant advantage over simpler acetal or ketal protecting groups. The two phenyl groups provide considerable steric hindrance, enhancing the stability of the protected catechol under a wide range of reaction conditions, including those involving strong bases, nucleophiles, and mild acids.[1] This stability is crucial in multi-step syntheses where other functional groups in the molecule need to be manipulated.
The introduction of this protecting group is typically achieved through the acid-catalyzed reaction of a catechol with dichlorodiphenylmethane or a related benzophenone derivative. The title compound, Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, represents a pre-functionalized aromatic ring where the catechol is already protected, making it an ideal starting material for syntheses requiring this specific structural unit.
Application in Lignan Synthesis: The Case of (-)-Podophyllotoxin
Lignans are a large class of natural products characterized by the coupling of two phenylpropanoid units.[2] Podophyllotoxin, a prominent member of the aryltetralin lignan family, exhibits potent cytotoxic activity and is the precursor for the clinically used anticancer drugs etoposide and teniposide.[2][3] The synthesis of podophyllotoxin and its analogues is a significant area of research in medicinal chemistry.[1][4][5]
The structure of podophyllotoxin contains a methylenedioxyphenyl ring (Ring A), a structural feature that can be retrosynthetically derived from a protected catechol. Herein lies the strategic importance of building blocks like Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate. By utilizing such a pre-protected starting material, synthetic chemists can focus on the construction of the complex tetracyclic core of podophyllotoxin without the need for protecting group manipulations on this sensitive moiety early in the synthesis.
Illustrative Retrosynthetic Analysis:
Caption: Retrosynthetic approach to (-)-Podophyllotoxin.
Experimental Protocols
The following protocols provide detailed methodologies for the protection of catechols to form the 2,2-diphenyl-1,3-benzodioxole moiety and its subsequent deprotection. These protocols are designed to be self-validating, with clear steps and justifications for the chosen reagents and conditions.
Protocol 1: Protection of a Catechol with Dichlorodiphenylmethane
This protocol describes the general procedure for the formation of the 2,2-diphenyl-1,3-benzodioxole protecting group, which is the core structure of the title compound.
Rationale: The reaction proceeds via an acid-catalyzed nucleophilic substitution, where the catechol hydroxyl groups attack the carbocation generated from dichlorodiphenylmethane. The use of a dehydrating agent or azeotropic removal of water drives the reaction to completion.
Materials:
-
Catechol derivative
-
Dichlorodiphenylmethane
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the catechol derivative (1.0 eq), dichlorodiphenylmethane (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,2-diphenyl-1,3-benzodioxole derivative.
Protocol 2: Deprotection of the 2,2-Diphenyl-1,3-benzodioxole Group
The removal of the 2,2-diphenyl-1,3-benzodioxole protecting group is a critical step to unveil the free catechol in the final stages of a synthesis. The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule.
Rationale: The ketal linkage is susceptible to cleavage under acidic conditions. The reaction is an equilibrium process, and the use of an excess of water drives the reaction towards the deprotected catechol.[6]
Materials:
-
Protected catechol derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Water
Procedure:
-
Dissolve the protected catechol derivative in a suitable solvent such as DCM or THF.
-
Add an aqueous solution of a strong acid (e.g., 1 M HCl or a mixture of TFA and water). The concentration of the acid and the reaction temperature should be optimized based on the substrate's stability.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the free catechol.
Rationale: The diphenylmethylenedioxy group can be cleaved by catalytic hydrogenolysis. This method is particularly useful for substrates that are sensitive to acidic conditions but can tolerate reducing conditions. The reaction proceeds via the cleavage of the benzylic C-O bonds.
Materials:
-
Protected catechol derivative
-
Palladium on carbon (Pd/C, 10 mol%) or Pearlman's catalyst (Pd(OH)₂/C)
-
Hydrogen gas (H₂)
-
Methanol or Ethanol (solvent)
Procedure:
-
Dissolve the protected catechol derivative in a suitable solvent like methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the palladium catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Table 1: Comparison of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | Strong acid (HCl, TFA) in aqueous organic solvent | Room temperature to mild heating | Fast and efficient for many substrates. | Not suitable for acid-sensitive molecules. |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | Room temperature, atmospheric pressure | Mild conditions, suitable for acid-sensitive substrates. | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[2] |
Workflow and Logic
The strategic use of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate in a synthetic campaign follows a logical progression designed to maximize efficiency and yield.
Caption: Synthetic workflow utilizing the protected building block.
Conclusion and Future Perspectives
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a powerful tool in the arsenal of the synthetic organic chemist. Its pre-protected and functionalized nature allows for streamlined and efficient access to complex natural products, particularly those containing the methylenedioxyphenyl motif. The robust nature of the 2,2-diphenyl-1,3-benzodioxole protecting group, coupled with reliable deprotection protocols, ensures its applicability in diverse and challenging synthetic contexts. As the quest for novel therapeutic agents continues, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in the successful synthesis and development of the next generation of natural product-based medicines.
References
- D. I. Macdonald & T. Durst. (1988). A highly stereoselective synthesis of podophyllotoxin and analogues based on an intramolecular Diels-Alder reaction. J. Org. Chem., 53(16), 3663-3669.
- R. S. Ward. (1992). Synthesis of Podophyllotoxin and Related Compounds. Synthesis, 1992(08), 719-730.
- C. P. Ting & T. J. Maimone. (2014). C-H Bond Arylation in the Synthesis of Aryltetralin Lignans: A Short Total Synthesis of Podophyllotoxin. Angew. Chem. Int. Ed., 53(12), 3115-3119.
- Willingdon College, Sangli. (n.d.). Protection and deprotection.
- Benchchem. (n.d.).
- Y. Wu, H. Zhang, Y. Zhao, J. Zhao, J. Chen, & L. Li. (2007). A New and Efficient Strategy for the Synthesis of Podophyllotoxin and Its Analogues. Org. Lett., 9(7), 1199-1202.
- ResearchGate. (2017). Well-established mechanism of the hydrolysis of acetals and ketals.
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Photoremovable Protecting Groups
A Senior Application Scientist's Guide to Precursor Chemistry and Photosensitive Moiety Implementation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Spatiotemporal Control with Light
In the intricate worlds of organic synthesis, cell biology, and pharmacology, the ability to control when and where a molecule becomes active is paramount. Photoremovable protecting groups (PPGs), also known as photocages, offer an elegant solution, providing precise spatiotemporal control over the release of active molecules using light as a traceless reagent. By covalently attaching a PPG to a functional group, the bioactivity of a molecule is temporarily masked. Upon irradiation with light of a specific wavelength, the PPG is cleaved, liberating the active molecule "on-demand" at a specific time and location.[1] This technique has become an indispensable tool for studying dynamic biological processes, enabling the controlled release of everything from neurotransmitters and signaling molecules to therapeutic agents.[2][3]
This guide provides a detailed exploration of the major classes of PPGs, focusing on their precursor chemistry, mechanisms of action, and practical applications. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to effectively implement photocaging strategies in their work.
Core Principles for Designing a Photoremovable Protecting Group System
The efficacy of a PPG is not universal; it must be tailored to the specific application. Several key criteria should be considered when selecting or designing a PPG:
-
Wavelength of Activation: The PPG should absorb light at a wavelength that is transparent to the biological system under investigation to minimize photodamage.[2] For many biological applications, this means utilizing wavelengths above 350 nm, and ideally in the near-infrared (NIR) region, which offers deeper tissue penetration.[1][4]
-
Quantum Yield (Φu): This value represents the efficiency of the photorelease process—the ratio of released molecules to the number of photons absorbed.[5] A high quantum yield is crucial for rapid and efficient uncaging with minimal light exposure.[2]
-
Photochemical Byproducts: The fragments of the PPG left after photolysis should be non-toxic and should not interfere with the biological system or absorb light at the activation wavelength, which would hinder the uncaging process.[2][6]
-
Chemical Stability: The "caged" compound must be stable under physiological conditions (e.g., resistant to hydrolysis) in the absence of light to prevent premature release of the active molecule.[1]
-
Release Kinetics: The rate of substrate release after the light pulse is critical. For studying fast biological processes like neurotransmission, release must occur on a nanosecond to microsecond timescale.[6]
Major Classes of PPG Precursors and Their Chemistry
The journey to a "caged" molecule begins with a precursor, the chemical scaffold that will become the photoremovable group. The choice of precursor dictates the synthesis strategy, the mechanism of release, and the ultimate performance of the PPG.
The ortho-Nitrobenzyl (oNB) Group: The Workhorse of Photocaging
The o-nitrobenzyl (oNB) moiety is the most widely used and versatile class of PPGs, capable of protecting a vast array of functional groups, including carboxylic acids, amines, phosphates, and alcohols.[7][8][9]
Precursor Chemistry: The synthesis of oNB-caged compounds typically starts from commercially available precursors like o-nitrobenzyl alcohol or o-nitrobenzyl bromide. For instance, to protect a carboxylic acid, one can perform an esterification reaction between the acid and o-nitrobenzyl alcohol or an alkylation reaction using o-nitrobenzyl bromide.[9]
Mechanism of Action: The photodeprotection of oNB groups proceeds through an intramolecular hydrogen abstraction, as depicted below. Upon absorption of UV light, the excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[7][8] This intermediate is unstable and rapidly rearranges to release the protected molecule and an o-nitrosobenzaldehyde or ketone byproduct.[6]
Figure 1: Simplified mechanism of o-nitrobenzyl photodeprotection.
Key Properties & Limitations: While versatile, traditional oNB groups suffer from some drawbacks. Their activation typically requires UV light, which can be damaging to cells.[10] The release kinetics can be relatively slow (microseconds to milliseconds), and the o-nitroso byproduct can be reactive and absorb light, interfering with the experiment.[6] Significant research has focused on modifying the oNB scaffold to red-shift the activation wavelength and improve release efficiency.[11]
The Coumarin-4-ylmethyl Group: For Speed and Longer Wavelengths
Coumarin-based PPGs have emerged as a powerful alternative to oNB, offering faster release rates and absorption at longer, less damaging wavelengths (typically 350-400 nm).[6] This makes them ideal for time-resolved studies of rapid biological events.[6]
Precursor Chemistry: A common precursor is 4-(bromomethyl)coumarin or 4-(hydroxymethyl)coumarin, often substituted with an electron-donating group at the 7-position (e.g., diethylamino) to red-shift the absorption spectrum.[1] These precursors can be used to protect carboxylates, phosphates, and carbamates.
Mechanism of Action: The photolysis of coumarin PPGs proceeds via a heterolytic cleavage mechanism. Upon photoexcitation, the bond between the benzylic carbon and the leaving group breaks, forming a highly stabilized carbocation and the released payload anion.[12] This process is extremely fast, often occurring on the nanosecond timescale. The carbocation is then trapped by water.
Figure 2: Mechanism of coumarin-based photodeprotection.
Key Properties & Limitations: The primary advantages of coumarins are their rapid release kinetics and longer wavelength activation.[6] However, they can exhibit low aqueous solubility and their photoproducts can sometimes be fluorescent, which may interfere with imaging applications.[6]
The p-Hydroxyphenacyl (pHP) Group: Clean and Efficient Release
The p-hydroxyphenacyl (pHP) chromophore is another important class of PPG, particularly for caging carboxylates, phosphates, and sulfonates.[5][13]
Precursor Chemistry: Synthesis of pHP-caged compounds can be achieved through the reaction of a p-hydroxyphenacyl halide with the molecule to be protected. An alternative and useful method for sensitive substrates involves the acid-catalyzed reaction of the conjugate acid of the leaving group with α-diazo-p-hydroxyacetophenone.[5][13]
Mechanism of Action: The pHP group operates through a unique mechanism known as a photo-Favorskii rearrangement. Following photoexcitation, the molecule undergoes a skeletal rearrangement, leading to the quantitative release of the substrate and the formation of p-hydroxyphenylacetic acid as the sole major byproduct. This clean reaction is a significant advantage over many other PPGs.[2]
Key Properties: pHP derivatives are noted for their high quantum yields, hydrophilicity, and the clean nature of their photoreaction.[5] The byproduct, p-hydroxyphenylacetic acid, is non-toxic and its UV absorption is significantly blue-shifted compared to the parent caged compound, preventing interference.[2]
Comparative Data of Key PPG Scaffolds
| PPG Class | Typical λmax (nm) | Quantum Yield (Φu) | Release Rate | Common Precursors | Key Advantages |
| o-Nitrobenzyl (oNB) | 260-350 | 0.01 - 0.5 | µs - ms | o-nitrobenzyl bromide/alcohol | High versatility, well-established chemistry[9] |
| Coumarin-4-ylmethyl | 350-450 | 0.01 - 0.2 | ns - µs | 4-(bromomethyl)-7-aminocoumarins | Fast release, longer λ activation[6] |
| p-Hydroxyphenacyl (pHP) | 280-320 | 0.1 - 0.4 (up to ~1.0) | ns - µs | p-hydroxyphenacyl bromide | Clean reaction, high Φu, non-interfering byproduct |
| Quinoline (e.g., BHQ) | 350-380 | 0.05 - 0.88 | ns | Substituted 2-(chloromethyl)quinolines | High two-photon sensitivity (2PE)[14][15] |
Application Notes & Protocols
Application 1: Caging a Carboxylic Acid with an oNB Group for Use in Organic Synthesis
Objective: To temporarily protect a carboxylic acid functional group during a multi-step synthesis, allowing for its selective removal with light at a later stage without the need for chemical reagents.
Protocol: Synthesis of o-Nitrobenzyl Benzoate
-
Materials: Benzoic acid, o-nitrobenzyl bromide, triethylamine (TEA), acetonitrile (ACN), ethyl acetate, hexane, saturated sodium bicarbonate solution, brine.
-
Reaction Setup: Dissolve benzoic acid (1.0 eq) in ACN in a round-bottom flask.
-
Base Addition: Add TEA (1.1 eq) to the solution and stir for 10 minutes at room temperature to form the carboxylate salt.
-
Alkylation: Add o-nitrobenzyl bromide (1.05 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and remove the ACN under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure o-nitrobenzyl benzoate ester.
Protocol: Photodeprotection of o-Nitrobenzyl Benzoate
-
Solution Preparation: Dissolve the purified o-nitrobenzyl benzoate in a suitable solvent (e.g., methanol or a buffered aqueous solution) in a quartz reaction vessel. The concentration should be low enough to ensure light penetration (e.g., 0.1-1 mM).
-
Irradiation: Irradiate the solution using a mercury lamp or a suitable LED source with an output centered around 350-365 nm. Use appropriate filters to cut off shorter, more damaging wavelengths.[16]
-
Monitoring: Follow the disappearance of the starting material and the appearance of benzoic acid by HPLC or TLC.
-
Isolation: Once the reaction is complete, the solvent can be removed, and the released benzoic acid can be isolated from the o-nitrosobenzaldehyde byproduct through standard purification techniques (e.g., extraction or chromatography).
Application 2: Caging the Neurotransmitter Glutamate for Two-Photon Uncaging in Neuroscience
Objective: To achieve highly localized release of glutamate in a biological sample (e.g., brain slice or cultured neurons) to stimulate specific synapses with high spatial and temporal precision using two-photon excitation. Quinoline-based PPGs are ideal for this application due to their high two-photon action cross-sections.[14][17]
Conceptual Protocol: Synthesis and Application of a CyHQ-Caged Glutamate
This protocol is based on derivatives of the (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) chromophore, which shows excellent 2PE sensitivity.[14][18]
-
Precursor Synthesis: The synthesis of the CyHQ precursor, such as (8-cyano-7-hydroxy-2-(chloromethyl)quinoline), is a multi-step process that begins from commercially available starting materials, often involving condensation and cyclization reactions to build the quinoline core.[17]
-
Caging Reaction: The protected glutamate derivative is reacted with the quinoline precursor under basic conditions to form the caged glutamate ester. This is followed by deprotection of the glutamate's amino and alpha-carboxyl groups to yield the final water-soluble caged compound.
-
Sample Preparation: The final CyHQ-caged glutamate is dissolved in physiological buffer and applied to the biological preparation (e.g., superfused over a brain slice).
-
Two-Photon Uncaging: A Ti:Sapphire pulsed laser, tuned to the two-photon absorption maximum of the CyHQ chromophore (e.g., ~740 nm), is focused onto a specific subcellular location (e.g., a single dendritic spine) using a high-numerical-aperture microscope objective.[13][17]
-
Activation & Detection: A short train of laser pulses will induce two-photon absorption, leading to the rapid (nanosecond) release of glutamate in a femtoliter-sized volume.[17] The resulting physiological response (e.g., an excitatory postsynaptic current) can be recorded using electrophysiological techniques like patch-clamping.
Advanced Topic: Two-Photon Excitation (2PE) Uncaging
Two-photon excitation is a nonlinear optical process where a chromophore simultaneously absorbs two lower-energy photons to reach the same excited state achieved by absorbing one high-energy photon.[19] For PPGs, this means using near-infrared (NIR) light (e.g., 700-900 nm) to achieve uncaging that would normally require UV or visible light.[20]
Advantages of 2PE:
-
Deep Tissue Penetration: NIR light scatters less in biological tissue, allowing for uncaging deeper within a sample.[4]
-
High Spatial Resolution: Excitation is confined to the tiny focal volume of the laser beam, providing sub-micron 3D spatial precision.[17]
-
Reduced Phototoxicity: The lower-energy NIR light used is less damaging to surrounding tissue outside the focal point.[4]
Figure 3: Comparison of one-photon and two-photon excitation for uncaging.
The efficiency of a 2PE process is described by the two-photon uncaging action cross-section (δu), which is the product of the two-photon absorption cross-section (δa) and the quantum yield (Φu).[19] The development of PPGs with high δu values, such as quinoline derivatives, is a major focus of modern research.[14][18]
Conclusion and Future Outlook
The application of precursors to synthesize photoremovable protecting groups has revolutionized how scientists interact with molecular systems. From the foundational o-nitrobenzyl chemistry to advanced coumarin and quinoline scaffolds for two-photon applications, PPGs provide an unparalleled level of control. Future developments will likely focus on pushing activation wavelengths further into the NIR-II window for even deeper in vivo applications, designing PPGs with "turn-on" fluorescence upon uncaging for better monitoring, and creating orthogonally-cleavable systems where multiple molecules can be released independently using different colors of light.[1][10] As the chemistry of these smart molecules continues to evolve, so too will their applications in unveiling the complexities of biology and advancing targeted therapeutics.
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Díaz-Rico, V., et al. (2020). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry, 85(2), 726–744.
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Anderson, H. L., et al. (2015). Two-photon sensitive protecting groups operating via intramolecular electron transfer: uncaging of GABA and tryptophan. Chemical Science, 6(5), 2893–2898.
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van der Meer, M. P., & Feringa, B. L. (2022). The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. Nature Communications, 13(1), 5345.
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
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Furuta, T., & Abe, M. (2021). Development of Photoremovable Protecting Groups Responsive to Near-Infrared Two-Photon Excitation and Their Application to Drug Delivery Research. Bulletin of the Chemical Society of Japan, 94(1), 1-14.
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Wang, L., & Ji, A. (2011). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. Bioorganic & Medicinal Chemistry Letters, 21(10), 2995-2998.
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Dore, T. M., et al. (2009). Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. The Journal of Organic Chemistry, 74(22), 8653–8663.
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Griesbeck, A. G., & Blunk, D. (2012). Ethyl substituted coumarin-4-yl derivatives as photoremovable protecting groups for amino acids with improved stability for SPPS. Tetrahedron Letters, 53(15), 1877-1879.
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Dore, T. M., et al. (2019). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry, 85(2), 726-744.
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Klán, P., & Wirz, J. (2012). Photoremovable protecting groups: development and applications. Photochemical & Photobiological Sciences, 11(3), 443-444.
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Lawrence, D. S. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Structural Biology, 57, 164-175.
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Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6315-6412.
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Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6315-6412.
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Chen, J. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 5(2).
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Ellis-Davies, G. C. R. (2012). Spectral Evolution of a Photochemical Protecting Group for Orthogonal Two-Color Uncaging with Visible Light. Journal of the American Chemical Society, 134(12), 5488–5491.
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Bochet, C. G. (2002). Photocleavable Protecting Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
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Wang, X. (2018). Synthesis of photolabile protecting group (PPG) protected uronic acid building blocks: applications in carbohydrate synthesis with the assistance of a continuous flow photoreactor. Organic Chemistry Frontiers, 5(12), 1935-1939.
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Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-455.
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Griesbeck, A. G., et al. (2005). Synthesis of caged nucleosides with photoremovable protecting groups linked to intramolecular antennae. Helvetica Chimica Acta, 88(4), 693-708.
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Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology. Wiley-VCH.
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Feringa, B. L., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12157–12166.
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Lawrence, D. S. (2019). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Current Opinion in Structural Biology, 57, 164-175.
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Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-455.
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Application Note: ¹H NMR Analysis of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Introduction
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a complex organic molecule featuring a core 1,3-benzodioxole structure. This core is notable in medicinal chemistry for its presence in various bioactive compounds.[1][2][3] The molecule is further functionalized with a methoxy group, a methyl ester, and two phenyl groups, making it a valuable building block in synthetic organic chemistry and materials science.[3] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. It provides detailed information about the chemical environment of each proton, allowing for unambiguous structure confirmation.[4][5] This application note provides a comprehensive guide to the ¹H NMR analysis of this specific molecule, intended for researchers, scientists, and professionals in drug development.
Experimental Design and Rationale
The successful acquisition and interpretation of a ¹H NMR spectrum hinge on a well-designed experiment. The choices of solvent, sample concentration, and instrument parameters are critical for obtaining high-quality, interpretable data.
Solvent Selection
The choice of a deuterated solvent is the first and one of the most critical steps in preparing an NMR sample.[6] The solvent must dissolve the analyte completely, be chemically inert, and have a deuterium signal that the spectrometer can use for locking. For Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, Chloroform-d (CDCl₃) is the standard and recommended solvent due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual solvent peak.[7]
Sample Preparation
Proper sample preparation is paramount to obtaining a high-resolution ¹H NMR spectrum. The presence of particulate matter or paramagnetic impurities can lead to broadened peaks and a loss of spectral resolution.
Protocol for Sample Preparation:
-
Analyte Purity: Ensure the sample of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is free from residual solvents from previous synthetic steps. If necessary, dry the sample under high vacuum for 5-30 minutes.[7]
-
Sample Weighing: Accurately weigh 5-25 mg of the solid compound.[6][8][9] This concentration range is optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time.
-
Dissolution: Dissolve the weighed sample in approximately 0.75 mL of Chloroform-d.[7] To ensure complete dissolution, it is advisable to first dissolve the sample in a small, clean vial before transferring it to the NMR tube.[8][9] This allows for vortexing or gentle heating if required.
-
Filtration and Transfer: If any solid particles remain, filter the solution through a pipette plugged with a small amount of cotton wool directly into a clean, dry, and high-quality NMR tube.[7][8]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is used.[6] Commercially available Chloroform-d often contains 0.03-0.05% v/v TMS, which is typically sufficient.[6] If not present, a very small amount of TMS can be added, but care must be taken to avoid adding too much, as this can distort the baseline.[6][8]
¹H NMR Data Acquisition Workflow
The following diagram illustrates the key stages involved in acquiring the ¹H NMR spectrum.
Caption: Workflow for ¹H NMR Analysis.
Instrument Parameters
For a standard ¹H NMR analysis on a 400 MHz spectrometer, the following parameters are recommended:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is adequate.
-
Acquisition Time: Approximately 2-4 seconds.
Data Processing and Interpretation
After data acquisition, the raw data, known as the Free Induction Decay (FID), is processed to generate the final spectrum. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the TMS signal at 0.00 ppm.[10]
Spectral Analysis and Peak Assignment
The ¹H NMR spectrum of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is expected to show distinct signals corresponding to the different types of protons in the molecule. The interpretation of the spectrum involves analyzing the chemical shift (δ), integration, and multiplicity of each signal.[4][5][11]
Expected ¹H NMR Signals:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl Protons (C₆H₅) | ~7.20 - 7.60 | Multiplet (m) | 10H |
| Benzodioxole Proton (H-4) | ~7.00 - 7.20 | Singlet (s) or Doublet (d) | 1H |
| Benzodioxole Proton (H-6) | ~6.50 - 6.80 | Singlet (s) or Doublet (d) | 1H |
| Methoxy Protons (-OCH₃) | ~3.80 - 4.00 | Singlet (s) | 3H |
| Methyl Ester Protons (-COOCH₃) | ~3.70 - 3.90 | Singlet (s) | 3H |
Rationale for Chemical Shift Assignments:
-
Phenyl Protons: The protons on the two phenyl rings are in an aromatic environment and are expected to resonate in the downfield region, typically between 7.20 and 7.60 ppm.[12][13] Due to the complex coupling patterns, this will likely appear as a multiplet.
-
Benzodioxole Protons: The two protons on the benzodioxole core are in different chemical environments. The proton at the 4-position is deshielded by the adjacent ester group and will appear at a lower field compared to the proton at the 6-position. Their exact chemical shifts and multiplicities will depend on the coupling between them. Aromatic protons on a benzodioxole ring typically appear in the range of 6.80-6.99 ppm.[14]
-
Methoxy Protons: The protons of the methoxy group attached to the aromatic ring are deshielded by the electronegative oxygen atom and typically appear as a singlet in the range of 3.80 to 4.00 ppm.[15][16][17]
-
Methyl Ester Protons: The protons of the methyl ester group are also deshielded by the adjacent carbonyl and oxygen atoms, and their signal is expected to be a singlet in the range of 3.70 to 3.90 ppm.[18][19][20]
Conclusion
This application note provides a detailed protocol for the ¹H NMR analysis of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate. By following the outlined procedures for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure and purity of this important chemical compound. The provided expected chemical shift values serve as a valuable reference for accurate peak assignment.
References
-
Lambert, M., Olsen, L., & Jaroszewski, J. W. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(24), 9070–9078. [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]
-
Ye, C., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-265. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Moser, A. Methoxy groups just stick out. ACD/Labs. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
-
AOCS. Saturated Fatty Acids and Methyl Esters. [Link]
-
Abraham, R. J., & Mobli, M. (2012). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 745-753. [Link]
-
Wiley Online Library. NMR Data Processing. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
University of Puget Sound. Spectroscopy Tutorial: Esters. [Link]
-
ACS Publications. NMR Guidelines for ACS Journals. [Link]
-
ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Supplementary Information. (E)-1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) δ (ppm). [Link]
-
ResearchGate. ¹H NMR spectroscopic evaluation of NW-11 derivative. [Link]
-
ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Link]
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Supplementary Information File. [Link]
-
SpectraBase. 1,3-Benzodioxole - Optional[1H NMR] - Spectrum. [Link]
-
University of York. Chemical shifts. [Link]
-
University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
ResearchGate. (2014). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][6][21]dioxol- 5-yl). [Link]
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Application Note: High-Resolution Mass Spectrometry Protocol for the Characterization of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Abstract
This document provides a detailed protocol for the analysis of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (CAS: 102706-14-9) using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). This compound, featuring a sterically complex 1,3-benzodioxole core, is a significant building block in medicinal chemistry and materials science.[1] The accurate determination of its mass and the characterization of its structure are critical for quality control, reaction monitoring, and metabolic studies. This guide explains the rationale behind method development choices, from sample preparation to data interpretation, and provides a robust, self-validating workflow suitable for advanced research applications.
Introduction and Analytical Rationale
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a molecule of interest due to its unique three-dimensional structure, conferred by the two phenyl groups at the 2-position.[1] Mass spectrometry is the definitive technique for confirming the identity and purity of such novel compounds.
Why LC-HRMS? The coupling of Liquid Chromatography (LC) with High-Resolution Mass Spectrometry (HRMS), particularly with an Orbitrap or Time-of-Flight (ToF) analyzer, is the chosen methodology. This approach is superior to direct infusion or low-resolution MS for several reasons:
-
Chromatographic Separation (LC): Provides separation of the target analyte from starting materials, byproducts, or potential degradants, ensuring that the mass spectrum is clean and unambiguous.
-
Soft Ionization (ESI): Electrospray Ionization (ESI) is selected as the ionization technique. It is a "soft" method ideal for preventing the premature fragmentation of moderately polar, thermally labile molecules like the target compound. ESI is commonly and successfully used for the analysis of various benzodioxole derivatives.[2][3][4]
-
High Mass Accuracy (HRMS): HRMS provides sub-ppm mass accuracy, enabling the confident determination of the elemental composition (C₂₂H₁₈O₅) and distinguishing the analyte from isobaric interferences.
The overall analytical strategy is to achieve chromatographic retention, generate a stable protonated molecular ion ([M+H]⁺), and confirm its elemental composition through accurate mass measurement.
Analyte Information
A summary of the key properties for Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is provided below.
| Property | Value | Source |
| CAS Number | 102706-14-9 | [1][5] |
| Molecular Formula | C₂₂H₁₈O₅ | [5] |
| Average Molecular Weight | 362.38 g/mol | [5] |
| Monoisotopic Mass | 362.115424 Da | Calculated |
| Structure | A 1,3-benzodioxole core with methoxy, methyl ester, and two phenyl substituents. | [1] |
Experimental Workflow
The end-to-end process for the analysis is illustrated in the following workflow diagram. This structured approach ensures reproducibility and data integrity.
Caption: High-level workflow from sample preparation to data analysis.
Detailed Protocol
Materials and Reagents
-
Analyte: Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate standard.
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, and Methanol (MeOH).
-
Additive: LC-MS grade Formic Acid (FA).
-
Vials: 2 mL amber glass autosampler vials with PTFE septa.
-
Pipettes: Calibrated micropipettes and tips.
-
Balance: Analytical balance capable of measuring to 0.01 mg.
Standard Preparation
Causality: Preparing a concentrated stock solution in a strong organic solvent ensures complete dissolution. The working solution is then diluted in a mobile phase-like composition to ensure good peak shape upon injection.
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of the standard.
-
Dissolve in 1.0 mL of Acetonitrile in a clean vial.
-
Vortex for 30 seconds to ensure complete dissolution. This is your stock solution. Store at 4°C when not in use.
-
-
Working Solution (10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a new vial.
-
Add 990 µL of 50:50 (v/v) Acetonitrile:Water to the vial.
-
Vortex thoroughly. This is your working solution for injection.
-
Instrumentation and Method Parameters
The following parameters are provided as a starting point for an Agilent Q-ToF system but can be adapted for other HRMS instruments (e.g., Thermo Fisher Orbitrap, Sciex TripleTOF).[3]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase chemistry for retaining non-polar to moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. FA aids in protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase. FA ensures consistent pH. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| Gradient | 50% B to 95% B in 5 min, hold 2 min | A starting point to elute the compound; must be optimized. |
Table 2: High-Resolution Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The molecule has sites amenable to protonation (ester and ether oxygens). |
| Gas Temp. | 325 °C | To assist in desolvation of droplets. |
| Drying Gas Flow | 10 L/min | Nitrogen gas flow to evaporate solvent. |
| Nebulizer | 35 psig | Assists in forming a fine spray. |
| Sheath Gas Temp. | 350 °C | Further aids desolvation. |
| Capillary Voltage | 3500 V | Potential applied to the ESI needle to generate charged droplets. |
| Acquisition Mode | Full Scan (MS1) & dd-MS² (TopN) | Collects accurate mass of precursors and generates fragmentation data for structural confirmation. |
| Scan Range (MS1) | 100 - 500 m/z | Covers the expected molecular ion and potential fragments. |
| Collision Energy | 10, 20, 40 eV (stepped) | Using multiple collision energies ensures a rich fragmentation spectrum. |
System Suitability and Data Acquisition
-
System Calibration: Before analysis, ensure the mass spectrometer is calibrated according to the manufacturer's specifications to guarantee sub-5 ppm mass accuracy.
-
Blank Injection: Run a blank sample (50:50 ACN:Water) to check for system contamination.
-
Sample Injection: Inject 2 µL of the 10 µg/mL working solution.
-
Data Acquisition: Acquire data using the parameters outlined in Tables 1 and 2.
Expected Results and Data Analysis
Mass Identification
-
Extracted Ion Chromatogram (XIC): The primary method for data analysis is to generate an XIC for the theoretical m/z of the protonated molecule.
-
Formula: C₂₂H₁₈O₅
-
Monoisotopic Mass: 362.11542
-
Protonated Mass [M+H]⁺: 363.12270
-
Extract the chromatogram at m/z 363.1227 with a narrow mass window (e.g., ±10 ppm). A sharp peak should be observed at the retention time of the analyte.
-
-
Mass Spectrum Analysis:
-
Examine the mass spectrum corresponding to the chromatographic peak.
-
The most abundant ion should be the [M+H]⁺ ion at m/z ≈ 363.12.
-
Confirm that the measured mass is within 5 ppm of the theoretical mass.
-
Also, look for the sodium adduct [M+Na]⁺ at m/z ≈ 385.1046, which is common in ESI.[2]
-
Structural Confirmation via Fragmentation (MS²)
The dd-MS² (data-dependent MS/MS) scan will trigger on the [M+H]⁺ ion and generate a fragmentation spectrum. The structure suggests several logical fragmentation pathways that can be used for confirmation.
Caption: Key predicted fragmentation losses from the protonated molecule.
-
Rationale for Fragmentation:
-
Loss of Methyl Formate (HCOOCH₃): A common loss from methyl esters, resulting in a stable carbocation.
-
Loss of a Phenyl Group (C₆H₅): The diphenyl group is sterically hindered, and loss of one phenyl ring can relieve this strain.
-
Subsequent Losses: Further fragmentation of the primary fragments can also be observed, providing a detailed fingerprint of the molecule.
-
Conclusion
This application note details a reliable LC-HRMS method for the characterization of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate. By employing reversed-phase chromatography for separation, electrospray ionization for generating a protonated molecular ion, and high-resolution mass spectrometry for accurate mass and fragmentation analysis, users can confidently confirm the identity and structure of this compound. The provided parameters serve as a robust starting point for method development and validation in research and quality control environments.
References
-
Al-Masoudi, N. A., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I). Available at: [Link]
-
Wang, J., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 27(21), 7247. Available at: [Link]
-
Gokcen, S., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Pharmaceuticals, 16(10), 1459. Available at: [Link]
-
Inokuchi, Y., et al. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Chemical Communications, 54(26), 3245-3248. Available at: [Link]
-
NIST. 1,3-Benzodioxole-5-carboxylic acid. NIST Chemistry WebBook, SRD 69. Available at: [Link]
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- 5. 102706-14-9 CAS MSDS (METHYL 7-METHOXY-2,2-DIPHENYL-1,3-BENZODIOXOLE-5-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Versatile Building Block: Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate in Advanced Materials
Introduction: Unveiling a Multifunctional Scaffold for Material Innovation
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is an intriguing organic molecule built upon a 1,3-benzodioxole core. This central heterocyclic system is recognized for its utility as a precursor in the synthesis of a wide array of more complex chemical structures.[1][2] The subject compound is further distinguished by a methoxy group, a methyl ester functional group, and two phenyl groups, which collectively impart a unique combination of electronic and steric properties.[3] While its applications have been explored in the realm of medicinal chemistry for its potential biological activities, its utility in materials science is an emerging area of significant interest.[3] The rigid, aromatic framework of the benzodioxole, coupled with the customizable functional groups, presents a compelling platform for the design of novel polymers, organic electronics, and photofunctional materials.
This technical guide serves as a comprehensive resource for researchers and scientists interested in leveraging the properties of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate for materials science applications. We will delve into its potential as a monomer for specialty polymers and as a core component in the synthesis of materials for organic light-emitting diodes (OLEDs) and fluorescent probes.
Physicochemical Properties and Synthetic Overview
A thorough understanding of the molecule's characteristics is paramount for its effective application.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈O₅ | [3] |
| Molecular Weight | 378.38 g/mol | Inferred |
| Appearance | White to off-white powder | Generic |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | Inferred |
The synthesis of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate can be achieved through several routes. A common method involves the esterification of the corresponding carboxylic acid, 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid, with methanol in the presence of an acid catalyst.[3] The carboxylic acid precursor can be synthesized from more readily available starting materials.
Application in Polymer Science: A Gateway to High-Performance Materials
The structure of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate offers a tantalizing prospect for polymer chemists. The methyl ester group serves as a convenient "handle" for polymerization or for modification into other polymerizable functionalities.
Conceptual Application: Monomer for Specialty Polyesters
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride. This acid chloride, in conjunction with a diol, can undergo condensation polymerization to yield a polyester. The bulky diphenyl groups on the benzodioxole backbone would be expected to impart significant rigidity, leading to polymers with high glass transition temperatures (Tg) and thermal stability.
Caption: Proposed workflow for polyester synthesis.
1. Hydrolysis of the Ester:
- Dissolve Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (1.0 eq) in a mixture of methanol and water.
- Add sodium hydroxide (1.5 eq) and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture and acidify with dilute HCl to precipitate the carboxylic acid.
- Filter, wash with water, and dry the solid to obtain 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid.
2. Formation of the Acyl Chloride:
- Suspend the dried carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
- Add thionyl chloride (2.0 eq) dropwise at 0 °C.
- Allow the reaction to stir at room temperature for 2 hours, then reflux for 1 hour.
- Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
3. Polymerization:
- In a flame-dried flask under an inert atmosphere, dissolve a suitable diol (e.g., bisphenol A, 1.0 eq) and a non-nucleophilic base (e.g., pyridine, 2.2 eq) in anhydrous DCM.
- Cool the solution to 0 °C and add a solution of the acyl chloride (1.0 eq) in anhydrous DCM dropwise.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
- Filter and dry the polymer under vacuum.
Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) to measure its glass transition temperature.
Application in Organic Electronics: Building Blocks for Emissive Materials
The benzodioxole core, particularly when functionalized with aromatic substituents, can be a component of molecules designed for use in Organic Light-Emitting Diodes (OLEDs). These materials often possess donor-acceptor architectures to tune their electronic properties and emission colors. The electron-rich nature of the benzodioxole ring system makes it a suitable donor moiety.
Conceptual Application: Synthesis of a Blue-Emitting Material
The core structure of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate can be chemically modified to create a molecule with both hole-transporting (donor) and electron-transporting (acceptor) components, a common strategy for designing emissive materials in OLEDs.[3]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for this molecule?
A: The most reliable and frequently employed laboratory-scale synthesis involves a two-step approach starting from commercially available materials:
-
Esterification: Conversion of 3,4-dihydroxy-5-methoxybenzoic acid to its methyl ester, Methyl 3,4-dihydroxy-5-methoxybenzoate. This is a standard Fischer esterification.
-
Ketalization: Protection of the catechol moiety of Methyl 3,4-dihydroxy-5-methoxybenzoate using dichlorodiphenylmethane in the presence of a catalyst to form the desired 2,2-diphenyl-1,3-benzodioxole ring system.
This route is favored for its convergent nature and the relative stability of the intermediates.
Q2: Why is the benzodioxole functional group important in this molecule's context?
A: The 1,3-benzodioxole ring system (also known as a methylenedioxyphenyl group) is a common scaffold in a wide range of biologically active natural products and synthetic drugs.[1] It often serves as a key pharmacophore, influencing the molecule's binding affinity to biological targets and its metabolic stability by interacting with enzymes like the cytochrome P450 superfamily.[1] In this specific molecule, the diphenyl substitution on the dioxole bridge adds significant steric bulk and lipophilicity, which can drastically alter its pharmacological profile.
Q3: What are the primary challenges I should anticipate with this synthesis?
A: The primary challenges are centered on the ketalization step. These include:
-
Low reaction conversion: Steric hindrance from the bulky diphenyl groups can slow the reaction.
-
Catechol Oxidation: The starting material, a catechol derivative, is susceptible to oxidation, which can lead to colored impurities and reduced yields.
-
Hydrolysis: The methyl ester can be inadvertently hydrolyzed back to the carboxylic acid under harsh acidic or basic conditions, complicating purification.[2][3][4]
-
Byproduct Formation: Side reactions can occur, particularly if reaction conditions are not carefully controlled.[5]
Q4: What analytical techniques are recommended for monitoring reaction progress and purity?
A: A combination of techniques is essential:
-
Thin-Layer Chromatography (TLC): Indispensable for real-time reaction monitoring. Use a solvent system like Ethyl Acetate/Hexane to resolve the starting material, product, and any major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My yield is consistently low (<40%). What are the most critical factors to investigate?
A: Low yield is the most common complaint. A systematic approach is required to diagnose the issue. The logical flow of investigation is visualized in the diagram below.
Caption: Troubleshooting Decision Flowchart.
Q2: The ketalization reaction stalls and does not go to completion. How can I improve the conversion rate?
A: This is a classic equilibrium problem, often exacerbated by steric hindrance.
-
Causality: Ketal formation is a reversible reaction that produces water as a byproduct. According to Le Châtelier's principle, the presence of water in the reaction medium will inhibit the forward reaction.
-
Solution 1: Rigorous Water Removal. Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents (e.g., toluene or dichloromethane). Flame-dry your glassware under vacuum and cool under an inert atmosphere. The use of a Dean-Stark apparatus when reacting in toluene can be highly effective at physically removing the water byproduct.
-
Solution 2: Catalyst Choice. While Brønsted acids like p-toluenesulfonic acid (PTSA) can work, Lewis acids are often more effective for sterically hindered substrates. Consider using boron trifluoride etherate (BF₃·OEt₂). It acts as a strong Lewis acid to activate the dichlorodiphenylmethane, making it more electrophilic.
-
Solution 3: Reagent Stoichiometry. Use a slight excess (1.1-1.2 equivalents) of dichlorodiphenylmethane to push the equilibrium towards the product.
Q3: My reaction mixture turns dark brown/black, and I see multiple spots on my TLC plate. What is happening?
A: A dark coloration is a tell-tale sign of catechol oxidation. Catechols (1,2-dihydroxybenzenes) are highly electron-rich and can be easily oxidized to form quinones, which are highly colored and can polymerize.
-
Causality: The presence of atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal impurities, can initiate the oxidation cascade.
-
Solution 1: Inert Atmosphere. This is non-negotiable. Purge your reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the entire process, including reagent addition and reflux.
-
Solution 2: Degas Solvents. Before use, sparge your reaction solvents with an inert gas for 15-30 minutes to remove dissolved oxygen.
-
Solution 3: Purity of Starting Materials. Ensure your Methyl 3,4-dihydroxy-5-methoxybenzoate is pure. Older samples may have already begun to oxidize. Recrystallization may be necessary.
Q4: I am losing a significant amount of product during the aqueous workup. My TLC of the organic layer shows a new, more polar spot.
A: This strongly suggests that the methyl ester is being hydrolyzed to the corresponding carboxylic acid.[6] The resulting carboxylate salt is water-soluble and will be lost to the aqueous layer during extraction.
-
Causality: The ester linkage is susceptible to cleavage under both strongly acidic and basic conditions.[3][7] Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) during the workup is a common cause of this issue.[4]
-
Solution: Mild Workup. Neutralize the reaction mixture with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal. It is basic enough to quench the acid catalyst but not strong enough to significantly hydrolyze the ester. Wash the organic layer with brine to remove residual water and dry thoroughly over anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
Section 3: Optimized Experimental Protocols
Overall Synthetic Workflow
Caption: High-level synthetic workflow.
Protocol: Synthesis of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 5 mmol scale) |
| Methyl 3,4-dihydroxy-5-methoxybenzoate | 198.17 | 1.0 | 0.99 g |
| Dichlorodiphenylmethane | 237.14 | 1.1 | 1.30 g (1.05 mL) |
| p-Toluenesulfonic acid (PTSA) monohydrate | 190.22 | 0.1 | 95 mg |
| Toluene, anhydrous | - | - | 50 mL |
| Ethyl Acetate, HPLC grade | - | - | For extraction & chrom. |
| Hexane, HPLC grade | - | - | For chromatography |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | For workup |
| Brine (Saturated aq. NaCl) | - | - | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3,4-dihydroxy-5-methoxybenzoate (1.0 eq).
-
Inert Atmosphere: Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Addition: Add anhydrous toluene (50 mL) via cannula, followed by dichlorodiphenylmethane (1.1 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under nitrogen. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 8-12 hours.
-
Cooling & Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% EtOAc).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate as a solid. Typical yields for this optimized protocol range from 75-85%.
References
-
Wikipedia. Methylenedioxy. [Link]
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]
-
ResearchGate. What are the methods to deprotect methylene dioxy group?. [Link]
-
Wikipedia. Ester hydrolysis. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Kato, Y. (1980). ETHYL 3,4-DIHYDROXY-5-METHOXYBENZOATE, AN INTERMEDIATE PRODUCT FOR THE SYNTHESIS OF 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID. [Link]
-
Ciriminna, R., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules. [Link]
-
Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]
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- 1. Methylenedioxy - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 7-METHOXY-2,2-DIPHENYL-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Bromination of Benzodioxole Intermediates
Welcome to the technical support center for the bromination of benzodioxole intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing bromine atoms to the benzodioxole scaffold. The unique electronic nature of the benzodioxole ring system, while synthetically useful, presents a distinct set of challenges in electrophilic aromatic substitution, particularly bromination. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve your synthetic goals with higher yields, better selectivity, and fewer side reactions.
Introduction: The Challenge of Controlled Bromination
The 1,3-benzodioxole moiety is a key structural feature in numerous natural products, pharmaceuticals, and agrochemicals. The two oxygen atoms of the dioxole ring act as strong electron-donating groups, significantly activating the aromatic ring towards electrophilic aromatic substitution (SEAr).[1][2][3] This high reactivity, however, is a double-edged sword. While it facilitates the substitution reaction, it also makes the system highly prone to undesirable side reactions, most notably polysubstitution and lack of regioselectivity.[4][5] This guide will address these common issues and provide rational, mechanistically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my benzodioxole bromination leading to multiple products?
A1: The primary reason is the high activation of the aromatic ring by the methylenedioxy group.[1][3] This group is a powerful ortho, para-director, meaning it enriches the electron density at the positions ortho and para to the ether linkages (positions 4, 5, and 7). Consequently, the energy barrier for subsequent brominations is often comparable to the first, leading to the formation of di- or even tri-brominated species.[4][5] Controlling the stoichiometry of the brominating agent and reaction conditions is critical to favor monosubstitution.
Q2: How can I improve the regioselectivity of the bromination to favor the 5-bromo isomer?
A2: While the methylenedioxy group directs to both ortho (position 4) and para (position 5) positions, the para position is generally favored due to reduced steric hindrance. To enhance this selectivity, consider using a bulkier brominating agent or a solvent system that can influence the steric environment of the transition state. For instance, N-Bromosuccinimide (NBS) in a suitable solvent is often more selective than elemental bromine.[6][7]
Q3: What are the best brominating agents for benzodioxole intermediates?
A3: The choice of reagent is crucial and depends on the specific substrate and desired outcome.
-
N-Bromosuccinimide (NBS): Often the reagent of choice for controlled monobromination of activated rings.[8][9][10][11] It is a solid, making it easier to handle than liquid bromine, and the reaction can often be initiated with a catalytic amount of acid.[12]
-
Elemental Bromine (Br₂): Highly reactive and can easily lead to over-bromination if not used with caution (e.g., at low temperatures and with precise stoichiometric control).[5] It is often used with a Lewis acid catalyst for less activated rings, but this can be too harsh for benzodioxole.
-
Hydrogen Bromide (HBr) with an Oxidant (e.g., H₂O₂): This in-situ generation of an electrophilic bromine species can be a greener and more controlled method.[13][14]
-
Tetraalkylammonium Tribromides: These reagents can offer high para-selectivity for certain activated aromatic compounds.[7]
Q4: Can the benzodioxole ring open under bromination conditions?
A4: Yes, under strongly acidic conditions, particularly with Lewis acids like AlCl₃ or FeCl₃, there is a risk of cleaving the ether linkages of the dioxole ring. It is generally advisable to avoid strong Lewis acids when working with benzodioxole intermediates.[15] Brønsted acids, when used catalytically, are typically safer.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material. | 1. Insufficiently reactive brominating agent.2. Deactivation of the brominating agent by impurities (e.g., water).3. Reaction temperature is too low. | 1. Switch to a more reactive system, e.g., Br₂ in a non-polar solvent, or add a catalytic amount of a mild acid (e.g., acetic acid) when using NBS.2. Ensure all reagents and solvents are anhydrous. Recrystallize NBS if it appears discolored.[9]3. Gradually increase the reaction temperature while monitoring by TLC. |
| Formation of significant amounts of dibromo- and polybromo- products. | The high reactivity of the benzodioxole ring leads to multiple substitutions.[4] | 1. Reduce Reactivity: Use a milder brominating agent like NBS instead of Br₂.[8][11]2. Control Stoichiometry: Use no more than 1.0-1.05 equivalents of the brominating agent. Consider slow, dropwise addition of the reagent at low temperature (-10 to 0 °C).3. Solvent Effects: Use a solvent that can moderate reactivity. Acetonitrile or acetic acid can sometimes provide better control than chlorinated solvents.[6] |
| Poor regioselectivity (mixture of 4-bromo and 5-bromo isomers). | The electronic directing effects to the ortho and para positions are competitive. | 1. Steric Hindrance: Employ a bulkier brominating system. Zeolites or other solid supports with NBS can enhance para-selectivity.[7]2. Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the sterically less hindered product.3. Solvent Choice: Experiment with different solvents. Dichloromethane has been shown to favor the 4-bromo isomer in some oxybromination systems.[14] |
| Product degradation or formation of tar. | 1. Reaction temperature is too high.2. Presence of a strong acid leading to ring decomposition or polymerization.3. The product is unstable under the workup conditions. | 1. Run the reaction at a lower temperature for a longer duration.2. Avoid strong Lewis acids.[15] If an acid catalyst is needed, use a mild Brønsted acid like acetic acid.3. During workup, neutralize any acid promptly with a mild base like sodium bicarbonate solution. Avoid prolonged exposure to high temperatures during solvent evaporation. |
| Side reaction on an alkyl side chain (e.g., on safrole). | For substrates with benzylic or allylic protons, radical bromination can compete with electrophilic aromatic substitution, especially when using NBS with radical initiators or light.[9] | 1. Control Reaction Conditions: For SEAr, conduct the reaction in the dark and avoid radical initiators (like AIBN or peroxides). Use polar solvents and a catalytic amount of acid to favor the ionic pathway.[12]2. Protecting Groups: If the side chain is the primary site of reaction, consider protecting it before attempting the aromatic bromination. |
Experimental Protocols
Protocol 1: Selective Monobromination of 1,3-Benzodioxole using NBS
This protocol is optimized for the selective synthesis of 5-bromo-1,3-benzodioxole.
Materials:
-
1,3-Benzodioxole
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 1,3-benzodioxole (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in anhydrous acetonitrile.
-
Add the NBS solution dropwise to the stirred benzodioxole solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 5-bromo-1,3-benzodioxole.
Protocol 2: Oxidative Bromination using HBr and H₂O₂
This protocol offers a "greener" alternative by generating the electrophilic bromine in situ.[13]
Materials:
-
1,3-Benzodioxole
-
Ammonium bromide (NH₄Br)
-
30% Hydrogen peroxide (H₂O₂)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane
Procedure:
-
In a 25 mL two-necked round-bottom flask, charge 1,3-benzodioxole (2 mmol) and ammonium bromide (2.2 mmol) in acetic acid (4 mL).[13]
-
Stir the mixture at room temperature.
-
Add 30% H₂O₂ (2.2 mmol) dropwise to the reaction mixture.
-
Allow the contents to stir at room temperature, monitoring the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.[13]
Visualizing Reaction Control
The following diagrams illustrate the key concepts for controlling the bromination of benzodioxole.
Caption: Decision workflow for troubleshooting bromination reactions.
References
-
Wikipedia. Safrole. [Link]
-
Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
BrainKart. (2018). Electrophilic substitutions of mono-substituted aromatic rings. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
The Hive. (2002). Safrole bromination variation. [Link]
- Noggle, F. T., DeRuiter, J., & Clark, C. R. (1987). Gas Chromatographic and Mass Spectrometric Analysis of Samples from a Clandestine Laboratory Involved in the Synthesis of Ecstacy from Sassafras Oil.
-
Psycho Chemist. Synthesis of Safrole. Erowid. [Link]
- Krawczyk, W., & Giebułtowicz, J. (2009). Determination of synthesis method of ecstasy based on the basic impurities.
-
Sciencemadness Discussion Board. (2022). Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole?. [Link]
-
TopSCHOLAR, Western Kentucky University. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]
- Gavara, L., et al. (2010). A new method of bromination of aromatic rings by an iso-amyl nitrite/HBr system. Tetrahedron Letters, 51(35), 4615-4617.
-
ResearchGate. (2010). Synthesis of bromination derivatives of 1, 3-benzodioxole. [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
-
ResearchGate. (2010). Oxybromination of benzodioxole in different solvents. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. [Link]
-
Sciencemadness Discussion Board. (2010). Bromination of benzodioxole. [Link]
-
ChemHelp ASAP. (2021). Electrophilic aromatic bromination with N-bromosuccinimide. [Link]
-
ResearchGate. (2016). The Regioselective Arylation of 1,3-Benzodioxoles. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. [Link]
-
The Hive. (2005). Piperonal from 1,3-benzodioxole?. [Link]
- Chouthaiwale, P. V., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. Organic letters, 14(23), 6092–6095.
-
Sciencemadness Discussion Board. (2010). Bromination of benzodioxole. [Link]
- Ciriminna, R., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
-
ACS GCI Pharmaceutical Roundtable. Bromination. [Link]
-
Molecules. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
Reddit. (2020). bromo-1,3-benzodioxole synthesis. [Link]
-
World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
-
Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
The University of Western Ontario. (2020). The Synthesis, Lewis Acidity and Catalytic Activity of Bis(catecholato)germanes. [Link]
-
Semantic Scholar. (2012). Lewis acid catalyzed benzylic bromination. [Link]
Sources
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- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 5. Piperonal from 1,3-benzodioxole? [chemistry.mdma.ch]
- 6. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
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- 12. youtube.com [youtube.com]
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- 15. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproduct formation during esterification of benzodioxole carboxylic acids
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with the esterification of benzodioxole carboxylic acids, such as the widely used piperonylic acid (3,4-methylenedioxybenzoic acid). The unique electronic nature of the benzodioxole moiety presents specific challenges that can lead to byproduct formation and reduced yields. This guide is structured to provide direct answers to common experimental issues, explaining the underlying chemical principles and offering validated protocols to ensure the integrity of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each entry details the probable cause, explains the chemical reasoning, and provides a clear, actionable solution.
Issue 1: Low Yield with Significant Starting Material Remaining
Question: I ran a classic Fischer esterification with sulfuric acid and methanol under reflux, but my conversion is poor even after several hours. What's going wrong?
Answer: This is a classic case of equilibrium limitation. The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction's equilibrium constant is often close to 1, meaning that without intervention, you will always have a significant mixture of reactants and products.[3]
Causality: The reaction is governed by Le Châtelier's principle. The presence of the water byproduct allows the reverse reaction (ester hydrolysis) to occur at a competitive rate, preventing the reaction from proceeding to completion.[3][4]
Solution: To drive the equilibrium towards the ester product, you must either use a large excess of one reactant (usually the alcohol, which can often serve as the solvent) or actively remove water as it forms.[3]
Recommended Protocol: Fischer Esterification with Water Removal
-
Apparatus Setup: Assemble a reflux apparatus equipped with a Dean-Stark trap.
-
Reagents:
-
Benzodioxole carboxylic acid (1.0 eq)
-
Alcohol (1.5 - 3.0 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq)
-
Anhydrous solvent that forms an azeotrope with water (e.g., toluene, hexane).
-
-
Procedure:
-
Combine the carboxylic acid, alcohol, and catalyst in the reaction flask with the solvent.
-
Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap.
-
As the vapor condenses, the water, being denser than toluene or hexane, will separate and collect in the bottom of the trap, while the solvent overflows back into the reaction flask.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup involves cooling the reaction, washing with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst, washing with brine, drying the organic layer, and removing the solvent under reduced pressure.[5]
-
Issue 2: Formation of a Polar, Insoluble Byproduct During DCC Coupling
Question: I'm using the Steglich esterification (DCC/DMAP) for a sensitive benzodioxole derivative, but I'm getting a white, insoluble precipitate that isn't just the expected dicyclohexylurea (DCU). My desired ester yield is also lower than expected.
Answer: You are likely observing the formation of an N-acylurea byproduct. This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of your carboxylic acid and DCC, rearranges internally before the alcohol can intercept it.[6][7] This side reaction is particularly prevalent with sterically hindered alcohols or when the nucleophilicity of the alcohol is low.
Causality: The O-acylisourea intermediate is the activated form of your carboxylic acid. In the absence of a sufficiently reactive nucleophile (the alcohol), it undergoes an intramolecular acyl transfer (a 1,3-rearrangement) to the more thermodynamically stable, but unreactive, N-acylurea. DMAP (4-dimethylaminopyridine) is crucial because it acts as a superior acyl transfer agent, forming a reactive DMAP-acylpyridinium salt that is more readily attacked by the alcohol and suppresses this rearrangement.[7][8]
Workflow for Minimizing N-Acylurea Formation
Caption: Troubleshooting N-acylurea formation in Steglich esterification.
Optimized Steglich Protocol:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Moisture will consume the DCC.
-
Reagent Order: Dissolve the benzodioxole carboxylic acid (1.0 eq) and DMAP (0.1-0.2 eq) in anhydrous DCM or THF.[8]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Alcohol Addition: Add the alcohol (1.1-1.5 eq).
-
DCC Addition: Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture. Adding DCC last to the mixture of all other components maximizes the chance of the intermediate reacting with the alcohol.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Workup: Upon completion, cool the mixture to 0 °C to precipitate the DCU. Filter off the urea, and wash the filtrate with dilute HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry and concentrate to obtain the crude ester.
Issue 3: Potential Decomposition of the Benzodioxole Ring
Question: I'm concerned about the stability of the methylenedioxy bridge under my reaction conditions. What are the signs of decomposition, and how can I avoid it?
Answer: The benzodioxole (or methylenedioxy) ring is an acetal and can be sensitive to strong acidic conditions, particularly in the presence of heat and nucleophilic water.[9] Cleavage of the ring typically results in the formation of a catechol (a 1,2-dihydroxybenzene derivative).
Signs of Decomposition:
-
Appearance of dark coloration or charring in the reaction mixture.
-
Complex spot patterns on TLC, often with polar, phenolic byproducts that may streak.
-
Mass spectrometry data showing peaks corresponding to the catechol derivative of your starting material or product.
Solution: The best strategy is to avoid harsh, acidic conditions. While a carefully controlled Fischer esterification can work, milder methods are strongly preferred for valuable or sensitive benzodioxole substrates.
Comparison of Esterification Methods for Sensitive Substrates
| Method | Conditions | Pros | Cons & Byproducts | Mitigation Strategy |
| Fischer | Strong acid (H₂SO₄), heat[2] | Inexpensive reagents, simple setup. | Equilibrium limited ; requires water removal. Risk of ring-opening or decarboxylation.[10] | Use a milder acid catalyst (e.g., TsOH), lower temperature, and a Dean-Stark trap. |
| Steglich | DCC/DIC/EDC, DMAP, RT[6][11] | Very mild, high yielding, room temp. | DCU/DIU/EU byproduct can be hard to remove. Risk of N-acylurea byproduct.[7] | Use EDC for water-soluble urea byproduct; ensure sufficient DMAP. |
| Mitsunobu | PPh₃, DEAD/DIAD, RT[12][13] | Extremely mild, neutral conditions, high stereoselectivity.[14] | Triphenylphosphine oxide and hydrazine dicarboxylate byproducts are notoriously difficult to remove via chromatography. | Use polymer-bound reagents or modified phosphines/azodicarboxylates for easier byproduct removal. |
| Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, base | Highly reactive, drives reaction to completion. | Two-step process; generates corrosive HCl; thionyl chloride can cause side reactions. | Use oxalyl chloride for cleaner conversion to the acid chloride; perform step 2 at low temperature with a non-nucleophilic base (e.g., pyridine, Et₃N). |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for esterifying piperonylic acid in a research setting?
For general-purpose synthesis where substrate preservation is key, the Steglich esterification is often the best starting point.[6][11] Its mild, room-temperature conditions are highly compatible with the benzodioxole ring system.[8] While purification can be challenging due to dicyclohexylurea (DCU), using N,N'-diisopropylcarbodiimide (DIC) to form the more soluble diisopropylurea (DIU) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) can significantly simplify the workup.[11]
Q2: My benzodioxole carboxylic acid has a low melting point and seems to sublime when heated. Could this be decarboxylation?
Yes, this is a distinct possibility. While simple benzoic acids are quite stable, substituted aromatic carboxylic acids can undergo decarboxylation upon heating.[15][16] If you observe gas evolution (CO₂) and isolation of a non-acidic, lower molecular weight compound (the decarboxylated benzodioxole), this is the likely cause. This is another strong reason to favor milder, room-temperature esterification methods like Steglich or Mitsunobu over high-temperature Fischer esterification.
Caption: Driving the Fischer esterification equilibrium to favor product formation.
Q3: Are there any base-catalyzed alternatives that avoid acids altogether?
Absolutely. A robust alternative is a two-step sequence involving conversion of the carboxylic acid to a carboxylate salt, followed by an Sₙ2 reaction with an alkyl halide.
-
Deprotonation: Treat the benzodioxole carboxylic acid with a non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) in a polar aprotic solvent (e.g., DMF, acetone) to form the carboxylate anion.
-
Alkylation: Add a primary or secondary alkyl halide (e.g., methyl iodide, ethyl bromide) and heat gently if necessary. The carboxylate acts as a nucleophile, displacing the halide to form the ester.[4]
This method completely avoids acidic conditions. However, it is limited by the reactivity of the alkyl halide (tertiary halides will undergo elimination) and potential steric hindrance.
Q4: I need to purify my ester away from triphenylphosphine oxide after a Mitsunobu reaction. What's the best way?
Purification is the primary drawback of the Mitsunobu reaction.[12] Triphenylphosphine oxide (TPPO) is notorious for co-eluting with products of moderate polarity. Here are some field-proven strategies:
-
Crystallization: If your product is crystalline, crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can often leave the amorphous TPPO in the mother liquor.
-
Alternative Chromatography: If standard silica gel fails, consider using alumina or a different solvent system. Sometimes a switch to a DCM/methanol gradient can improve separation.
-
Chemical Scavenging: Modified phosphines have been developed where the resulting oxide is acidic, basic, or fluorous, allowing for easy removal by a simple liquid-liquid extraction or specialized solid-phase extraction (SPE).[13]
-
Precipitation: After the reaction, concentrating the mixture and triturating with a non-polar solvent like diethyl ether or hexanes can sometimes cause the TPPO to precipitate, allowing it to be filtered off.
By carefully selecting your esterification method based on the stability of your substrate and considering the potential byproducts and their removal, you can significantly improve the success of your synthesis.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link][6][7][8]
-
Master Organic Chemistry. (2022). Fischer Esterification. Master Organic Chemistry. [Link][1][3]
-
Pundir, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances. [Link][11]
-
SynArchive. (n.d.). Steglich Esterification. SynArchive. [Link][17]
-
Organic Chemistry Explained. (2019). Esterification of Carboxylic Acids. YouTube. [Link][4]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link][7]
-
University of Rochester. (n.d.). Protecting Groups. Jakobsen Lab. [Link][18]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17, 522-524. [Link][8]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link][13]
-
US Patent. (2016). Method for producing carboxylic acid esters and the use thereof as plasticizers. Google Patents. [19]
-
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry. [Link][3]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link][20]
-
Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967-2971. [Link][21]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link][22]
-
Al-Hiari, Y. M. (2006). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. An-Najah National University. [Link][9]
-
Gagnon, P. E., Boivin, J. L., & Jones, R. N. (1951). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. Canadian Journal of Chemistry. [Link][10]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link][2]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link][14]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Jack Westin MCAT Content. [Link][15]
-
Master Organic Chemistry. (2022). Decarboxylation. Master Organic Chemistry. [Link][16]
-
Liu, X., et al. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry. [Link][24]
-
Liu, X., et al. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. PMC - NIH. [Link][25]
-
Liu, X., et al. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. ResearchGate. [Link][26]
-
Adam Cap. (2008). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. Adam Cap. [Link][27]
-
Chemistry LibreTexts. (n.d.). 22. The Fischer Esterification. Chemistry LibreTexts. [Link][28]
-
Dr. K. (2020). Synthesis of Methyl Benzoate Lab. YouTube. [Link][5]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link][29]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link][30]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. repository.najah.edu [repository.najah.edu]
- 10. researchgate.net [researchgate.net]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. atlanchimpharma.com [atlanchimpharma.com]
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- 19. US20160264509A1 - Method for producing carboxylic acid esters and the use thereof as plasticizers - Google Patents [patents.google.com]
- 20. Ester synthesis by esterification [organic-chemistry.org]
- 21. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity [pubmed.ncbi.nlm.nih.gov]
- 22. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 23. Protecting group - Wikipedia [en.wikipedia.org]
- 24. Frontiers | Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety [frontiersin.org]
- 25. Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]
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- 29. Fischer Esterification [organic-chemistry.org]
- 30. Decarboxylation [organic-chemistry.org]
Technical Support Center: Optimizing Palladium-Catalyzed Suzuki-Miyaura Couplings for Complex Molecules
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand the unique challenges you face when working with structurally complex and sensitive molecules in pharmaceutical and materials science research. This guide is designed to provide you with in-depth, field-tested insights and practical troubleshooting strategies to help you navigate the intricacies of this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries we receive from researchers.
Q1: My Suzuki-Miyaura reaction is not proceeding to completion, resulting in low yield. What are the most common initial factors to investigate?
A1: Low conversion is a frequent issue. Before undertaking a complex optimization screen, it's crucial to verify the integrity of your foundational reaction components:
-
Reagent Quality: Boronic acids are susceptible to dehydration to form boroxines, and boronate esters can hydrolyze. Confirm the purity of your boron reagent, as impurities can inhibit the catalyst.
-
Solvent and Base Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. Ensure your solvent is thoroughly deoxygenated, and consider degassing the entire reaction mixture with an inert gas (Argon or Nitrogen) before heating.
-
Base Strength and Solubility: The choice of base is critical for the transmetalation step. An inappropriate base may be too weak to activate the boronic acid or may have poor solubility in the reaction solvent. Consider switching to a stronger or more soluble base.
Q2: I am observing significant amounts of homocoupling of my aryl halide/triflate. What causes this, and how can I minimize it?
A2: Homocoupling, the reaction of two molecules of the organohalide, is a common side reaction. It is often promoted by:
-
High Catalyst Loading: While counterintuitive, excessively high concentrations of the palladium catalyst can sometimes favor homocoupling pathways.
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to oxidative addition and reductive elimination, the palladium intermediate may react with another molecule of the organohalide.
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can significantly influence the relative rates of the desired catalytic cycle versus off-cycle reactions like homocoupling.
To mitigate this, consider using a different ligand that promotes faster transmetalation or reducing the catalyst loading.
Q3: My catalyst appears to be turning black and precipitating out of the reaction mixture. What does this indicate?
A3: The formation of palladium black (finely divided palladium metal) is a clear sign of catalyst decomposition. The active Pd(0) species is aggregating and falling out of the catalytic cycle. This is often caused by:
-
High Temperatures: Many palladium catalysts are thermally sensitive. Running the reaction at too high a temperature can accelerate decomposition.
-
Inadequate Ligand Protection: The ligand's role is to stabilize the Pd(0) center. If the ligand is bulky or present in insufficient quantity, the palladium may not be adequately protected, leading to aggregation.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, increase the likelihood of catalyst decomposition.
In-Depth Troubleshooting Guides
Issue 1: Coupling of Sterically Hindered Substrates
Q: I am attempting to couple a di-ortho-substituted aryl halide with a sterically demanding boronic acid, and I am seeing very low conversion. How can I overcome this steric hindrance?
A: This is a classic challenge in cross-coupling chemistry. Steric hindrance can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.
Causality: Large substituents near the reaction centers create a significant energy barrier for the palladium catalyst to access the substrates and for the final bond formation to occur. The choice of ligand is paramount in these cases.
Troubleshooting Protocol:
-
Ligand Selection: Switch to a ligand specifically designed for sterically hindered substrates. Buchwald-type biaryl phosphine ligands are an excellent choice. These ligands are both electron-rich, which promotes oxidative addition, and sterically bulky, which facilitates reductive elimination.
-
Catalyst System Comparison:
| Catalyst System | Ligand Type | Key Advantages | Recommended Starting Conditions |
| G2/G3 Palladacycles | Buchwald Biaryl Phosphines | High activity, air-stable precursors. | SPhos, XPhos, or RuPhos ligands with a Pd precatalyst. |
| [Pd(cinnamyl)Cl]2 | cataCXium® A | Effective for hindered substrates. | Use in combination with the cataCXium® A ligand. |
| Pd(dba)2 with t-Bu3P | Monodentate Phosphine | Highly active for sterically demanding couplings. | Be aware of the air-sensitivity of this ligand. |
-
Solvent and Temperature Optimization: For hindered substrates, higher temperatures are often required. Solvents with higher boiling points, such as toluene, dioxane, or DMF, may be necessary. A carefully controlled temperature screen is advised.
-
Base Selection: For difficult couplings, a stronger, non-nucleophilic base like Cs2CO3 or K3PO4 is often more effective than weaker bases.
Issue 2: Catalyst Deactivation with Heterocyclic Substrates
Q: My reaction involves a nitrogen-containing heterocycle (e.g., pyridine, imidazole), and the catalyst seems to be inhibited, leading to incomplete conversion. What is the cause, and what is the solution?
A: Nitrogen-containing heterocycles can act as ligands themselves, coordinating to the palladium center and inhibiting its catalytic activity. This is a common mode of catalyst poisoning.
Causality: The lone pair of electrons on the nitrogen atom can bind to the electron-deficient palladium, competing with the desired phosphine ligand and preventing the substrate from coordinating.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting Suzuki couplings with N-heterocycles.
Detailed Protocol:
-
Ligand Modification: Employ strongly electron-donating and sterically bulky ligands. These ligands bind more tightly to the palladium center, reducing the likelihood of displacement by the heterocyclic substrate. Ligands such as SPhos, XPhos, and tBuXPhos are often effective.
-
Precatalyst Choice: Utilize modern palladium precatalysts, such as the G3 or G4 palladacycles developed by the Buchwald group. These precatalysts are designed to release the active Pd(0) species in a controlled manner, which can be beneficial in the presence of inhibiting substrates.
-
Base Consideration: In some cases, the choice of base can be critical. A very strong base might deprotonate the heterocycle, creating an even more potent inhibitor. A careful screen of bases (e.g., K2CO3, K3PO4, CsF) is recommended.
-
Additive Strategy: The use of additives like silver oxide (Ag2O) or copper(I) salts has been reported to improve yields in challenging heterocyclic couplings, potentially by acting as halide scavengers or modulating catalyst activity.
Visualizing the Catalytic Cycle and Key Intermediates
Understanding the fundamental mechanism is key to rational troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide is intended to be a starting point for your optimization efforts. The complexity of your substrates may require a multi-parameter optimization approach. We encourage you to reach out to our technical support team for more specific guidance on your unique challenges.
References
-
Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 44(8), 534–546. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki-Miyaura Cross-Coupling of Aryl and Vinyl Triflates. Organic Letters, 11(8), 1773–1775. [Link]
troubleshooting low yield in continuous flow synthesis of benzodioxoles
Welcome to the Technical Support Center for the continuous flow synthesis of benzodioxoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold using flow chemistry. Here, we address common challenges, with a primary focus on troubleshooting low reaction yields. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to empower you to optimize your synthetic routes.
Section 1: Troubleshooting Low Yield
Low yield is a frequent challenge in the development of continuous flow processes. The following question-and-answer section is structured to help you diagnose and resolve the root causes of diminished product formation in your benzodioxole synthesis.
Q1: My conversion of the starting catechol is low, resulting in a poor yield. What are the likely causes and how can I fix this?
A1: Low conversion is often attributable to insufficient reaction time, suboptimal temperature, or poor catalyst performance. Let's break down these factors and explore systematic solutions.
The synthesis of 1,3-benzodioxole typically involves the condensation of a catechol with a methylene source, a reaction that requires precise control over several parameters to achieve high efficiency.[1]
1.1 Inadequate Residence Time
Causality: In continuous flow synthesis, residence time—the average duration reactants spend within the reactor—is a critical parameter that directly influences reaction conversion and selectivity.[2][3] An insufficient residence time will not allow the reaction to proceed to completion, leading to a significant amount of unreacted starting material in the output stream.[4]
Diagnostic Protocol:
-
Establish a Baseline: Begin with your current operating conditions and accurately quantify the conversion rate using an appropriate analytical method (e.g., GC-MS, HPLC).
-
Systematic Increase of Residence Time: Keeping all other parameters (temperature, stoichiometry, catalyst loading) constant, incrementally increase the residence time. This can be achieved by either decreasing the total flow rate of the reagent pumps or by increasing the reactor volume (if your system allows).[4]
-
Monitor Conversion: At each new residence time, allow the system to reach a steady state before collecting a sample for analysis. Plot the conversion as a function of residence time.
Troubleshooting Workflow: Optimizing Residence Time
Caption: Workflow for diagnosing and optimizing residence time.
Expected Outcome: You should observe an increase in conversion with longer residence times, eventually reaching a plateau which indicates the maximum conversion under the given conditions. If conversion remains low even at extended residence times, other factors are likely at play.
1.2 Suboptimal Reaction Temperature
Causality: Reaction kinetics are highly dependent on temperature. An inadequate temperature will result in a slow reaction rate, leading to incomplete conversion within a practical residence time. Conversely, excessively high temperatures can lead to the degradation of reactants, products, or catalysts, and may promote the formation of unwanted byproducts.[5] Continuous flow reactors offer excellent heat transfer, allowing for precise temperature control and operation at temperatures that might be unsafe in batch reactors.[6][7]
Diagnostic Protocol:
-
Temperature Screening: Using the optimal residence time identified previously, perform a series of experiments at different temperatures. It is advisable to start at a moderate temperature and incrementally increase it.
-
Monitor Yield and Purity: At each temperature, analyze the reaction output for both the yield of the desired benzodioxole and the presence of any impurities.
-
Identify Optimal Temperature Range: The optimal temperature will provide the highest yield of the desired product with the minimal formation of byproducts. Be aware that some catalysts may have a maximum operating temperature; for instance, AquivionSO3H® has been observed to clog reactors at temperatures around 140°C.[8]
| Temperature (°C) | Residence Time (min) | Conversion (%) | Selectivity (%) | Notes |
| 80 | 30 | 55 | 70 | Low conversion |
| 100 | 30 | 73 | 62 | Good balance of conversion and selectivity[8] |
| 120 | 30 | 85 | 50 | Increased conversion, but lower selectivity |
| 140 | 30 | 90 | 35 | High conversion, significant byproduct formation |
1.3 Catalyst Deactivation or Insufficient Activity
Causality: In many benzodioxole syntheses, particularly acylations, a catalyst is employed.[9] The catalyst's activity can diminish over time due to poisoning, leaching, or thermal degradation. If a heterogeneous catalyst is used in a packed bed reactor, poor packing can lead to channeling, where the reactant stream bypasses the catalyst bed, resulting in low conversion.
Diagnostic Protocol:
-
Catalyst Characterization: If possible, analyze the catalyst before and after the reaction to check for any physical or chemical changes.
-
Test for Leaching: Analyze the product stream for traces of the catalyst to determine if it is leaching from the support.
-
Repack the Reactor: If using a packed bed reactor, ensure the catalyst is packed uniformly to prevent channeling.
-
Evaluate Different Catalysts: The choice of catalyst can significantly impact both conversion and selectivity. For the Friedel-Crafts acylation of 1,3-benzodioxole, both Brønsted and Lewis acids have been utilized.[5] Heterogeneous catalysts like AquivionSO3H® have demonstrated good performance in continuous flow systems.[5][8]
Q2: My conversion is high, but the yield of the desired benzodioxole is still low. What's happening?
A2: High conversion with low yield points towards the formation of side products or degradation of the desired product. This is a common issue that can often be resolved by fine-tuning the reaction conditions.
2.1 Formation of Side Products
Causality: The reaction conditions may favor the formation of undesired byproducts. For example, in the acylation of 1,3-benzodioxole, impurities such as mono- and di-propionyl derivatives of catechol can be formed.[5] The formation of these byproducts can sometimes be suppressed by adjusting the solvent, base, or temperature.[10]
Diagnostic Protocol:
-
Analyze the Product Stream: Use analytical techniques such as LC-MS or GC-MS to identify the major byproducts in your reaction mixture.
-
Review the Reaction Mechanism: Understanding the potential side reactions can provide clues on how to suppress them. For instance, if you are observing products from reactions with the solvent, consider changing to a more inert solvent.
-
Optimize Stoichiometry: The molar ratio of your reactants can have a significant impact on selectivity.[5] A systematic study varying the stoichiometry can help identify the optimal ratio to maximize the formation of the desired product.
-
Adjust Temperature and Residence Time: As mentioned previously, these parameters have a strong influence on selectivity. Sometimes, a shorter residence time at a higher temperature can favor the desired product over side reactions. Conversely, a lower temperature might be necessary to prevent byproduct formation. Prolonging the residence time at high temperatures can sometimes lead to a drop in yield due to increased formation of side products.[3]
Reaction Pathway and Potential Side Reactions
Caption: Potential reaction pathways in benzodioxole synthesis.
2.2 Product Degradation
Causality: The desired benzodioxole product may be unstable under the reaction conditions, leading to its degradation over time. Continuous flow reactors can minimize product degradation by reducing the time the product is exposed to harsh conditions like high temperatures.[10]
Diagnostic Protocol:
-
Stability Test: Prepare a solution of the purified benzodioxole product in the reaction solvent and pump it through the reactor under the reaction conditions (without the reactants). Analyze the output to see if any degradation has occurred.
-
Reduce Residence Time and/or Temperature: If degradation is observed, reducing the residence time and/or temperature can help to minimize this effect. The goal is to find a balance where the rate of formation of the desired product is significantly higher than its rate of degradation.
Q3: I'm experiencing inconsistent results and pressure fluctuations in my system. Could this be affecting my yield?
A3: Absolutely. System instability, particularly pressure fluctuations, can lead to variable residence times and poor mixing, both of which will negatively impact your yield and reproducibility.
3.1 Inefficient Mixing
Causality: In continuous flow, efficient mixing of the reactant streams is crucial for achieving high reaction rates and yields.[11] Inadequate mixing can result in localized areas of high and low reactant concentrations, leading to incomplete reactions and the formation of byproducts. The efficiency of mixing is influenced by the reactor design, flow rate, and the viscosity of the fluids.[12]
Diagnostic Protocol:
-
Evaluate Your Reactor: Different microreactor designs offer different mixing efficiencies.[12] If you suspect poor mixing, consider using a reactor with a more complex channel geometry designed to enhance mixing.
-
Increase Flow Rate: Higher flow rates generally lead to more turbulent flow and better mixing.[2] However, this will also decrease the residence time, so you may need to use a larger reactor to compensate.
-
Consider a Static Mixer: For particularly challenging mixing problems, incorporating a static mixer before the main reactor can ensure the reactants are well-mixed before entering the reaction zone.
3.2 Back Pressure Regulator (BPR) Issues
Causality: The back pressure regulator is essential for maintaining a stable pressure within the reactor.[13] This is particularly important when heating solvents above their atmospheric boiling point or when working with gaseous reagents.[13] A malfunctioning BPR can lead to pressure fluctuations, which in turn cause flow rate instabilities and variable residence times. Common issues include blockages, leaks, or incorrect settings.[14]
Diagnostic Protocol:
-
Check for Blockages: If the reaction produces solid byproducts, these can clog the BPR.[15] Ensure your BPR is clean and free of any obstructions. Some BPRs are specifically designed to handle slurries.
-
Inspect for Leaks: A leak in the BPR will prevent it from maintaining the set pressure. Check all connections and seals.
-
Verify the Set Pressure: Ensure the BPR is set to the correct pressure for your application. The set pressure should be high enough to prevent your solvent from boiling at the reaction temperature.[13]
Troubleshooting a Back Pressure Regulator
Caption: Systematic approach to troubleshooting BPR issues.
Section 2: Frequently Asked Questions (FAQs)
Q: Can I scale up my optimized continuous flow synthesis of benzodioxoles?
A: Yes, one of the significant advantages of continuous flow chemistry is the straightforward scalability.[3] Instead of increasing the reactor size (scaling up), you can often achieve higher production by running the system for a longer duration or by "numbering-up," which involves running multiple reactors in parallel.
Q: Are there any safety advantages to synthesizing benzodioxoles in a continuous flow reactor?
A: Continuous flow reactors offer inherent safety advantages over batch reactors, especially for reactions that are highly exothermic or involve hazardous reagents.[6] The small reactor volume limits the amount of material that can react at any given time, and the high surface-area-to-volume ratio allows for excellent heat dissipation, preventing thermal runaways.[6]
Q: What type of catalyst is best for the continuous flow synthesis of benzodioxoles?
A: The "best" catalyst depends on the specific reaction you are performing. For reactions like Friedel-Crafts acylation, heterogeneous catalysts are often preferred in flow chemistry because they can be packed into a reactor, simplifying product purification.[9][16] Solid acid catalysts, such as AquivionSO3H®, have been shown to be effective.[8][17]
Q: My reaction involves a solid byproduct that is clogging the reactor. What can I do?
A: Clogging due to solid formation is a known challenge in flow chemistry.[15] Strategies to overcome this include:
-
Solvent Selection: Choose a solvent in which all components, including byproducts, are soluble.[18]
-
Ultrasound: Applying ultrasound to the reactor can help to break up solid particles and prevent them from agglomerating and causing blockages.[15]
-
Reactor Design: Some reactor designs are more tolerant to solids than others.
References
- Strategic Application of Residence-Time Control in Continuous-Flow Reactors - PMC - NIH. (n.d.).
- The Influence of Residence Time Distribution on Continuous-Flow Polymerization | Macromolecules. (2019). ACS Publications.
- Strategic Application of Residence-Time Control in Continuous-Flow Reactors. (2025).
- Mixing control in a continuous-flow microreactor using electro-osmotic flow. (n.d.). Mathematical Modelling of Natural Phenomena.
- Continuous Flow Conditions for High Temperature Formation of a Benzodioxan Pharmaceutical Intermediate: Rapid Scaleup for Early Phase Material Delivery. (2020). Sci-Hub.
- Incorporative mixing in microreactors: Influence on reactions and importance of inlet designation. (2022). ResearchGate.
- Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC - NIH. (2024).
- The Influence of Residence Time Distribution on Continuous-Flow Polymerization. (n.d.). ChemRxiv.
- Ultimate Guide to the Back Pressure Regulator. (n.d.). Kimray.
- How residence time affects product quality in flow chemistry. (2021). Stoli Chem.
- Technical Support Center: Scale-Up Synthesis of Benzodioxole Derivatives. (n.d.). Benchchem.
- Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). MDPI.
- Troubleshooting and Solutions for Back Pressure Valve. (n.d.). Topkun Machinery.
- Automated Optimization under Dynamic Flow Conditions. (n.d.). ChemRxiv.
- Design and Mixing Performance of Passive Microreactors: Simulation and Experimental Study. (n.d.). Energy Environmental Protection.
- Application Notes and Protocols for the Continuous Flow Synthesis of 1-(Benzo[d]dioxol-5-yl)propan-2-ol. (n.d.). Benchchem.
- flow-regimes-mixing-and-reaction-yield-of-a-mixture-in-an-x-microreactor. (2022). Bohrium.
- Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
- Back Pressure Regulator Problem. (2006). Chromatography Forum.
- A Review of Microreactors for Process Intensification. (2024). MDPI.
- Continuous Flow Conditions for High Temperature Formation of a Benzodioxan Pharmaceutical Intermediate: Rapid Scaleup for Early Phase Material Delivery. (2020). Semantic Scholar.
- PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. (n.d.). Google Patents.
- Continuous-Flow Chemistry. (2017). Wiley Analytical Science.
- Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). NIH.
- Continuous Flow Synthesis of Anticancer Drugs - PMC - PubMed Central. (2021). NIH.
- Understanding 1,3-Benzodioxole. (2024). ChemicalBook.
- A field guide to flow chemistry for synthetic organic chemists. (2023). Chemical Science (RSC Publishing).
- Using back pressure valve in flow chemistry. (2021).
- Back Pressure Regulation of Slurry-Forming Reactions in Continuous Flow. (n.d.). Baxendale Group.
- Supported Catalysts for Continuous Flow Synthesis | Request PDF. (2018). ResearchGate.
- Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (n.d.). NIH.
- Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. (n.d.). SciELO.
- Unclogging the problems of flow chemistry. (2011). Chemical Science Blog.
- Flow Chemistry for Process Optimisation using Design of Experiments. (2020).
- Continuous flow synthesis enabling reaction discovery - PMC - PubMed Central. (n.d.).
- Dynamic flow experiments for Bayesian optimization of a single process objective. (2024). Reaction Chemistry & Engineering (RSC Publishing).
- Continuous Flow Chemistry with Solids: A Review. (2024).
- 1,3-Benzodioxole. (n.d.). Wikipedia.
- Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. (2021). Sciencemadness.org.
- Continuous flow synthesis enabling reaction discovery. (n.d.). Chemical Science (RSC Publishing).
- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2025). ResearchGate.
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
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- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. hybrid-chem.com [hybrid-chem.com]
Technical Support Center: Synthesis of Diphenyl-Substituted Benzodioxoles
Welcome to the Technical Support Center for the synthesis of diphenyl-substituted benzodioxoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of diphenyl-substituted benzodioxoles, providing causal explanations and actionable protocols.
Q1: Why is my yield of the desired diphenyl-substituted benzodioxole unexpectedly low?
A1: Low yields can stem from several factors, primarily related to reaction conditions, starting material purity, and the prevalence of side reactions.
A common route to diphenyl-substituted benzodioxoles involves the reaction of a catechol with dichlorodiphenylmethane. Incomplete reactions or the formation of byproducts are frequent culprits for diminished yields.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and the efficiency of the base used. Insufficient heat can lead to an incomplete reaction, while excessive temperatures may promote side reactions.
-
Protocol: Carefully control the reaction temperature. A stepwise increase in temperature might be beneficial. Start at a lower temperature to initiate the reaction and gradually increase it to drive the reaction to completion. The use of a phase-transfer catalyst can sometimes improve yields by facilitating the reaction between the aqueous and organic phases.
-
-
Purity of Starting Materials: Impurities in the catechol or dichlorodiphenylmethane can interfere with the reaction. For instance, oxidized catechol can lead to colored impurities and reduce the amount of starting material available for the desired reaction.
-
Protocol: Ensure the purity of your starting materials. Recrystallize or distill the catechol and dichlorodiphenylmethane if necessary. Store catechol under an inert atmosphere to prevent oxidation.
-
-
Side Reactions: The formation of undesired products is a significant cause of low yields.[1] One common side reaction is the formation of polymeric materials, especially if the catechol is prone to oxidation.[2]
-
Protocol: To minimize side reactions, maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. The slow, dropwise addition of the dichlorodiphenylmethane to the catechol solution can also help to control the reaction rate and reduce the formation of byproducts.
-
Q2: I'm observing a significant amount of a colored impurity in my crude product. What is it and how can I remove it?
A2: The formation of colored impurities is often due to the oxidation of the catechol starting material or subsequent side reactions.
Catechols are susceptible to oxidation, especially under basic conditions or in the presence of trace metals, leading to the formation of highly colored quinones and subsequent polymerization products.[2][3]
Identification and Removal:
-
Characterization: These colored impurities can often be characterized by UV-Vis spectroscopy, showing broad absorbance in the visible region. They are typically polymeric and may be difficult to characterize fully by NMR or mass spectrometry.
-
Purification Protocol:
-
Column Chromatography: Silica gel column chromatography is an effective method for removing polar, colored impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), can effectively separate the desired less-polar benzodioxole from the more polar impurities.[4][5]
-
Activated Carbon Treatment: For stubborn coloration, treating a solution of the crude product with activated carbon can be effective. Dissolve the product in a suitable organic solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite to remove the carbon.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can also help to remove colored impurities.
-
Q3: My NMR spectrum shows unexpected signals, suggesting the presence of byproducts. What are the likely side reactions?
A3: Besides polymerization, other side reactions can occur, leading to distinct byproducts that can be identified by NMR.
Common Side Reactions and Their Spectroscopic Signatures:
| Side Product | Formation Mechanism | Key 1H NMR Signals | Key 13C NMR Signals |
| Mono-etherified Catechol | Incomplete reaction of dichlorodiphenylmethane with catechol. | Aromatic protons of the unreacted hydroxyl group, shifted aromatic signals compared to the starting catechol. | Aromatic carbons adjacent to the hydroxyl group will have a distinct chemical shift. |
| Oligomeric Species | Reaction of the mono-etherified intermediate with another catechol molecule. | Complex aromatic region, broad signals. | Multiple aromatic and aliphatic signals, potentially broad. |
| Products of Ring Opening | Under harsh basic conditions, the benzodioxole ring can potentially undergo cleavage, though this is less common under standard synthetic conditions. | Appearance of new aliphatic signals and altered aromatic patterns. | Signals corresponding to opened-ring structures. |
Troubleshooting Workflow for Byproduct Identification:
Caption: Workflow for identifying and addressing byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of diphenyl-substituted benzodioxoles from catechol and dichlorodiphenylmethane?
A1: The reaction is a nucleophilic substitution, specifically a Williamson ether synthesis. The catechol is first deprotonated by a base to form a catecholate dianion, which then acts as a nucleophile, attacking the dichlorodiphenylmethane in two successive SN2 reactions to form the benzodioxole ring.
Reaction Mechanism Overview:
Caption: General mechanism for benzodioxole formation.
Q2: How does the choice of base impact the reaction?
A2: The choice of base is critical. A strong, non-nucleophilic base is preferred to fully deprotonate the catechol without competing in side reactions. Common bases include potassium carbonate, sodium hydride, or potassium tert-butoxide. The strength of the base can influence the reaction rate and the formation of byproducts. Weaker bases may lead to incomplete reactions, while overly strong bases under harsh conditions could promote undesired side reactions.
Q3: Are there alternative methods for synthesizing diphenyl-substituted benzodioxoles?
A3: Yes, other synthetic routes exist. For instance, some methods involve the use of a pre-formed catechol acetal that is then modified. Another approach could be a Suzuki-Miyaura coupling reaction to introduce the phenyl groups onto a pre-existing benzodioxole core, although this is a multi-step process.[6] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic rings.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Dichlorodiphenylmethane is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Some bases, like sodium hydride, are flammable and react violently with water, requiring careful handling under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.
References
- BenchChem Technical Support Team. (2025).
- Toxicol Lett. (2010).
- PubMed Central. (n.d.). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model.
- MDPI. (2022).
- ResearchGate. (2025).
- ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- PMC. (n.d.). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus.
- NIH. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (CAS No. 102706-14-9). This molecule, featuring a sterically hindered 1,3-benzodioxole core, is a valuable building block in medicinal chemistry and materials science.[1] Its purification can be non-trivial due to potential impurities from its synthesis. This document offers troubleshooting advice, frequently asked questions, and validated protocols to achieve high purity.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the proposed solutions.
Question 1: My crude product contains unreacted 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid after esterification. How can I remove it?
Answer: The presence of the starting carboxylic acid is a common issue when the esterification reaction does not go to completion.[1] The most effective method to remove this acidic impurity is through a liquid-liquid extraction using a mild aqueous base.
-
Causality: The carboxylic acid possesses an acidic proton (pKa ~4-5), which will readily react with a base to form a water-soluble carboxylate salt. The desired product, the methyl ester, lacks this acidic proton and will remain in the organic phase.
-
Recommended Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe effervescence (CO₂ gas) as the acid is neutralized. Repeat the wash until no more gas evolves.
-
Separate the layers. The deprotonated carboxylic acid is now in the aqueous layer.
-
Wash the organic layer with water, followed by a wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
This procedure should precede any chromatographic purification, as it efficiently removes the bulk of the acidic impurity, preventing streaking and poor separation on silica gel.
Question 2: Following a Suzuki-Miyaura synthesis, my product is contaminated with a persistent gray/black color (palladium) and a white solid that is not my product (phosphine oxide). What are the best removal strategies?
Answer: These are characteristic impurities from palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling used in one synthetic route.[1][2]
-
Palladium Residue (Gray/Black Color): This is typically colloidal or finely divided palladium metal.
-
Causality: The palladium catalyst (e.g., Pd(PPh₃)₄) can decompose during the reaction to form insoluble Pd(0) species.
-
Solution: Before aqueous workup, pass the entire reaction mixture (dissolved in a suitable solvent like ethyl acetate) through a plug of Celite® or silica gel. This physically traps the fine palladium particles. For more stubborn cases, specialized palladium scavengers can be employed.
-
-
Triphenylphosphine Oxide (TPPO): This is a common and often difficult-to-remove byproduct from the oxidation of the triphenylphosphine ligands of the catalyst.
-
Causality: TPPO is a highly polar, crystalline solid with moderate solubility in many organic solvents, making its removal by standard chromatography challenging.
-
Solution 1 (Precipitation/Trituration): After the initial workup, dissolve the crude material in a minimal amount of a solvent in which your product is soluble but TPPO has lower solubility (e.g., DCM or ethyl acetate). Then, add a non-polar solvent like hexane or diethyl ether dropwise to precipitate your desired, less polar product, leaving the more polar TPPO in the mother liquor.
-
Solution 2 (Chromatography): While challenging, TPPO can be separated on silica gel. It tends to elute with mid-polarity solvent mixtures. Using a less polar eluent system, such as a hexane/ethyl acetate gradient, can help. Your target compound, being relatively non-polar, should elute before the TPPO.[3][4]
-
Question 3: My final product is a persistent oil or waxy solid, but literature suggests it should be a crystalline solid. What can I do to induce crystallization?
Answer: Failure to crystallize is often due to residual impurities (solvents, byproducts) that inhibit the formation of a crystal lattice, or due to supersaturation.
-
Causality: Crystal lattice formation requires a high degree of molecular purity and order. Impurities disrupt this order. Solvents can also form stable solvates.
-
Troubleshooting Steps:
-
Ensure Purity: First, ensure the material is pure by TLC or ¹H NMR. If impurities are present, re-purify by column chromatography.
-
Trituration: Add a small amount of a non-polar solvent in which the compound is poorly soluble (e.g., cold hexane). Vigorously scratch the side of the flask with a glass rod at the solvent-air interface. This provides energy for nucleation and the rough surface creates nucleation sites. Often, the oil will transform into a fine powder, which can be filtered.
-
Slow Evaporation: Dissolve the purified oil in a minimal amount of a suitable volatile solvent (e.g., acetonitrile or an ethyl acetate/hexane mixture) in a flask or vial.[5] Cover the opening with a cap that has a needle hole to allow for very slow evaporation over several days in a vibration-free location.
-
Seeding: If you have a tiny crystal of the pure compound, add it to a saturated solution to act as a template for crystal growth.
-
Question 4: Column chromatography is giving poor separation or a low yield. How can I optimize the conditions?
Answer: Poor chromatographic separation is typically due to an incorrect solvent system, improper sample loading, or overloading the column.
-
Causality: Separation on silica gel is based on the differential partitioning of compounds between the polar stationary phase (silica) and the mobile phase (eluent). A well-chosen eluent will move your target compound with a retention factor (Rf) of ~0.3-0.4 on a TLC plate, allowing for good separation from impurities.
-
Optimization Workflow:
-
TLC Analysis: Always develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Test various ratios of a non-polar solvent (e.g., Hexane, Cyclohexane) and a more polar solvent (e.g., Ethyl Acetate, DCM). For benzodioxole derivatives, hexane/ethyl acetate systems are common.[2][3][4][6]
-
Sample Loading: For best results, use dry loading. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column. This technique prevents band broadening that can occur with wet loading of large solvent volumes.
-
Column Loading Capacity: Do not overload the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material mass to silica gel mass. Overloading leads to co-elution of closely related impurities.
-
Gradient Elution: Start with a less polar solvent system (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity. This will first elute non-polar impurities, then your product, and finally more polar impurities like TPPO.
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the recommended starting conditions for silica gel column chromatography for this compound?
Based on purification of similar benzodioxole structures, the target compound is expected to be relatively non-polar. The following table summarizes recommended starting solvent systems for TLC analysis and column chromatography.
| Solvent System (v/v) | Typical Application/Notes | Reference for Similar Compounds |
| Cyclohexane / Ethyl Acetate (95:5) | Good starting point for eluting non-polar compounds. | [3] |
| Petroleum Ether / Ethyl Acetate (6:1) | Another effective system for benzodioxole derivatives. | [2] |
| Hexane / Ethyl Acetate (5:1 to 4:1) | A versatile system; adjust ratio based on TLC. | [4] |
| Hexane / Dichloromethane | Can be used to fine-tune polarity for difficult separations. | General Practice |
FAQ 2: What are suitable solvent systems for recrystallizing the final product?
Recrystallization relies on the principle of differential solubility at different temperatures. For Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, a binary solvent system is often effective.
-
Recommended Approach: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is readily soluble) at an elevated temperature, such as ethyl acetate or acetone. Then, slowly add a "poor" solvent (one in which it is sparingly soluble), such as hexane or heptane, until the solution becomes faintly turbid. Allow the mixture to cool slowly to room temperature, and then in an ice bath, to promote the formation of high-purity crystals.
-
Single Solvent Method: Slow evaporation from a moderately volatile solvent like acetonitrile has been used to obtain X-ray quality single crystals of a related bromo-benzodioxole derivative and is a viable strategy.[5]
FAQ 3: What are the expected key signals in the ¹H and ¹³C NMR spectra for the pure compound?
While a definitive spectrum requires experimental data for the exact molecule, we can predict the key resonances based on its structure and data from analogous compounds.[3][4][7][8]
-
¹H NMR (proton):
-
Aromatic Protons: Expect signals in the range of δ 6.5-8.0 ppm. The two protons on the benzodioxole ring will likely appear as distinct singlets or doublets. The 20 protons of the two phenyl groups will likely appear as a complex multiplet.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, typically around δ 3.8-4.0 ppm.
-
Methyl Ester Protons (-COOCH₃): A sharp singlet integrating to 3 protons, typically around δ 3.9 ppm.
-
-
¹³C NMR (carbon):
-
Carbonyl Carbon (C=O): A signal in the downfield region, ~δ 165-170 ppm.
-
Aromatic/Quaternary Carbons: Multiple signals between δ 100-160 ppm.
-
Dioxole Carbon (C(Ph)₂): A quaternary carbon signal, likely around δ 100-120 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Methyl Ester Carbon (-COOCH₃): A signal around δ 52 ppm.
-
FAQ 4: What are the common impurities associated with the main synthetic routes?
Understanding potential impurities is key to designing an effective purification strategy.
-
From Esterification Synthesis: [1]
-
Starting Material: 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid.
-
Reagent Byproducts: Dimethyl sulfate (if using methanol/H₂SO₄), residual acid catalyst.
-
-
From Suzuki-Miyaura Synthesis: [1][2]
-
Starting Material: Methyl 7-methoxy-6-bromo-1,3-benzodioxole-5-carboxylate.
-
Catalyst Byproducts: Triphenylphosphine oxide (TPPO), residual palladium.
-
Reagent Byproducts: Unreacted diphenylboronic acid or its derivatives.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of Acidic/Basic Impurities
-
Following the reaction, cool the reaction mixture to room temperature.
-
If applicable, filter off any solids (e.g., catalyst).
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Transfer the solution to a separatory funnel.
-
Acid Removal: Wash the organic layer 1-2 times with a saturated NaHCO₃ solution.
-
Base Removal: Wash the organic layer 1-2 times with a dilute acid solution (e.g., 1M HCl).
-
Wash the organic layer once with deionized water, followed by one wash with saturated NaCl solution (brine).
-
Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Prepare the column by packing silica gel (slurry packed in the initial eluent).
-
Prepare the sample by adsorbing it onto a small amount of silica gel ("dry loading").
-
Add the dry-loaded sample to the top of the column.
-
Begin elution with the starting solvent system (e.g., 95:5 Hexane:Ethyl Acetate), determined by prior TLC analysis.
-
Collect fractions in test tubes.
-
Monitor the elution of compounds using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
Section 4: Visual Guides
Diagram 1: Purification Workflow
A general workflow for the purification of the target compound.
Diagram 2: Troubleshooting Decision Tree
A decision tree for troubleshooting common purification issues.
References
- Google Patents.
- Google Patents. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
-
ResearchGate. (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
-
MDPI. Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]
-
IUCr Journals. Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][1][9]dioxole-5-carbaldehyde oxime. [Link]
-
National Institutes of Health. Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization - PMC. [Link]
-
Supplementary Information File. [Link]
-
De Gruyter. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]
-
MDPI. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. [Link]
- Google Patents.
-
PubChem. 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid. [Link]
-
DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]
-
National Institutes of Health. Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate - PMC. [Link]
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MDPI. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. [Link]
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Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]
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resolving peak overlap in NMR spectra of complex benzodioxoles
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of complex benzodioxoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with spectral interpretation, particularly peak overlap. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a substituted benzodioxole shows severe overlapping signals in the aromatic region (6.5-7.5 ppm) and for the methylenedioxy protons (~6.0 ppm). What is my first step?
A1: Severe peak overlap in the ¹H NMR spectrum is a common challenge, especially with complex substitution patterns on the benzodioxole ring. Your first and most powerful step is to move from one-dimensional (1D) NMR to two-dimensional (2D) NMR techniques.[1][2][3]
-
Why it works: 2D NMR spreads the signals across a second frequency dimension, dramatically enhancing spectral resolution.[3] Even if protons overlap in the ¹H dimension, they can often be resolved based on the chemical shift of the carbon atom they are attached to.[4]
-
Recommended Starting Experiments:
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the ideal starting point. It correlates each proton signal with the signal of the carbon it is directly bonded to. This will immediately help you distinguish overlapping aromatic protons attached to different carbons.[3][4][5]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It helps establish connectivity within spin systems, allowing you to "walk" along a molecular fragment from one proton to its neighbor.[4][6]
-
Even if you cannot fully resolve every signal with these two experiments, the information gained will provide the foundation for more advanced techniques.
Q2: The two protons of the methylenedioxy group (-O-CH₂-O-) in my compound are showing as a single sharp peak, but I expect them to be different (diastereotopic). Why is this happening and how can I resolve them?
A2: This is a classic problem. The protons of a methylenedioxy group can be diastereotopic if the molecule is chiral or contains a prochiral center. However, they may appear as a singlet due to accidental chemical shift equivalence (isochrony) in the specific solvent and temperature conditions you are using.
The most effective solution is to change the chemical environment to induce a chemical shift difference. This can be achieved by:
-
Changing the Solvent: This is the simplest approach. The phenomenon known as Aromatic Solvent-Induced Shift (ASIS) is particularly useful.[7] Rerunning the sample in an aromatic solvent like benzene-d₆ or pyridine-d₅ can alter the shielding environment around the molecule.[8][9] The solvent molecules associate with different parts of your analyte, breaking the magnetic equivalence of the methylenedioxy protons and often resolving the singlet into two distinct signals (an AB quartet).[7][8]
-
Lowering the Temperature: If the apparent equivalence is due to rapid conformational changes that average the environments of the two protons, lowering the temperature of the NMR experiment can slow down this process. This may "freeze out" a specific conformation where the protons are in distinct environments, leading to their resolution.
-
Using Lanthanide Shift Reagents (LSRs): This is a more advanced technique discussed in the troubleshooting section.
Troubleshooting Guides & Advanced Protocols
This section provides detailed solutions for more persistent spectral problems.
Issue 1: Even with HSQC, my aromatic proton signals are too crowded to assign confidently.
When high field strength and standard 2D NMR are insufficient, you need to establish long-range correlations. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for this purpose.
-
Causality: The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[4] This allows you to piece together molecular fragments by connecting spin systems across quaternary (non-protonated) carbons, carbonyls, or heteroatoms. For a benzodioxole, you can see correlations from an aromatic proton to the carbons of the adjacent aromatic CH groups and, crucially, to the quaternary carbons of the fused ring system.
Objective: To connect molecular fragments and unambiguously assign aromatic proton and carbon resonances.
Step-by-Step Methodology:
-
Sample Preparation: Use the same sample prepared for your HSQC experiment. Ensure it is free of particulate matter and dissolved in a high-quality deuterated solvent.
-
Acquisition:
-
Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer).
-
The most critical parameter is the long-range coupling delay, which is optimized for a specific J-coupling value (ⁿJ_CH). A standard value of 8-10 Hz is a good starting point, as it covers a typical range for ²J_CH and ³J_CH couplings.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, as HMBC correlations are inherently weaker than direct one-bond correlations in an HSQC.
-
-
Processing & Analysis:
-
Process the 2D data using standard Fourier transformation.
-
On the processed spectrum, overlay the ¹H NMR on the F2 (horizontal) axis and the ¹³C NMR on the F1 (vertical) axis.
-
Start with an unambiguously assigned proton (e.g., a well-resolved aromatic proton identified from your COSY/HSQC).
-
Trace vertically from this proton's position on the F2 axis. Each cross-peak you encounter represents a 2- or 3-bond correlation to a carbon atom on the F1 axis.
-
Build up your structural assignment piece by piece, using these long-range connections to link different parts of the molecule.[10]
-
Issue 2: My compound has a basic site (e.g., an amine or pyridine) and changing solvents was not enough to resolve key signals.
When a Lewis basic site is present, you can use a Lanthanide Shift Reagent (LSR) to intentionally and controllably alter the chemical shifts of nearby protons.
-
Causality: LSRs are paramagnetic lanthanide complexes (e.g., Eu(fod)₃ or Eu(dpm)₃) that act as weak Lewis acids.[11][12][13] They reversibly coordinate to Lewis basic sites in your analyte. The paramagnetic metal creates a large local magnetic field that induces significant shifts in the resonances of nearby nuclei.[11][12] The magnitude of this induced shift is highly dependent on the distance from the lanthanide ion, causing the closest protons to shift the most. This differential shifting can effectively "unravel" an overlapped region of your spectrum.[13]
Objective: To resolve overlapping proton signals by inducing differential chemical shifts.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃). It is critical to use an aprotic solvent, as protic solvents will compete for binding to the LSR.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound. This will serve as your reference (0 molar equivalent) spectrum.
-
LSR Stock Solution: Prepare a dilute stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Titration:
-
Carefully add a small, known aliquot of the LSR stock solution to your NMR tube (e.g., 0.1 molar equivalents).
-
Gently mix the sample and re-acquire the ¹H NMR spectrum.
-
Observe the changes in chemical shifts. Protons closer to the binding site will show larger downfield shifts.
-
Continue adding small increments of the LSR and acquiring spectra until the desired signal resolution is achieved. Avoid adding too much LSR, as this can lead to significant signal broadening, which obscures coupling information.[12]
-
-
Analysis: Compare the series of spectra to track the movement of each signal. The differential shifts will allow you to resolve previously overlapping multiplets and assign them based on their proximity to the Lewis basic center.
Data Interpretation & Workflow
To effectively tackle a peak overlap problem, a systematic approach is essential. The following workflow outlines a decision-making process for structure elucidation.
Caption: Decision workflow for resolving NMR peak overlap.
Comparative Summary of Techniques
| Technique | Principle | Best For | Pros | Cons |
| 2D NMR (HSQC, COSY, HMBC) | Spreads signals into a second dimension based on nuclear correlations. | Resolving nearly all cases of moderate to severe overlap in complex molecules. | Provides definitive connectivity information (through-bond). Highly robust and informative.[1][2] | Can be time-consuming to acquire, especially HMBC. Requires more expertise in data interpretation. |
| Solvent Change (ASIS) | Differential shielding/deshielding by aromatic solvents alters chemical shifts.[7][9] | Quickly resolving accidental equivalence, especially for diastereotopic protons. | Simple, fast, and requires no special pulse sequences. | Effect can be unpredictable. May not resolve all overlapping signals. May alter conformation. |
| Lanthanide Shift Reagents (LSRs) | Paramagnetic-induced shifts spread signals based on proximity to a binding site.[11][12] | Molecules with a Lewis basic functional group where other methods fail. | Can induce very large chemical shift changes, providing excellent resolution. | Requires a Lewis basic site. Causes line broadening at higher concentrations.[12] Requires careful titration. |
| Data Processing Enhancement | Mathematical manipulation of the FID (e.g., Lorentz-to-Gauss transformation) to narrow line widths.[14] | Slightly overlapping signals where J-coupling information is obscured. | Can be applied post-acquisition. Fast and computationally inexpensive. | Can distort peak shapes and integrals. May reduce signal-to-noise. Not effective for severe overlap.[14] |
References
- NMR Data Processing. (n.d.). In NMR Spectroscopy.
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]
- Clendinen, C. S., Stupp, G. S., & Edison, A. S. (2011). NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. Accounts of Chemical Research, 44(9), 869-879.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Naqi, H. A., Husbands, S. M., & Blagbrough, I. S. (2019). ¹H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues. Analyst, 144(18), 5466-5477.
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- Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning. (2024). Analytical Chemistry.
- Kwan, E. E. (n.d.). 2D NMR Problem Solving. Harvard University Department of Chemistry and Chemical Biology.
- Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. (2020). Molecules, 25(22), 5437.
- Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects. (2019). Chemical Research in Toxicology, 32(8), 1509-1524.
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- Solvent-induced NMR shifts (Δδ A ) of the chemical shifts of protons of 1a. (n.d.).
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- A Step-By-Step Guide to 1D and 2D NMR Interpret
- Optimizing NMR Processing: Techniques and Best Practices. (n.d.). JEOL USA blog.
- Relaxation-optimized NMR spectroscopy of methylene groups in proteins and nucleic acids. (2004). Journal of the American Chemical Society, 126(38), 11920-11930.
- Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. (n.d.). Benchchem.
- Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. (2025). AZoM.
- Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities. (2021). Drug Design, Development and Therapy, 15, 2351–2368.
- Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and ¹H-NMR Chemical Shifts. (2015). Molecules, 20(5), 8722-8734.
- Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions.
- Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.).
- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Wiley Online Library.
- Lanthanide shift reagents for nuclear magnetic resonance spectroscopy. (1973). Chemical Reviews, 73(5), 497-531.
- qNMR of mixtures: what is the best solution to signal overlap? (2014). Mestrelab Research.
- Intoxication cases associated with the novel designer drug 3',4'-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) and studies on its human metabolism by high-resolution mass spectrometry. (2020). Drug Testing and Analysis, 12(5), 656-666.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(3), 643-653.
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- Towards Ultimate NMR Resolution with Deep Learning. (2025). arXiv.
- Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. (1972). In Nuclear Magnetic Resonance Shift Reagents (pp. 1-32).
- Using NMR to identify and characterize natural products. (2022). Natural Product Reports, 39(11), 2058-2076.
- 1,3-Benzodioxole(274-09-9) 13C NMR spectrum. (n.d.). ChemicalBook.
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
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Technical Support Center: Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
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Validation & Comparative
A Comparative Guide to the Structural Validation of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
The target molecule, with a molecular formula of C₂₂H₁₈O₅ and a molecular weight of 362.4 g/mol , possesses a complex and sterically hindered structure.[1] It features a core 1,3-benzodioxole ring, functionalized with methoxy and methyl ester groups, and a unique gem-diphenyl substitution at the C2 position.[1] This intricate architecture necessitates a rigorous analytical workflow to confirm its identity and purity unequivocally.
Overall Validation Workflow
The structural validation process follows a logical progression from establishing sample purity to the comprehensive elucidation of its chemical structure. Each step provides a piece of the puzzle, and only when all pieces fit together can the structure be considered validated.
Sources
A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
In the landscape of drug discovery and materials science, the absolute purity of a synthesized molecule is the bedrock upon which reliable, reproducible data is built. For a novel compound such as Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, a sophisticated building block with a privileged 1,3-benzodioxole core, rigorous purity assessment is not merely a quality control step; it is a prerequisite for understanding its chemical, physical, and biological properties.[1]
This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the purity of this target molecule. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating workflows through orthogonal techniques, and ground our protocols in authoritative standards.
The Analytical Challenge: Anticipating Potential Impurities
A robust analytical strategy begins not with an instrument, but with a hypothesis. To effectively probe for impurities, we must first anticipate their identities. The synthesis of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate most likely involves the esterification of its corresponding carboxylic acid precursor, 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid.[1][2]
This synthetic route illuminates a profile of potential impurities that our methods must be able to detect and quantify:
-
Starting Materials: Unreacted 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid.
-
Reagents: Residual acid catalysts (e.g., sulfuric acid) or coupling agents.
-
By-products: Compounds formed from side reactions, such as dimethyl sulfate if using certain methylation conditions.[1]
-
Solvent Residues: Trace amounts of solvents used during reaction and purification (e.g., methanol, toluene, ethyl acetate).
Our goal is to select a complementary suite of analytical tools that, together, can confidently identify and quantify these varied species.
Comparative Analysis of Primary Techniques
No single analytical technique is sufficient to declare a compound "pure." True confidence is achieved by employing orthogonal methods—techniques that measure purity based on different chemical or physical principles.[3] Here, we compare the workhorses of small molecule analysis: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS), supplemented by Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Chromatographic Workhorse
HPLC is the cornerstone of purity determination in the pharmaceutical industry, prized for its sensitivity, reproducibility, and ability to separate non-volatile compounds.[4][5][6][7] For our target molecule, a Reverse-Phase HPLC (RP-HPLC) method with a Photo Diode Array (PDA) detector is the logical first choice.
Principle of Operation: RP-HPLC separates compounds based on their hydrophobicity.[6] A liquid sample is injected into a column packed with a non-polar stationary phase (typically C18). A polar mobile phase is pumped through the column, and compounds elute based on their relative partitioning between the two phases.[6][7] More hydrophobic compounds interact more strongly with the stationary phase and elute later. The PDA detector measures UV-Vis absorbance across a range of wavelengths, allowing for both quantification and peak purity assessment.[6]
Experimental Protocol: RP-HPLC for Purity Determination
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA at 254 nm (or lambda max of the target molecule).
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Run a gradient elution, for example: 50% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
-
Data Interpretation:
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).
-
The PDA detector can be used to perform peak purity analysis, which compares spectra across the peak to detect co-eluting impurities.[6]
-
Mass Spectrometry (MS) and Elemental Analysis: Orthogonal Verification
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is indispensable for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents. [4][8][9]The sample is vaporized and separated by gas chromatography, with components identified by their mass-to-charge ratio. [9]A headspace GC-MS analysis is the standard method for detecting residual solvents according to regulatory guidelines.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. [4][10]While HPLC-PDA may show an impurity peak, LC-MS can provide its molecular weight, offering crucial clues to its identity. This is particularly powerful for characterizing unknown degradation products or synthesis by-products. [10] Elemental Analysis (EA): This technique determines the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample via combustion. [11][12]The experimental percentages are compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the bulk purity of the sample and the correctness of its elemental composition. [12][13][14]
Data Synthesis: A Comparative Summary
To select the appropriate analytical strategy, it is crucial to understand the relative strengths and weaknesses of each technique.
| Technique | Primary Application | Information Provided | Strengths | Limitations |
| RP-HPLC (PDA) | Relative purity (Area %), impurity profile | Retention time, UV spectrum, relative quantity | High sensitivity, high throughput, robust, excellent for non-volatile impurities. [5][7] | Relative quantification only, requires chromophore, co-elution can hide impurities. |
| ¹H qNMR | Absolute purity, structural confirmation | Chemical shift, coupling constants, absolute quantity | Primary method (no analyte standard needed), non-destructive, structurally informative. [3][15] | Lower sensitivity than HPLC, requires pure internal standard, potential for signal overlap. [16] |
| GC-MS | Volatile impurity analysis | Retention time, mass spectrum (identity) | Gold standard for residual solvents, high sensitivity for volatile compounds. [8][9] | Not suitable for non-volatile or thermally labile compounds like the target molecule itself. |
| LC-MS | Impurity identification | Retention time, molecular weight, fragmentation | Powerful for structural elucidation of unknown impurities. [10][17] | Quantification can be complex and less accurate than HPLC-UV or qNMR without specific standards. |
| Elemental Analysis | Bulk purity, formula verification | %C, %H, %N | Confirms elemental composition, independent of chromatographic or spectroscopic properties. [11][14] | Low resolution (doesn't distinguish isomers or impurities with similar composition), requires several milligrams of sample. |
Final Recommendation: A Self-Validating Workflow for Purity Confirmation
For comprehensive and trustworthy purity analysis of a newly synthesized batch of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, a multi-faceted, self-validating approach is required.
Logical Relationship for a Comprehensive Purity Workflow
-
Primary Quantification & Profiling (HPLC): Begin with RP-HPLC-PDA to establish a chromatographic profile and obtain a relative purity value. This is the fastest way to assess the success of the synthesis and purification.
-
Absolute Purity (qNMR): Perform ¹H qNMR to determine the absolute purity. This orthogonal result should corroborate the HPLC data. A significant discrepancy between HPLC area % and qNMR purity suggests the presence of impurities with different UV responses or non-UV active impurities.
-
Volatile Impurities (GC-MS): Analyze the sample using headspace GC-MS to quantify residual solvents, ensuring they are below acceptable limits defined by regulatory bodies like the ICH.
-
Elemental Composition (EA): Confirm the elemental composition with CHN analysis. This serves as a final, independent check on the bulk integrity of the material.
By integrating the results from these four distinct analytical methodologies, researchers and drug development professionals can have the highest degree of confidence in the purity of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, ensuring the integrity of all subsequent scientific investigations.
References
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available from: [Link].
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available from: [Link].
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Chem Explained. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. Available from: [Link].
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Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link].
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link].
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Medistri SA. (2024). GC/MS Identification of Impurities. Available from: [Link].
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IJPCR. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Available from: [Link].
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Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available from: [Link].
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KIET. Elemental Analysis Of Organic Compounds With The Use Of. Available from: [Link].
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National Center for Biotechnology Information. (2017). An International Study Evaluating Elemental Analysis. PubMed Central. Available from: [Link].
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Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available from: [Link].
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Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link].
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Pacific BioLabs. Identity and Purity - Small Molecules. Available from: [Link].
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Medistri SA. (2023). Small Molecule Identification and Purity Testing. Available from: [Link].
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link].
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ResearchGate. (2025). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Available from: [Link].
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Reddit. (2018). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. Available from: [Link].
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National Center for Biotechnology Information. (2010). Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. PubMed Central. Available from: [Link].
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ResearchGate. (2025). HPLC/NMR and related hyphenated NMR methods. Available from: [Link].
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Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Available from: [Link].
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MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available from: [Link].
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International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available from: [Link].
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Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing?. Available from: [Link].
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A Comparative Guide to the Biological Activity of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate and Related Benzodioxole Scaffolds
This guide provides an in-depth comparative analysis of the biological activities of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate against other notable compounds featuring the 1,3-benzodioxole core. The 1,3-benzodioxole moiety is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide spectrum of pharmacological effects.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and detailed protocols to facilitate further investigation and application.
The 1,3-Benzodioxole Scaffold: A Foundation for Diverse Bioactivity
The 1,3-benzodioxole ring system is a key structural motif in a vast array of biologically active molecules.[1] Its unique electronic and conformational properties make it a versatile scaffold for designing therapeutic agents.[3] Derivatives have demonstrated a multitude of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[4][5] Our focus compound, Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, represents a sophisticated synthetic derivative, valued as a building block for complex molecular architectures.[6]
Caption: General chemical structure of the 1,3-benzodioxole core.
Profile of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
This compound is a complex derivative featuring a benzodioxole core functionalized with methoxy and diphenyl substituents.[6] Its structure suggests significant potential for biological interaction, though it is primarily utilized as a sophisticated intermediate in synthetic organic chemistry for creating complex natural product analogs and exploring structure-activity relationships (SAR).[6]
Structural Features and Potential Activities:
-
Benzodioxole Core: The foundational scaffold known for a wide range of biological activities.
-
Methoxy Group: Can influence pharmacological interactions and metabolic stability.[6]
-
Diphenyl Groups: Create a sterically hindered and conformationally restricted structure, which can be valuable for designing specific ligands for biological targets.[6]
-
Methyl Ester: Provides a versatile point for further chemical modification.[6]
While specific, extensive biological data for this exact molecule is limited in public literature, its structural components point towards potential anticancer, antioxidant, and anti-inflammatory properties, which are common among highly substituted benzodioxoles.[4][6] Its mechanism of action would likely involve binding to specific enzymes or receptors, thereby modulating their activity.[6]
Table 1: Physicochemical and Biological Profile of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
| Property | Description | Reference |
| IUPAC Name | methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | [6] |
| CAS Number | 102706-14-9 | [6] |
| Molecular Formula | C₂₂H₁₈O₅ | [6] |
| Known Applications | Key intermediate in the synthesis of complex molecules and natural product analogs. | [6] |
| Potential Biological Activity | Anticancer, Antioxidant, Anti-inflammatory (inferred from structural class). | [6] |
| Potential Mechanism | Modulation of enzyme or receptor activity through specific binding interactions. | [6] |
Comparative Analysis with Other Bioactive Benzodioxoles
To understand the potential of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, it is crucial to compare it with other well-studied benzodioxole derivatives.
Table 2: Comparative Biological Activities of Selected Benzodioxole Derivatives
| Compound | Structure | Primary Biological Activity | Mechanism of Action | Key Findings & References |
| Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | Complex Synthetic Intermediate | Primarily a chemical building block; potential for anticancer & antioxidant activity.[6] | Modulation of specific enzymes or receptors is hypothesized.[6] | Valued for its unique sterically hindered 3D structure in synthetic chemistry.[6] |
| Safrole | Natural Product | Antioxidant, Antidiabetic, Antimicrobial, Anticancer.[7][8] | Multiple, including α-amylase inhibition and free radical scavenging.[7][8] | Shows moderate antioxidant activity (IC₅₀ = 50.28 µg/ml) and potent α-amylase inhibition (IC₅₀ = 11.36 µg/ml).[7][8] |
| Piperonyl Butoxide (PBO) | Semi-synthetic | Insecticide Synergist.[9][10] | Potent inhibitor of cytochrome P450 monooxygenases (MFOs) in insects.[11][12][13] | Does not have significant insecticidal properties on its own but dramatically increases the potency of insecticides like pyrethrins by preventing their metabolic breakdown.[9][10] |
| Sesamin | Natural Lignan | Antioxidant, Anti-inflammatory, Neuroprotective.[14][15] | Inhibition of Δ5-desaturase, suppression of ROS generation, and reduction of LPS-activated p38 MAPK signaling.[14][16] | The methylenedioxyphenyl moiety is critical for its antioxidant and anti-inflammatory effects.[14] Lowers pro-inflammatory cytokines like IL-6 and TNF-α.[14] |
Safrole: The Natural Precursor
Safrole is a naturally occurring benzodioxole that serves as a precursor for many semi-synthetic derivatives.[3] Studies have demonstrated its potential as an antioxidant, antidiabetic, antimicrobial, and anticancer agent.[7][8] For instance, safrole oil exhibited moderate antioxidant activity (IC₅₀ of 50.28 ± 0.44 μg/ml) and potent α-amylase inhibitory activity (IC₅₀ of 11.36 ± 0.67 μg/ml).[7][8] This contrasts with our title compound, which is a more complex, synthetic molecule likely designed for more specific interactions rather than broad-spectrum activity.
Piperonyl Butoxide (PBO): The Enzyme Inhibitor
PBO is a classic example of how the benzodioxole moiety can be leveraged for a specific biochemical function: enzyme inhibition. PBO itself is not a potent insecticide, but it acts as a powerful synergist by inhibiting cytochrome P450 enzymes in insects.[9][11][12] These enzymes are responsible for detoxifying insecticides.[13] By blocking them, PBO increases the concentration and persistence of the active insecticide, overcoming pest resistance.[10][12] This well-defined mechanism provides a valuable framework for studying other benzodioxoles, including the potential for Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate to inhibit specific human enzymes.
Caption: Step-by-step workflow for the DPPH radical scavenging assay.
Protocol 2: MTS Cytotoxicity Assay
This colorimetric assay is used to determine the number of viable cells in culture by measuring mitochondrial activity, serving as an indicator of cell proliferation and cytotoxicity. [5] Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and a positive control (e.g., Doxorubicin).
-
Incubate for another 48-72 hours.
-
-
MTS Reagent Addition:
-
Prepare the MTS reagent according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution).
-
Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability: % Viability = [ (Abs_sample - Abs_blank) / (Abs_control - Abs_blank) ] * 100
-
Plot % Viability against compound concentration to determine the CC₅₀ (cytotoxic concentration 50%) or IC₅₀ (inhibitory concentration 50%).
-
Conclusion and Future Directions
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a structurally sophisticated molecule whose biological potential is largely inferred from its chemical class. [6]In comparison to naturally occurring benzodioxoles like safrole and sesamin, which exhibit broad-spectrum activities, its complex and rigid structure suggests it may be better suited as a scaffold for developing highly specific ligands for defined biological targets. [6][7][14]The well-documented enzyme inhibitory mechanism of PBO provides a compelling model for one potential avenue of investigation. [11][12] Future research should focus on screening this compound and its analogs against a panel of cancer cell lines and specific enzymes, such as cyclooxygenases (COX) or various cytochrome P450 isoforms, to uncover its specific biological functions. [5]Its value as a synthetic intermediate remains high, and further derivatization could lead to novel therapeutic agents with enhanced potency and selectivity. [6]
References
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Endura. (2025, June 14). Piperonyl Butoxide (PBO): A Complete Guide to Use and Safety. Retrieved from [Link]
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Al-Ostath, A., et al. (2021, May 29). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. PubMed. Retrieved from [Link]
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El-Sayed, M. A. (2023, September 20). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. Retrieved from [Link]
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Milliken Chemical. (n.d.). The Science Behind Piperonyl Butoxide: Mechanism and Efficacy. Retrieved from [Link]
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Wikipedia. (n.d.). Piperonyl butoxide. Retrieved from [Link]
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National Pesticide Information Center. (n.d.). Piperonyl Butoxide General Fact Sheet. Oregon State University. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. BMC Complementary Medicine and Therapies, 21(1), 159. Retrieved from [Link]
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Kim, J. H., et al. (2003). Total synthesis of a natural antioxidant and structure-activity relationships of related compounds. PubMed. Retrieved from [Link]
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Wu, J. (2005, January 1). Sesamin and Sesamolin: Nature's Therapeutic Lignans. Bentham Science Publishers. Retrieved from [Link]
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Leonardi, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-70. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Sesamin: A Natural Lignan from Sesame Seeds. Retrieved from [Link]
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Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 51. Retrieved from [Link]
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Khosravi, A., et al. (2022). Effects of sesame (Sesamum indicum L.) and bioactive compounds (sesamin and sesamolin) on inflammation and atherosclerosis: A review. Food Science & Nutrition, 10(11), 3697-3708. Retrieved from [Link]
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ResearchGate. (n.d.). Antioxidant activity of sesamin. Retrieved from [Link]
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Barreiro, E. J., et al. (2013). Safrole and the Versatility of a Natural Biophore. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (n.d.). The molecular structure of the studied 1,3-benzodioxole derivatives. Retrieved from [Link]
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ResearchGate. (2021, May 13). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. Retrieved from [Link]
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Hansch, C., et al. (1977). Use of homolytic, steric, and hydrophobic constants in a structure-activity study of 1,3-benzodioxole synergists. Journal of Medicinal Chemistry, 20(2), 304-306. Retrieved from [Link]
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Sroka, Z., & Cisowski, W. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(5), 1435. Retrieved from [Link]
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Jurkin, T., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110. Retrieved from [Link]
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Shavva, A. G., et al. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), M1676. Retrieved from [Link]
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Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. Retrieved from [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908865. Retrieved from [Link]
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ResearchGate. (2021, January 22). Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. Retrieved from [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908865. Retrieved from [Link]
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Zhang, Y., et al. (2010). Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate. Acta Crystallographica Section E, 66(Pt 2), o349. Retrieved from [Link]
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Kumar, K. A., et al. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Tropical Journal of Pharmaceutical Research, 11(4), 617-624. Retrieved from [Link]
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A Comparative Study of Auxin-like Activity with 1-Naphthaleneacetic Acid (NAA)
A Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of 1-Naphthaleneacetic acid (NAA) with other auxins. We will explore the underlying mechanisms, comparative performance data, and detailed experimental protocols to assist you in making informed decisions for your research applications.
Introduction: The Role of Auxins and the Synthetic Advantage of NAA
Auxins are a class of plant hormones that are critical for regulating virtually all aspects of plant growth and development, including cell division, elongation, and differentiation[1]. The primary naturally occurring auxin is Indole-3-acetic acid (IAA). While essential for endogenous processes, IAA's utility in exogenous applications, such as plant tissue culture, is limited by its instability, as it rapidly degrades in the presence of light and heat[2].
This limitation led to the development of synthetic auxins like 1-Naphthaleneacetic acid (NAA). NAA is a synthetic compound that mimics the biological activity of natural auxins but offers significantly greater stability and persistence in plant tissues and culture media[3][4]. This stability makes NAA a more reliable and often more potent agent for applications requiring sustained auxin activity, such as inducing adventitious root formation, callus induction, and preventing premature fruit drop[1][3][5].
Mechanism of Action: How NAA Mimics Natural Auxin
NAA, like IAA, exerts its effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves the SCFTIR1/AFB complex, a class of auxin co-receptors[6].
Here's a step-by-step breakdown of the mechanism:
-
Auxin as a 'Molecular Glue' : In the absence of auxin, transcriptional repressor proteins called Aux/IAA bind to Auxin Response Factors (ARFs) , preventing them from activating auxin-responsive genes.
-
Co-Receptor Complex Formation : When auxin concentrations rise, auxin molecules (either IAA or a synthetic mimic like NAA) bind to the F-box protein TIR1/AFB (TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX)[6]. This binding event creates a stable surface for the Aux/IAA repressor protein to dock.
-
Targeted Degradation : The formation of this TIR1/AFB-Auxin-Aux/IAA complex tags the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome[6][7].
-
Gene Activation : With the Aux/IAA repressor removed, the ARF transcription factors are free to bind to promoter regions of auxin-responsive genes, activating transcription and leading to physiological responses like cell division and differentiation[7].
Both NAA and IAA act as this "molecular glue" to facilitate the degradation of Aux/IAA proteins[8][9]. Studies using Surface Plasmon Resonance (SPR) have shown that while the binding dynamics may differ slightly, NAA effectively promotes the interaction between TIR1 and Aux/IAA proteins, confirming its role as a potent auxin mimic[8][10].
Caption: Experimental workflow for the adventitious rooting bioassay.
Methodology:
-
Plant Material Preparation:
-
Select healthy, disease-free stock plants.
-
Take terminal cuttings of uniform length (e.g., 10-15 cm) and node number. Remove the lower leaves, leaving 2-3 upper leaves.
-
Make a fresh, angled cut at the base of each cutting. Prepare at least 10-15 cuttings per treatment group.
-
-
Auxin Solution Preparation:
-
Prepare stock solutions of NAA, IAA, and IBA (e.g., 1000 ppm or mg/L) by dissolving the auxin powder in a small amount of 1N NaOH, then bringing it to the final volume with distilled water.
-
From the stock, prepare working solutions at desired concentrations (e.g., 50, 100, 200, 500 ppm). A common method is the "quick dip" which uses higher concentrations.[2]
-
Include a negative control (solvent only, e.g., water or a low percentage of ethanol if used for solubilization) and a positive control (e.g., a standard concentration of IAA or IBA).
-
-
Treatment Application:
-
Bundle the cuttings for each treatment group.
-
Dip the basal 1-2 cm of the cuttings into the respective auxin solution for a short, standardized time (e.g., 5-10 seconds for a quick dip).[2]
-
-
Planting and Incubation:
-
Immediately plant the treated cuttings into a sterile, moist rooting medium (e.g., a mix of perlite and vermiculite, or rockwool).
-
Place the trays in a controlled environment with high humidity (use a misting system or humidity dome), a temperature of ~25°C, and a photoperiod of 16 hours light/8 hours dark.
-
-
Data Collection and Analysis (after 3-4 weeks):
-
Carefully remove cuttings from the medium and gently wash the roots.
-
Record the following parameters for each cutting:
-
Rooting Percentage: The percentage of cuttings that formed at least one root.
-
Number of Roots: The total count of primary roots per cutting.
-
Root Length: The length of the longest root on each cutting.
-
Root Dry Weight: Excise the roots, dry them in an oven at 70°C for 48 hours, and measure the mass.
-
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
-
Protocol: Callus Induction Bioassay
This protocol compares the efficacy of NAA and 2,4-D in inducing callus from explant tissue.
Methodology:
-
Explant Preparation:
-
Select a suitable explant source (e.g., young leaves, stems, or hypocotyls from sterilely grown seedlings).
-
Surface sterilize the tissue using a standard protocol (e.g., 70% ethanol for 1 minute, followed by 10-20% commercial bleach with a drop of Tween-20 for 10-15 minutes, and rinsed 3-4 times with sterile distilled water).
-
Cut the sterilized tissue into small sections (e.g., 1 cm² for leaves or 1 cm segments for stems).
-
-
Culture Medium Preparation:
-
Prepare a basal medium, such as Murashige and Skoog (MS) medium, supplemented with 3% sucrose and solidified with 0.8% agar.
-
Divide the basal medium into batches and supplement with different auxin treatments. For example:
-
Control: No auxin.
-
NAA: 0.5, 1.0, 2.0 mg/L.
-
2,4-D: 0.5, 1.0, 2.0 mg/L.
-
-
A low level of cytokinin (e.g., 0.1-0.5 mg/L BAP) is often added to promote cell division.
-
Adjust the pH to 5.8 before autoclaving.
-
-
Inoculation and Incubation:
-
Aseptically place one explant onto the surface of the solidified medium in each petri dish. Use at least 10 replicates per treatment.
-
Seal the plates with parafilm and incubate in the dark at ~25°C. Incubation in darkness prevents photosynthesis and differentiation, favoring callus proliferation.
-
-
Data Collection and Analysis (after 4-6 weeks):
-
Record the following parameters:
-
Callus Induction Frequency (%): The percentage of explants that produced callus.
-
Callus Morphology: Describe the color (e.g., white, creamy, brown) and texture (e.g., friable, compact) of the callus.
-
Callus Fresh Weight (g): Carefully remove the callus from the explant and weigh it.
-
Callus Dry Weight (g): Dry the callus in an oven at 60°C for 48 hours and weigh it.
-
-
Perform statistical analysis to compare the effectiveness of the different auxin treatments.
-
Conclusion and Recommendations
1-Naphthaleneacetic acid (NAA) is a potent and stable synthetic auxin that serves as a reliable substitute for the natural auxin IAA in a wide range of research and commercial applications.
-
For adventitious rooting , NAA is an excellent choice, particularly for woody and difficult-to-propagate species, due to its high potency and persistence.[3] Researchers should titrate concentrations, typically starting in the range of 100-500 mg/L for quick dip applications, to optimize results for their specific plant system.
-
For callus induction , while NAA is effective, 2,4-D often demonstrates superior performance in achieving a high frequency and biomass of undifferentiated callus.[11][12] However, if the goal is to subsequently induce organogenesis from the callus, NAA is frequently the preferred auxin.[13]
The provided protocols offer a robust framework for conducting comparative studies. By carefully controlling experimental variables and quantifying key metrics, researchers can effectively determine the optimal auxin type and concentration to achieve their desired physiological outcomes.
References
-
Integrated transcriptome and hormonal analysis of naphthalene acetic acid-induced adventitious root formation of tea cuttings (Camellia sinensis) - PMC. (2022). PubMed Central. [Link]
-
Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways. (n.d.). PubMed Central. [Link]
-
Understanding Plant Rooting Hormones: IBA and NAA. (n.d.). Hormex. [Link]
-
NAA vs. IBA: Choosing the Right Rooting Hormone for Your Cuttings. (n.d.). Dakota-Ag. [Link]
-
A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. (n.d.). National Institutes of Health. [Link]
-
(PDF) Effect of 2,4-D and NAA in Callus Induction and Differentiation from Different Explants of Moringa Oleifera Lam. (n.d.). ResearchGate. [Link]
-
(PDF) A New Bioassay for Auxins and Cytokinins. (n.d.). ResearchGate. [Link]
-
Auxin Herbicide Action: Lifting the Veil Step by Step. (n.d.). PubMed Central. [Link]
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Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. (n.d.). UNL Digital Commons. [Link]
-
Auxinic herbicides, mechanisms of action, and weed resistance. (n.d.). SciELO. [Link]
-
Effect of 2,4-D and NAA on callus induction in date palm cultivars Halawy and Medjool. (n.d.). Sadhna. [Link]
-
TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls. (n.d.). PubMed Central. [Link]
-
Auxin signaling: a big question to be addressed by small molecules. (n.d.). Oxford Academic. [Link]
-
Effect of NAA and IAA on the Rooting of Chrysanthemum morifolium Propagated by Tip Cuttings. (n.d.). ResearchersLinks. [Link]
-
Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. (n.d.). ResearchGate. [Link]
-
Comparative Analysis on the Role of 2,4-dichlorophenoxyacetic Acid in the Expression of Bioactive Compounds in Callus of Capsicum frutescens. (n.d.). Universiti Kebangsaan Malaysia. [Link]
-
Bioassay of Phytohormones | Botany. (n.d.). Biology Discussion. [Link]
-
The effect of 1‐naphthaleneacetic acid (NAA) and mannitol on auxin... (n.d.). ResearchGate. [Link]
-
Auxin-induced SCFTIR1–Aux/IAA interaction involves stable modification of the SCFTIR1 complex. (2004). PNAS. [Link]
-
Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa. (n.d.). PubMed Central. [Link]
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Synthetic Auxins / Herbicide Symptoms Tool. (n.d.). University of Georgia. [Link]
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Auxin agonists differentially stabilize TIR1–Aux/IAA complexes. (a)... (n.d.). ResearchGate. [Link]
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Bioassay for plant growth regulators. (n.d.). SlideShare. [Link]
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Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways. (n.d.). PubMed. [Link]
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A Researcher's Guide to Regioselective Suzuki-Miyaura Coupling in Benzodioxole Synthesis
Introduction: The Benzodioxole Scaffold and the Challenge of Regioselectivity
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a privileged scaffold in medicinal chemistry and natural product synthesis. Its presence in compounds like Stiripentol (an anticonvulsant) and its role as a precursor for psychoactive molecules and potent insecticides underscore its significance.[1] However, the synthesis of specifically substituted benzodioxole derivatives presents a formidable challenge, particularly when attempting to functionalize a poly-halogenated precursor. Controlling the site of C-C bond formation, or regioselectivity, is paramount to avoiding tedious separation of isomers and maximizing the yield of the desired product.
This guide provides an in-depth analysis of the Suzuki-Miyaura cross-coupling reaction as a powerful tool for the regioselective synthesis of substituted benzodioxoles. We will move beyond simple protocols to explore the mechanistic underpinnings that govern selectivity, offering researchers the knowledge to rationally design their synthetic strategies. This discussion is grounded in established principles of organometallic chemistry and supported by experimental insights from the field.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura coupling is one of the most versatile methods for forming C-C bonds, connecting an organoboron species (nucleophile) with an organic halide (electrophile).[2] The reaction's popularity stems from the stability and low toxicity of the boronic acid reagents and its tolerance for a wide array of functional groups.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-halogen (C-X) bond of the dihalo-benzodioxole, forming a Pd(II) intermediate. This is often the rate-determining and selectivity-determining step.
-
Transmetalation: The organic group from the activated boronic acid (a boronate ester, formed in the presence of a base) is transferred to the palladium center, displacing the halide.[2][3]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Achieving Regioselectivity with Dihalo-benzodioxoles
When a benzodioxole substrate contains two identical halogen atoms at different positions (e.g., 4,7-dibromo-1,3-benzodioxole), the challenge lies in directing the palladium catalyst to oxidatively add to one C-X bond over the other. The outcome is a delicate interplay of electronic effects, steric hindrance, and, most powerfully, the choice of the catalyst system.
Pillar 1: Inherent Substrate Reactivity (Electronic & Steric Effects)
In the absence of a strongly directing catalyst, the inherent properties of the dihalo-benzodioxole substrate will dictate the site of the first coupling.
-
Electronic Effects: The rate of oxidative addition is generally faster at carbon centers that are more electron-deficient. For a typical dihalo-benzodioxole, subtle differences in electron density, influenced by the dioxole ring and any other substituents, can provide a degree of intrinsic selectivity. For many polyhaloheteroaromatics, a useful rule of thumb is that the site of coupling corresponds to the proton with the highest chemical shift in the ¹H NMR spectrum of the non-halogenated parent compound, as this often indicates the most electron-poor position.[5]
-
Steric Hindrance: The palladium catalyst, decorated with bulky phosphine ligands, is sensitive to steric bulk. A C-X bond flanked by bulky neighboring groups will be less accessible for oxidative addition than a more exposed position. This factor is crucial when designing substrates or choosing between isomeric starting materials.
Achieving high selectivity based on these intrinsic factors alone can be difficult, as the electronic and steric differences between positions may be minimal.[6] This often leads to mixtures of mono-arylated isomers.
Pillar 2: Catalyst and Ligand Control
The most effective strategy for controlling regioselectivity, and even for inverting the "natural" reactivity of the substrate, is the judicious choice of the palladium catalyst and its associated ligands.[7]
-
Ligand Bulk: The steric profile of the phosphine ligand is a primary tool for directing selectivity. Bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines) can dramatically amplify the catalyst's sensitivity to steric hindrance on the substrate. This allows for highly selective coupling at the most sterically accessible C-X bond.
-
Ligand-Catalyst Ratio and Speciation: The ratio of ligand to the palladium precursor can influence the nature of the active catalytic species. For instance, studies on 2,4-dibromopyridine have shown that low ligand-to-palladium ratios can favor the formation of different catalytic species, potentially including palladium nanoclusters, which can lead to an inversion of the conventional site selectivity.[8] This demonstrates that moving away from standard high-ligand-ratio conditions can be a powerful, albeit complex, strategy for achieving unconventional regioselectivity.[8]
By changing the catalyst system, a researcher can often selectively target either position of a dihaloaromatic compound, enabling the modular synthesis of diverse isomers from a single precursor.[7]
Comparative Data: Controlling Regioselectivity
The following table summarizes hypothetical but representative experimental data for the mono-arylation of 5,6-dibromo-1,3-benzodioxole, illustrating how reaction conditions dictate the regiochemical outcome.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Ratio (5-Aryl : 6-Aryl) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 3 : 1 | 75 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | > 20 : 1 | 92 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-AmylOH | 110 | 6 | > 20 : 1 | 95 |
| 4 | Pd(OAc)₂ (2.5) | PPh₃ (5) | K₂CO₃ | DMF | 120 | 12 | 1 : 15 | 88 |
Data are illustrative, based on established principles for dihaloaromatics. Selectivity at position 5 is predicted based on potential steric accessibility, while selectivity at position 6 would represent catalyst-directed coupling to the more hindered or electronically different site.
Experimental Protocols and Workflows
A successful regioselective coupling experiment relies on meticulous setup and inert atmosphere techniques.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol A: Selective Coupling at the Sterically More Accessible Position
This protocol targets the synthesis of the 5-aryl-6-bromo-1,3-benzodioxole, leveraging a bulky ligand to enforce selectivity for the less hindered C-5 position.
-
Materials:
-
5,6-Dibromo-1,3-benzodioxole (1.0 mmol, 278 mg)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
XPhos (0.04 mmol, 19 mg)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 977 mg)
-
Anhydrous, degassed t-Amyl alcohol (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5,6-dibromo-1,3-benzodioxole, the arylboronic acid, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times.
-
Add the degassed t-Amyl alcohol via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting dibromide is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to isolate the desired 5-aryl-6-bromo-1,3-benzodioxole.
-
Alternative Synthetic Approaches
While Suzuki-Miyaura coupling is a premier method, other strategies exist for accessing substituted benzodioxoles, each with its own merits and drawbacks.
-
Directed Ortho-Metalation (DoM): This method uses a directing group on the benzodioxole ring to guide lithiation to an adjacent position, followed by quenching with an electrophile. It offers excellent regiocontrol but requires cryogenic temperatures and is less tolerant of certain functional groups.
-
Nucleophilic Aromatic Substitution (SₙAr): If the benzodioxole ring is sufficiently electron-poor (e.g., by incorporating strong electron-withdrawing groups), direct substitution of a halide by a nucleophile is possible. This method's scope is generally limited to specific substrate classes.
-
Synthesis from Substituted Catechols: A classic approach involves the cyclization of a pre-functionalized catechol with a methylene source (e.g., dihalomethane). The primary challenge here is the often-difficult synthesis of the required substituted catechol precursor.
Compared to these alternatives, the Suzuki-Miyaura coupling offers broader functional group tolerance, milder reaction conditions, and unparalleled modularity through the vast commercial availability of boronic acids.
Conclusion
Mastering the regioselective Suzuki-Miyaura coupling of dihalo-benzodioxoles is a key enabling technology for researchers in drug discovery and materials science. By understanding the fundamental principles of substrate reactivity and, more importantly, the power of catalyst and ligand selection, scientists can move from unpredictable outcomes to rational design. The ability to precisely control the site of arylation on a common precursor unlocks access to a wide range of molecular architectures, accelerating discovery and innovation. The self-validating nature of these protocols, where a change in ligand can predictably steer the reaction to a different outcome, provides a robust and reliable platform for complex molecule synthesis.
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Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications, (3), 299-301. [Link]
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Wang, C., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(29), 7686-7693. [Link]
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Sirieix, F., et al. (2011). Regioselective palladium cross-coupling of 2,4-dihalooxazoles: convergent synthesis of trisoxazoles. Tetrahedron Letters, 52(35), 4594-4596. [Link]
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Wallace, D. J., & Chen, C. Y. (2009). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Organic Letters, 11(19), 4342-4345. [Link]
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Bîcu, E., et al. (2017). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 22(9), 1439. [Link]
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Cid, J. M., et al. (2008). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 64(26), 6189-6202. [Link]
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The Gold Standard: A Comparative Guide to Validating Experimental NMR Data with Predicted Chemical Shifts
In the landscape of molecular sciences, particularly within drug discovery and development, the unambiguous determination of a chemical structure is the bedrock upon which all subsequent research is built.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures in solution.[2][3] However, experimental data, while powerful, is not infallible. Complex molecules, subtle stereochemical differences, and the potential for unexpected rearrangements can lead to ambiguous or even erroneous structural assignments.[4][5] This guide provides a comprehensive framework for bolstering the confidence in experimental NMR data through rigorous cross-validation with computationally predicted chemical shifts.
This document is intended for researchers, scientists, and drug development professionals who seek to elevate the integrity of their structural elucidation workflows. We will delve into the theoretical underpinnings of chemical shift prediction, provide detailed protocols for both experimental data acquisition and computational modeling, and offer a comparative analysis of available prediction methodologies. Our focus will be on establishing a self-validating system where the synergy between experimental and theoretical data leads to a higher degree of structural certainty.[6]
The Symbiotic Relationship: Experiment and Prediction
The core principle of this validation workflow lies in the orthogonal nature of experimental NMR and computational prediction. Experimental NMR provides a direct measurement of the magnetic environment of each nucleus within a molecule, influenced by its precise three-dimensional arrangement and electronic structure.[7] Computational methods, on the other hand, model these same properties from first principles or empirical data, offering an independent assessment of the proposed structure.[8][9] When the experimentally observed chemical shifts align closely with those predicted for a given structure, it provides powerful evidence for the correctness of that assignment. Conversely, significant deviations can signal an incorrect structure, prompting a re-evaluation of the data or the proposed molecular architecture.[4][5]
This cross-validation approach is particularly crucial in drug discovery, where the cost of pursuing a lead candidate with an incorrect structural assignment can be immense.[2][10] By integrating computational validation early in the process, researchers can mitigate risks and proceed with greater confidence.[11][12]
The Workflow: A Step-by-Step Guide to Robust Validation
The process of cross-referencing experimental NMR data with predicted chemical shifts can be broken down into a systematic workflow. This workflow is designed to ensure high-quality data at each stage, from sample preparation to final analysis.
Figure 1: A comprehensive workflow for the validation of experimental NMR data with predicted chemical shifts.
Part 1: The Experimental Protocol
The fidelity of the final comparison is fundamentally dependent on the quality of the initial experimental data.
1. High-Quality Sample Preparation:
-
Purity is Paramount: Ensure the sample is of the highest possible purity to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound and is compatible with the prediction method's solvation models. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[4][13]
-
Concentration: Prepare a sample at a known concentration, typically in the 5-20 mM range for small molecules. Highly concentrated samples can lead to intermolecular effects that are not always accounted for in prediction models.
2. Optimized NMR Data Acquisition:
-
Standard 1D and 2D Experiments: Acquire a standard suite of high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.[10] These experiments are essential for unambiguous assignment of all proton and carbon signals.[14]
-
Instrument Calibration: Ensure the NMR spectrometer is properly calibrated.
-
Referencing: Use an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[4]
3. Rigorous Data Processing and Assignment:
-
Expert Processing: Process the raw data using appropriate window functions, phasing, and baseline correction to obtain high-quality spectra.
-
Unambiguous Assignment: Meticulously assign all ¹H and ¹³C chemical shifts using the combination of 1D and 2D NMR data. This step is critical; any errors in the experimental assignment will invalidate the comparison.
Part 2: The Computational Protocol
Parallel to the experimental work, the computational workflow generates the theoretical data for comparison.
4. 3D Molecular Model Generation:
-
Conformational Search: For flexible molecules, a thorough conformational search is essential. The predicted chemical shifts are highly sensitive to the molecule's three-dimensional structure.[15] Various molecular mechanics (e.g., MMFF) or semi-empirical methods can be used for this initial step.
-
Geometry Optimization: The lowest energy conformers should then be subjected to geometry optimization using a higher level of theory, typically Density Functional Theory (DFT).[4][8]
5. Chemical Shift Prediction Calculation:
-
Choice of Method: Several methods are available for predicting NMR chemical shifts, each with its own balance of accuracy and computational cost.
-
Ab initio/DFT Methods: These quantum mechanical methods, particularly DFT, offer the highest accuracy.[8][13][16] The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach.[13][16] The choice of functional and basis set can significantly impact the results, and benchmark studies can guide this selection.[4]
-
Empirical/Database Methods: These methods leverage large databases of experimentally assigned structures and their corresponding spectra.[9][17][18] They are generally much faster than DFT methods and can be surprisingly accurate for common structural motifs.[19][20]
-
Machine Learning (ML) Approaches: A newer class of methods that use machine learning algorithms, often trained on vast datasets of experimental and/or calculated data, are showing great promise in terms of both speed and accuracy.[21][22][23][24]
-
-
Solvation Model: It is crucial to include a solvation model (e.g., Polarizable Continuum Model - PCM) in the calculation to mimic the experimental conditions in solution.[4][13]
Comparative Analysis of Prediction Methodologies
The choice of prediction software or methodology is a critical decision in the validation workflow. Below is a comparison of common approaches.
| Method Category | Principle | Strengths | Weaknesses | Representative Software/Tools |
| Ab initio / DFT | Quantum mechanical calculations from first principles.[8] | High accuracy, applicable to novel structures, provides deep electronic structure insight. | Computationally expensive, requires expertise in selecting functionals and basis sets.[13] | Gaussian, ORCA, NWChem |
| Empirical / Database | Utilizes large databases of known structures and their experimental NMR data.[9][17] | Very fast, easy to use, often integrated into chemical drawing software.[20][25] | Accuracy depends on the quality and comprehensiveness of the database; may perform poorly for unusual scaffolds.[25] | ACD/NMR Predictors, ChemDraw, MestReNova |
| Machine Learning | Employs trained algorithms to predict shifts based on molecular features.[21][22] | Can achieve high accuracy with incredible speed, can be trained on specific chemical spaces.[23] | Performance is highly dependent on the quality and diversity of the training data. | NMRShiftDB, CSTShift[22] |
The Moment of Truth: Data Correlation and Interpretation
6. Data Correlation & Statistical Analysis:
-
Linear Regression: The most common method for comparing experimental (δexp) and calculated (δcalc) chemical shifts is to plot them against each other and perform a linear regression analysis.[5] A high coefficient of determination (R²) indicates a strong linear relationship.
-
Mean Absolute Error (MAE): Calculate the MAE between the scaled calculated and experimental shifts. This provides a quantitative measure of the agreement. For well-predicted structures, MAE for ¹³C is typically below 2-3 ppm and for ¹H below 0.2-0.3 ppm.[5][19][23]
-
Corrected Mean Absolute Error (CMAE) and DP4 Analysis: For stereochemical assignments, more sophisticated statistical approaches like the CMAE and the DP4 probability analysis can provide a statistical measure of confidence in a particular diastereomer.
7. Structure Validation or Revision:
-
Confirmation: A high correlation (R² > 0.99) and low MAE provide strong confidence in the proposed structure.
-
Re-evaluation: Significant deviations or a low correlation should trigger a critical re-examination of both the experimental data and the proposed structure. Outliers in the correlation plot can often point to specific regions of the molecule where the assignment or the predicted conformation may be incorrect. This may necessitate re-running experiments or exploring alternative structural hypotheses.[4][5]
Best Practices for Trustworthy Validation
To ensure the integrity of the cross-validation process, adhere to the following best practices:
-
Self-Consistency is Key: Use the same level of theory for geometry optimization and chemical shift calculation.
-
Acknowledge Limitations: Be aware of the limitations of the chosen prediction method. For instance, empirical methods may struggle with highly strained systems or molecules containing unusual elements.[25]
-
Don't Neglect Protons: While ¹³C shifts are often the primary focus due to their larger chemical shift range, ¹H shifts can be highly sensitive to subtle conformational changes and should also be carefully analyzed.
-
Document Everything: Meticulously document all experimental parameters and computational methods used. This is crucial for reproducibility and for regulatory submissions.[26]
Conclusion
The cross-validation of experimental NMR data with predicted chemical shifts is a powerful strategy for enhancing the confidence in structural assignments. By combining the strengths of both experimental measurement and theoretical calculation, researchers can build a more robust and self-validating workflow. This approach not only minimizes the risk of costly errors, particularly in the context of drug discovery and development, but also provides a deeper understanding of the molecule's structure and electronic properties. As computational methods continue to improve in accuracy and speed, the integration of predicted NMR data into routine structural elucidation pipelines will become an indispensable component of the modern chemist's toolkit.
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Safety Operating Guide
Navigating the Safe Handling of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, a compound with a complex aromatic structure, necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. While specific toxicological data for this compound may be limited, a proactive and conservative approach to safety, grounded in the known characteristics of its structural motifs—the benzodioxole core and carboxylate functionality—is paramount. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Landscape
The chemical structure of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate suggests several potential hazards that must be respected. Benzodioxole derivatives, for instance, can be biologically active and may present risks upon exposure.[1][2] Therefore, it is prudent to handle this compound with the care afforded to potentially hazardous substances.[3] All personnel should operate under the assumption that the compound may be irritating to the eyes, skin, and respiratory system, and may be harmful if ingested or absorbed through the skin.[4][5][6][7]
Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[8][9] It is also crucial to avoid the formation of dust and aerosols during handling procedures.[9][10]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is non-negotiable when handling Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate. The following table outlines the minimum required PPE, with the rationale for each selection rooted in established safety principles for handling analogous chemical structures.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield.[3][8] This is critical to protect against accidental splashes or the generation of fine powders that could cause serious eye irritation or damage.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[3][8] Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or perforation. Contaminated gloves should be removed and disposed of properly.[11] |
| Body Protection | A flame-resistant lab coat should be worn at all times to protect from spills and contamination.[3] For larger scale operations or situations with a higher risk of splashing, consider a chemical-resistant apron or a disposable coverall.[12][13] |
| Respiratory Protection | All handling of the solid compound or its solutions should be performed within a chemical fume hood to prevent inhalation of dust or vapors.[8] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][14] |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material, are required in the laboratory.[11][15] This protects against spills and falling objects. |
Operational Protocols: From Benchtop to Disposal
Adherence to standardized operational procedures is the bedrock of a safe laboratory environment. The following workflows provide step-by-step guidance for the handling and disposal of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate.
Workflow for Safe Handling and Use
Caption: A stepwise workflow for the safe laboratory handling of the target compound.
Emergency Protocol: Spill Management
In the event of a spill, a calm and methodical response is crucial to mitigate any potential hazards.
Caption: A clear, linear process for managing accidental spills of the compound.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Solid Waste: Collect any solid Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate and any contaminated consumables (e.g., weighing paper, gloves) in a dedicated, clearly labeled, and sealed container for hazardous solid waste.[8]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[8] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate".[8]
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[8][16]
-
Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[8]
First Aid Measures: Immediate Actions
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9][10][17]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][9][10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9][10][18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10][18]
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the health and safety of yourself and your colleagues.
References
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (n.d.). PubMed Central. Retrieved from [Link]
-
Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Retrieved from [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta. Retrieved from [Link]
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Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved from [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024, February 4). MDPI. Retrieved from [Link]
- Process for the preparation of derivatives of benzodioxole. (n.d.). Google Patents.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
